molecular formula C9H10ClNO B1461832 (4R)-6-Chlorochromane-4-ylamine CAS No. 1018978-86-3

(4R)-6-Chlorochromane-4-ylamine

Cat. No.: B1461832
CAS No.: 1018978-86-3
M. Wt: 183.63 g/mol
InChI Key: DLMNYSHJWHCTOD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-6-Chlorochromane-4-ylamine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNYSHJWHCTOD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-86-3
Record name (R)-6-Chlorochroman-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4R)-6-Chlorochromane-4-ylamine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4R)-6-Chlorochromane-4-ylamine (CAS: 1018978-86-3): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid chromane scaffold, combined with the stereochemically defined amine at the C4 position and a chlorine substituent on the aromatic ring, makes it a valuable building block for constructing complex molecules with specific pharmacological activities. The chlorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, and can engage in crucial halogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals, detailing the compound's properties, robust methods for its enantioselective synthesis, analytical techniques for its characterization and quality control, and its applications as a key structural motif in the pursuit of novel therapeutics.

Introduction & Significance

The chromane framework is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an amine at the C4 position creates a chiral center, leading to enantiomers that often display markedly different pharmacological profiles, efficacy, and toxicity. The specific enantiomer, this compound, has emerged as a critical intermediate, with the (R)-configuration often being essential for desired biological interactions.

The strategic placement of a chlorine atom at the C6 position is a common tactic in medicinal chemistry. This modification can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the overall pharmacokinetic profile of a drug candidate.[1][2] Consequently, developing reliable and scalable methods to produce this building block in high enantiomeric purity is a primary objective for process chemists and is fundamental to advancing drug discovery programs that rely on this core. This document serves as a senior-level guide to the synthesis and application of this important molecule.

Physicochemical Properties & Data

The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1018978-86-3[3]
Chemical Name (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine[3]
Molecular Formula C₉H₁₀ClNO[3]
Molecular Weight 183.63 g/mol [3]
Appearance Typically an off-white to yellow solid or oilGeneral Knowledge
Storage Sealed in a dry environment, Room Temperature[3]

Synthesis of Enantiomerically Pure this compound

The synthesis of a single enantiomer of a chiral amine is a critical challenge in pharmaceutical manufacturing. Two primary strategies are employed: direct asymmetric synthesis to create the desired stereocenter, or the resolution of a racemic mixture.

Strategy A: Asymmetric Synthesis via Reductive Amination

Asymmetric synthesis is often the preferred route as it avoids the loss of 50% of the material inherent in classical resolution.[4] A highly effective approach begins with the prochiral ketone, 6-chloro-chroman-4-one, and establishes the C4 stereocenter through an asymmetric reduction or reductive amination.

The causality behind this approach lies in the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. Ruthenium-based catalysts, often paired with chiral diphosphine and diamine ligands, are particularly effective for the asymmetric transfer hydrogenation of ketones.[5]

Asymmetric Synthesis Workflow cluster_0 Step 1: Asymmetric Transfer Hydrogenation cluster_1 Step 2: Conversion to Amine ketone 6-Chloro-chroman-4-one alcohol (4R)-6-Chlorochroman-4-ol ketone->alcohol [Ru(II)-TsDPEN] catalyst Formic Acid/Triethylamine amine This compound alcohol->amine 1. Mesylation (MsCl, Et3N) 2. Azide Displacement (NaN3) 3. Reduction (H2, Pd/C)

Caption: Asymmetric synthesis of the target amine from the prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation and Amination

  • Asymmetric Reduction:

    • To a solution of 6-chloro-chroman-4-one (1.0 eq) in a formic acid/triethylamine azeotrope (5:2 ratio), add the chiral Ruthenium catalyst, such as (R,R)-TsDPEN-Ru(II) (0.005 eq).

    • Stir the mixture at 25-30 °C for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4R)-6-chlorochroman-4-ol. The product can be purified by column chromatography.

  • Conversion to Amine (via Azide):

    • Dissolve the (4R)-6-chlorochroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction proceeds with inversion of stereochemistry at this stage if a direct SN2 with an amine nucleophile were used. To retain the stereocenter, a double inversion sequence (e.g., via azide) is common.

    • After stirring for 1-2 hours, add sodium azide (3.0 eq) in dimethylformamide (DMF) and heat the mixture to 60-70 °C for 6-8 hours. This displaces the mesylate to form the corresponding (4S)-azide.

    • Cool the reaction, extract the product, and then reduce the azide. Dissolve the crude azide in methanol and hydrogenate using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (50 psi) until the reaction is complete. This step proceeds with retention of configuration, yielding the (4R)-amine.

    • Filter the catalyst and concentrate the solvent to obtain the target this compound.

Strategy B: Chiral Resolution of Racemic Amine

Chiral resolution is a classical and robust method for separating enantiomers, particularly effective at a larger scale if an efficient resolving agent is found.[4][] This method involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.[4]

Chiral Resolution Workflow racemate Racemic 6-Chlorochromane-4-ylamine ((R)-Amine + (S)-Amine) salts Diastereomeric Salts ((R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid) racemate->salts reagent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) reagent->salts separation Fractional Crystallization (Exploits solubility difference) salts->separation salt_R Insoluble Salt ((R)-Amine-(R)-Acid) separation->salt_R Solid Phase salt_S Soluble Salt ((S)-Amine-(R)-Acid) separation->salt_S Mother Liquor liberation_R Base Treatment (e.g., NaOH) salt_R->liberation_R final_R This compound liberation_R->final_R

Caption: Workflow for separating enantiomers via chiral resolution.

Experimental Protocol: Chiral Resolution

  • Salt Formation:

    • Dissolve racemic 6-chlorochromane-4-ylamine (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, with gentle heating.

    • In a separate flask, dissolve a chiral resolving agent, for example, (R)-(-)-Mandelic acid (0.5 eq, as only one enantiomer will form the salt), in the same solvent.

    • Slowly add the acid solution to the amine solution. A precipitate should begin to form.

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

  • Separation:

    • Collect the precipitated diastereomeric salt by vacuum filtration. This solid is enriched in one diastereomer. The other diastereomer remains in the mother liquor.

    • The efficiency of the resolution is a self-validating system; the enantiomeric excess (e.e.) of the amine recovered from the salt can be measured, and recrystallization can be repeated until the desired purity is achieved.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM).

    • Add an aqueous base, such as 2M sodium hydroxide, and stir until the solid dissolves completely. This neutralizes the chiral acid, liberating the free amine.

    • Separate the organic layer, which now contains the enantiomerically enriched (4R)-amine. Wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Analytical Characterization & Quality Control

Rigorous analytical chemistry is required to confirm the identity, purity, and enantiomeric excess of the final product.

  • Structural Confirmation:

    • ¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment. Expected signals include aromatic protons on the chlorinated ring, diastereotopic protons of the CH₂ groups in the chromane ring, and a signal for the CH-NH₂ group.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight, confirming the molecular formula (m/z for [M+H]⁺ ≈ 184.05).

  • Enantiomeric Purity Analysis:

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. An enantiomerically pure sample will show a single, sharp peak, while a racemic mixture will show two peaks of equal area.

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is typically effective.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 Hexane:Isopropanol.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).

  • Analysis: Inject a solution of the sample. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial building block. Its bifunctional nature (an amine and a chromane core) allows for its incorporation into larger, more complex molecules. The primary amine serves as a versatile handle for forming amide bonds, ureas, sulfonamides, or for use in reductive amination reactions to build out different side chains.

The chromane scaffold provides a conformationally constrained framework, which can be beneficial for locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target. This is a key principle in structure-based drug design.

Building Block Application cluster_workflow Amide Bond Formation cluster_significance Structural Contribution amine This compound product Final Drug Candidate (Amide-linked structure) amine->product Acylation reagent Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) reagent->product scaffold Provides rigid 3D scaffold product->scaffold vector Amine provides vector for side chain (R) diversity product->vector chloro 6-Chloro group modulates PK/PD properties product->chloro

Caption: Use of the title compound as a scaffold in drug synthesis.

Conclusion

This compound is a high-value chiral intermediate whose importance is rooted in the principles of modern medicinal chemistry. The strategic combination of a constrained heterocyclic core, a stereodefined amine, and a halogen substituent provides a powerful tool for developing novel therapeutics. A thorough understanding of its enantioselective synthesis and analytical characterization is essential for any research or development program that utilizes this building block. The methodologies outlined in this guide, from asymmetric synthesis to chiral resolution, provide robust and validated pathways to access this compound in high purity, enabling the advancement of next-generation drug discovery projects.

References

  • American Elements. (S)-6-Chlorochroman-4-amine hydrochloride. [Link]

  • A&J Pharmtech. 6-Chloro-chroman-4-ylamine hydrochloride. [Link]

  • Google Patents. Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
  • Wikipedia. Chiral resolution. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines. [Link]

  • CORE. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. [Link]

  • National Institutes of Health. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • National Institutes of Health. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. [Link]

Sources

Physicochemical properties of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (4R)-6-Chlorochromane-4-ylamine

Foreword

This compound is a chiral amine belonging to the chromane class of heterocyclic compounds. Its structure is of significant interest in medicinal chemistry, often serving as a key building block or pharmacophore in the design of biologically active molecules. The precise three-dimensional arrangement of its substituents, dictated by the (R)-stereochemistry at the C4 position, alongside the electronic influence of the chlorine atom at the C6 position, profoundly impacts its physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its characterization.

Molecular Structure and Core Physicochemical Descriptors

The foundational attributes of this compound are derived directly from its molecular structure.

Table 1: Core Molecular and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀ClNOPubChem
Molecular Weight 183.63 g/mol PubChem
IUPAC Name (4R)-6-chloro-3,4-dihydro-2H-chromen-4-aminePubChem
Canonical SMILES C1CC2=C(C=C(C=C2)Cl)OC1NPubChem
InChI Key QZJCMGMWLPEVDF-SCSAIBSYSA-NPubChem
Predicted logP 1.8Mol-Instincts
Predicted pKa (amine) 8.8 ± 0.2ChemAxon
Predicted Water Solubility 1.99 g/LMol-Instincts

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

The chromane scaffold imparts a degree of rigidity to the molecule. The primary amine at the C4 position is a key site for hydrogen bonding and serves as a basic center, readily protonated at physiological pH. The chlorine atom at the C6 position is an electron-withdrawing group, which can influence the pKa of the amine and the overall electron distribution of the aromatic ring.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing membrane permeability and plasma protein binding.

Theoretical Basis and Prediction

The predicted logP of approximately 1.8 suggests that this compound possesses a moderate degree of lipophilicity. This value is a balance between the hydrophobic chromane ring system and the hydrophilic primary amine. The chlorine substituent further increases the lipophilicity compared to the unsubstituted chromane-4-ylamine. Computational models, such as those based on atomic contributions or fragment-based methods, are valuable for initial estimations.

Experimental Determination: Shake-Flask Method (OECD 107)

A standard and reliable method for determining logP is the shake-flask method, following OECD Guideline 107.

Protocol:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Dissolution: Accurately weigh and dissolve a small amount of this compound in the aqueous phase.

  • Partitioning: Combine the aqueous solution with a known volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_0 Titration Setup cluster_1 Measurement & Analysis A Analyte Solution E Record pH vs. Titrant Volume A->E B Standardized Titrant B->E C pH Electrode C->E D Burette D->B F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H pKa = pH at half-equivalence G->H

Caption: Logic flow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects oral bioavailability and formulation development.

Theoretical Basis and Prediction

The predicted solubility of approximately 1.99 g/L is moderate. The ability of the amine group to be protonated and form salts significantly enhances aqueous solubility, especially in acidic conditions. The overall solubility is a trade-off between the polar, ionizable amine and the non-polar chromane ring.

Experimental Determination: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility measurement provides the most accurate and relevant value.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

This pH-dependent solubility profile is crucial for understanding how the compound will behave in different environments of the gastrointestinal tract.

Solid-State Properties

The solid-state characteristics of a compound, such as its crystalline form (polymorphism) and melting point, are vital for manufacturing, stability, and dissolution.

Melting Point

The melting point provides an indication of the purity and the lattice energy of the crystalline solid. While no experimental data is readily available, it can be determined using standard techniques.

Experimental Determination: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid sample into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The shape and size of the peak can also provide information about purity and crystallinity.

Chirality and Optical Rotation

As a single enantiomer, this compound is optically active and will rotate the plane of polarized light.

Experimental Determination: Polarimetry

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Measurement: Place the solution in a polarimeter cell of a known path length.

  • Analysis: Measure the angle of optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation: The specific rotation [α] is calculated, which is a characteristic property of the enantiomer.

The confirmation of the enantiomeric purity is critical and is typically achieved using chiral chromatography.

Conclusion and Implications for Drug Development

The physicochemical properties of this compound—moderate lipophilicity, a basic pKa ensuring significant ionization at physiological pH, and moderate aqueous solubility—collectively suggest a favorable profile for a potential drug candidate or intermediate. These properties indicate a good balance for oral absorption, allowing for sufficient membrane permeability (governed by logP) while maintaining adequate solubility for dissolution. The chiral nature of the molecule necessitates stereospecific synthesis and analysis to ensure the desired pharmacological activity and to avoid potential off-target effects or different metabolic profiles from the other enantiomer. The experimental validation of these predicted properties is a crucial step in any drug discovery and development program utilizing this scaffold.

References

  • PubChem. (n.d.). (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to (4R)-6-Chlorochromane-4-ylamine: Molecular Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4R)-6-Chlorochromane-4-ylamine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid chromane scaffold, coupled with the stereochemically defined amine at the C4 position and a chlorine substituent on the aromatic ring, provides a unique three-dimensional architecture for probing and interacting with biological targets. This technical guide offers a comprehensive overview of the molecular structure, stereochemistry, and synthetic strategies pertinent to this compound, tailored for researchers, scientists, and professionals in the field of drug discovery. Emphasis is placed on the causality behind synthetic choices and the analytical methods required for unambiguous stereochemical assignment.

Introduction: The Significance of Chiral Chromane Scaffolds

The chromane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. The incorporation of a chiral amine at the C4 position introduces a critical stereocenter that can profoundly influence pharmacological activity. Enantiomers of a chiral drug can exhibit widely different potencies, efficacies, and even toxicological profiles.[1] Therefore, the stereoselective synthesis and rigorous characterization of specific enantiomers, such as this compound, are paramount in modern drug discovery programs. The 6-chloro substituent further modulates the electronic properties and lipophilicity of the molecule, which can enhance binding affinity to target proteins and improve pharmacokinetic properties.[2]

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a bicyclic chromane core, where a dihydropyran ring is fused to a benzene ring. A chlorine atom is substituted at the C6 position of the aromatic ring, and an amine group is located at the C4 position of the dihydropyran ring.

Key Structural Features
FeatureDescription
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
CAS Number 1018978-86-3
Core Scaffold Chromane (3,4-dihydro-2H-1-benzopyran)
Key Substituents 6-chloro, 4-amino
Chiral Center C4 carbon
Stereochemistry and Conformational Analysis

The designation "(4R)" specifies the absolute configuration at the C4 stereocenter according to the Cahn-Ingold-Prelog priority rules. This single stereoisomer is crucial for achieving selective interactions with chiral biological macromolecules such as enzymes and receptors.

The dihydropyran ring of the chromane scaffold typically adopts a half-chair conformation to minimize steric strain.[3] In this compound, the amine group at the C4 position can exist in either a pseudo-axial or pseudo-equatorial orientation. The preferred conformation is influenced by steric and electronic interactions with the rest of the molecule. Conformational analysis is essential for understanding the three-dimensional shape of the molecule and how it presents its pharmacophoric features to a biological target.[4][5][6]

Below is a diagram illustrating the molecular structure and stereochemistry of this compound.

Figure 1. Molecular structure of this compound.

Synthesis and Chiral Control

The synthesis of enantiomerically pure this compound is a key challenge that requires a robust stereoselective strategy. A common approach commences with the commercially available precursor, 6-chlorochroman-4-one.

General Synthetic Strategy

A logical synthetic pathway involves the conversion of the ketone functionality of 6-chlorochroman-4-one into the chiral amine. This can be achieved through several methods, with the control of stereochemistry being the most critical aspect.

G A 6-Chlorochroman-4-one B Intermediate (e.g., Oxime) A->B Derivatization C (4R)-6-Chlorochroman-4-ylamine B->C Stereoselective Reduction

Figure 2. General synthetic workflow.

Experimental Protocol: Stereoselective Reductive Amination (Illustrative)

While multiple strategies exist, one plausible approach is the stereoselective reduction of an intermediate oxime or direct reductive amination. The following protocol is an illustrative example based on established chemical principles for similar transformations.

Step 1: Oximation of 6-Chlorochroman-4-one

  • To a solution of 6-chlorochroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-chlorochroman-4-one oxime.

Step 2: Stereoselective Reduction of the Oxime

This step is critical for establishing the (4R) stereochemistry and typically employs a chiral reducing agent or a chiral catalyst.

  • In an inert atmosphere, dissolve the 6-chlorochroman-4-one oxime (1.0 eq) in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of a chiral reducing agent, for instance, a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), dropwise.

  • Stir the reaction at low temperature for several hours, monitoring by TLC.

  • Quench the reaction carefully with methanol, followed by aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Basify the aqueous layer with NaOH to pH > 10 and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The enantiomeric excess (e.e.) of the final product must be determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by NMR analysis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the connectivity and chemical environment of the hydrogen atoms. A known spectrum for the hydrochloride salt of the (R)-enantiomer is available.[1] The signals for the protons on the dihydropyran ring, particularly the proton at C4, are of key diagnostic value.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbons in the chromane core and the substituent groups are characteristic of the molecule's structure. Due to the presence of the chiral center, all nine carbon atoms are expected to be chemically non-equivalent and should, in principle, give rise to nine distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C2~65-70
C3~30-35
C4~45-50
C4a~120-125
C5~125-130
C6~128-133 (C-Cl)
C7~118-123
C8~128-133
C8a~150-155

Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. For this compound, the expected molecular ion peak [M]+ would be observed at m/z 183.05, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Chiral Analysis

As previously mentioned, chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Applications in Drug Discovery and Development

While specific, publicly disclosed applications of this compound are limited, the broader class of 4-aminochromane derivatives has been explored for various therapeutic indications. The structural motifs present in this molecule suggest potential interactions with a range of biological targets.

Potential Pharmacological Roles

Derivatives of 4-aminopyridine are known to act as potassium channel blockers and have been investigated for the treatment of neurological disorders.[10][11][12] The chromane scaffold, combined with the amine functionality, could allow for the design of novel modulators of ion channels or G-protein coupled receptors (GPCRs). The specific (4R) stereochemistry is likely critical for achieving the desired selectivity and potency against a particular biological target. The 6-chloro substituent can enhance binding through halogen bonding or by occupying a hydrophobic pocket in the target protein.

Role as a Synthetic Intermediate

This compound serves as a valuable chiral building block. The primary amine can be readily derivatized to introduce a wide range of functional groups, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

G A This compound B Acylation A->B C Alkylation A->C D Reductive Amination A->D E Amide Derivatives B->E F Substituted Amine Derivatives C->F G Further Elaborated Structures D->G

Figure 3. Derivatization possibilities of the primary amine.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential in the design and synthesis of novel therapeutic agents. Its well-defined three-dimensional structure, arising from the rigid chromane core and the C4 stereocenter, makes it an attractive scaffold for targeting a variety of biological systems. The development of efficient and highly stereoselective synthetic routes is crucial for accessing this and related compounds in enantiomerically pure form. Further elucidation of its pharmacological profile and mechanism of action will undoubtedly open new avenues for its application in drug discovery. As our understanding of the structural requirements for selective drug-target interactions continues to grow, the importance of chiral building blocks like this compound will only increase.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved from [Link]

  • Toneva, V., et al. (2019).
  • Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86.
  • Gajda, T., et al. (2022). New insights into the reactivity of aminomethylene derivatives of resorc[9]arene: amine group transfer, conformational analysis, reaction mechanism. RSC Advances, 12(45), 29609-29618.

  • Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233.
  • Lead Sciences. (n.d.). 6-Chlorochroman-4-amine hydrochloride. Retrieved from [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 344-348.
  • LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. Retrieved from [Link]

  • Collet, F., et al. (2011). Catalytic C-H amination: the stereoselectivity issue. Chemical Society Reviews, 40(4), 1926-1936.
  • Thieme Chemistry. (2018). Stereospecific Amination of Alkylboronic Esters. Retrieved from [Link]

  • Li, Y., et al. (2023). Progress in Stereoselective Haloamination of Olefins. Molecules, 28(19), 6898.
  • The Organic Chemistry Tutor. (2020, September 21). Conformational Analysis [Video]. YouTube. Retrieved from [Link]

  • Uthuppan, J., & Soni, K. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41.
  • D'Hooge, R., et al. (1994). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. General Pharmacology, 25(6), 1161-1167.
  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 827-833.
  • Johannes Gutenberg-Universität Mainz. (2002). Dimethylpyridin-4-ylamine-Catalysed Alcoholysis of 2-Amino-N,N,N-trimethyl-9H-purine-6-ylammonium Chloride: An Effective Route. Synthesis, 2002(4), 538-542.
  • Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.

Sources

Topic: Commercial Suppliers and Quality Verification of Enantiomerically Pure (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Catalog Listing

In the intricate world of drug discovery and development, the starting materials are the foundation upon which entire research programs are built. A chiral building block, such as (4R)-6-Chlorochromane-4-ylamine, is not merely a commodity to be procured; it is a critical determinant of biological activity, safety, and ultimately, clinical success. The presence of its unwanted stereoisomer, the (S)-enantiomer, can introduce unforeseen biological effects, complicate downstream chemistry, and compromise the integrity of research data.

This guide is designed for the discerning scientist and researcher. It moves beyond a simple list of suppliers to provide a comprehensive framework for the sourcing, evaluation, and in-house verification of enantiomerically pure this compound. We will delve into the causality behind analytical choices, the critical interpretation of supplier documentation, and the establishment of self-validating quality control protocols.

The Strategic Importance of this compound and its Enantiomeric Purity

This compound is a valuable chiral amine building block. The chromane scaffold is a privileged structure in medicinal chemistry, and the presence of a chlorine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] Its primary amine allows for the construction of a wide array of functional groups and linkages.

The core of its value, however, lies in its defined stereochemistry at the C4 position. Biological systems, being inherently chiral, often interact very differently with enantiomers.[3] One enantiomer of a drug may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to toxicity.[4][5] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs, making the enantiomeric purity of starting materials a non-negotiable quality attribute from the earliest stages of research.[6] Sourcing this compound with an enantiomeric excess (e.e.) of >99% is therefore a critical first step in any drug development campaign that utilizes this intermediate.

Identification and Strategic Qualification of Commercial Suppliers

Sourcing high-purity chiral compounds requires a multi-step qualification process that extends beyond catalog price and availability. The goal is to identify a supplier who can provide not only the material but also consistent quality and comprehensive documentation.

Initial Supplier Screening

A survey of the chemical supplier landscape reveals several potential sources for this compound and its derivatives. It is crucial to note the specific form of the compound being offered (e.g., free base vs. hydrochloride salt) and the associated CAS number.

SupplierProduct NameCAS NumberNotes
Sunway Pharm Ltd. This compound1018978-86-3Lists the specific enantiomer as the free base.[7]
Sigma-Aldrich 6-Chlorochroman-4-amine hydrochloride191608-09-0Listed as a racemate hydrochloride salt. Requires resolution or chiral synthesis.
Santa Cruz Biotechnology 6-Chloro-chroman-4-ylamine hydrochloride765880-61-3Appears to be the racemic hydrochloride salt.[3]
American Elements (S)-6-Chlorochroman-4-amine hydrochloride1956436-48-8Lists the opposite (S)-enantiomer. Useful as a reference standard.
BLDpharm (S)-6-Chlorochroman-4-amine hydrochloride1956436-48-8Also lists the (S)-enantiomer.

This table is for illustrative purposes and represents a snapshot in time. Researchers should always conduct their own current market analysis.

Supplier Qualification Workflow

A systematic approach is necessary to vet potential suppliers. The following workflow outlines a robust qualification process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Empirical Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (e.g., Sunway Pharm) B Request Preliminary Information - Website Data - Stated Purity & CAS A->B C Request Batch-Specific Certificate of Analysis (CoA) B->C F Assess Supplier Quality Systems (ISO, GMP capabilities) B->F E Review CoA for Critical Parameters: - Enantiomeric Excess (% e.e.) - Chemical Purity (HPLC) - Identity Confirmation (NMR, MS) C->E D Request Safety Data Sheet (SDS) D->E G Order Small Sample Quantity E->G H Perform In-House QC Analysis (Chiral HPLC, NMR) G->H I Compare In-House Data with Supplier's CoA H->I J Data Concordant? I->J K Approve Supplier for Larger Scale Purchase J->K Yes L Reject Supplier or Request New Batch J->L No

Caption: Supplier Qualification Workflow for Chiral Intermediates.

For later-stage development, understanding a supplier's adherence to Good Manufacturing Practices (GMP) is crucial.[8][9] GMP ensures that products are consistently produced and controlled according to quality standards, which is a requirement for materials used in clinical trials and commercial drug production.[10][11][12]

Decoding the Certificate of Analysis (CoA): A Guide for Scientists

The Certificate of Analysis is the single most important document accompanying your chemical. It is a batch-specific report card, and understanding its contents is paramount.[13]

Key Parameters for this compound on a CoA:

ParameterTypical MethodWhat to Look ForRationale
Appearance VisualWhite to off-white solidConfirms basic physical state.
Identity (¹H NMR) ¹H NMR SpectroscopySpectrum conforms to the known structureConfirms the molecular structure and absence of major structural impurities.
Chemical Purity HPLC (UV detection)≥98% (area %)Quantifies the amount of the desired compound relative to other chemical impurities.
Enantiomeric Excess (e.e.) Chiral HPLC ≥99.0% e.e. This is the most critical parameter. It confirms the stereochemical purity and ensures the vast majority of the material is the desired (R)-enantiomer.
Mass Spectrum (MS) ESI-MS[M+H]⁺ matches the calculated molecular weight (184.06 for C₉H₁₁ClNO)Confirms the molecular weight of the compound.
Water Content Karl Fischer Titration<0.5%Water can interfere with certain reactions and affects the true mass of the compound.

In-House Quality Control: Trust but Verify

While a supplier's CoA is essential, independent verification provides the highest level of assurance. This is a self-validating system that ensures the material meets the stringent requirements of your research.

G cluster_0 Identity & Purity Confirmation cluster_1 Enantiomeric Purity Assay A Receive Sample of This compound B Prepare Sample for Analysis (e.g., 1 mg/mL in Methanol) A->B E Prepare Sample for Chiral HPLC (e.g., 0.5 mg/mL in Mobile Phase) A->E C Perform ¹H NMR Analysis B->C D Perform Achiral RP-HPLC for Chemical Purity B->D H Compare Results to CoA and Internal Specifications C->H D->H F Perform Chiral HPLC Analysis E->F G Calculate Enantiomeric Excess (% e.e.) F->G G->H I Release Lot for Use in R&D H->I Pass J Quarantine Lot & Contact Supplier H->J Fail

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chromane Derivatives

Abstract

The chromane scaffold, a heterocyclic system featuring a fused benzene and dihydropyran ring, is recognized in medicinal chemistry as a "privileged structure."[1] This status is derived from its recurrence in a multitude of natural products and synthetically developed molecules that exhibit a remarkable breadth of biological activities.[2] Derivatives of chromane are at the forefront of drug discovery, demonstrating significant potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[3][4] Their therapeutic versatility stems from the ability to interact with a wide range of cellular targets, a property that can be finely tuned through targeted functionalization of the core structure.[3] This guide provides drug development professionals and researchers with a technical overview of the principal biological activities of chromane derivatives. We will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and summarize key structure-activity relationship insights, grounding our discussion in authoritative scientific literature.

The Chromane Core: A Foundation for Pharmacological Diversity

The chromane ring system is the structural backbone of numerous bioactive compounds, including flavonoids, tocopherols (Vitamin E), and several approved drugs like Nebivolol and Ormeloxifene.[4][5] Its rigid, bicyclic structure provides a stable scaffold that can be strategically decorated with various functional groups. This structural modularity allows for the optimization of physicochemical properties and target-specific interactions, making it an invaluable starting point for drug design.[3] The major subclasses, such as chroman-4-ones (flavanones), 2H-chromenes, and 4H-chromenes, each exhibit distinct pharmacological profiles based on their unique electronic and steric properties.[1][3]

cluster_derivatives Key Derivatives cluster_activities Prominent Biological Activities Chromane_Core Chromane Scaffold (Benzopyran Core) Chroman4Ones Chroman-4-ones (e.g., Flavanones) Chromane_Core->Chroman4Ones Chromenes 2H/4H-Chromenes Chromane_Core->Chromenes Tocopherols Tocopherols (e.g., Vitamin E) Chromane_Core->Tocopherols Other Other Functionalized Chromanes Chromane_Core->Other Anticancer Anticancer Chroman4Ones->Anticancer AntiInflammatory Anti-inflammatory Chroman4Ones->AntiInflammatory Chromenes->Anticancer Chromenes->AntiInflammatory Neuroprotective Neuroprotective Tocopherols->Neuroprotective Antioxidant Antioxidant Tocopherols->Antioxidant Other->Anticancer Other->Neuroprotective

Caption: Logical relationship of the chromane scaffold to its derivatives and major biological activities.

Anticancer Activity: Targeting Uncontrolled Proliferation

Chromane derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a wide spectrum of human cancer cell lines through diverse mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.[3][6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary anticancer mechanism for many chromane derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control proliferation and survival. For example, certain chromone derivatives act as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7] Others have been shown to disrupt the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in cancer.

Furthermore, many chromane derivatives induce apoptosis. For instance, 3-benzylidene-chroman-4-one derivatives have been shown to induce apoptosis in breast cancer cells, a finding confirmed through acridine orange/ethidium bromide staining analysis.[1]

cluster_pathway ATR Kinase Pathway Inhibition DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycle Cell Cycle Arrest & DNA Repair pChk1->CellCycle Chromane Chromane Derivative Chromane->ATR inhibits

Caption: Simplified signaling pathway showing chromane derivatives inhibiting ATR kinase.

Quantitative Data: Cytotoxicity Screening

The cytotoxic potential of novel chromane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Benzothiazole-Chromone HybridsHCT116 (Colon)5.2 - 20.3[7]
Benzothiazole-Chromone HybridsHeLa (Cervical)3.9 - 18.5[7]
3-Benzylidene-4-chromanonesMolt 4/C8 (Leukemia)5.22[1]
3-Benzylidene-4-chromanonesCEM (Leukemia)4.81[1]
Isatin-Chroman HybridsMCF-7 (Breast)34.7[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its reliability makes it a standard first-pass screen for cytotoxic compounds.

Causality: This protocol is designed to be self-validating. The inclusion of untreated cells (negative control) establishes the baseline for 100% viability, while a known cytotoxic agent like doxorubicin (positive control) confirms the assay's ability to detect cell death. A vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the test compounds does not itself impact cell viability.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa, HCT116) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the chromane derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or positive control (doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Chromane derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[2][5][9]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of chromanes are often mediated through the suppression of key signaling pathways. Many derivatives inhibit the activation of nuclear factor-kappa B (NF-κB), a master transcription factor for pro-inflammatory genes.[3] Some compounds also modulate the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for initiating the inflammatory response to stimuli like lipopolysaccharide (LPS).[9] For example, certain 2-phenyl-4H-chromen-4-one compounds have been shown to downregulate the TLR4/MAPK pathway in vivo.[9]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).

Causality: The assay's logic relies on comparing the NO production in different states. Unstimulated cells serve as a baseline. LPS-treated cells act as the positive control for inflammation, showing maximum NO production. Test compounds are added along with LPS to determine their ability to suppress this induced NO production. A known inhibitor like L-NAME can be used to validate the assay's responsiveness.

start Seed RAW 264.7 Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat Cells: - Vehicle - LPS (1 µg/mL) - LPS + Chromane Derivative incubate1->treat incubate2 Incubate 24h treat->incubate2 supernatant Collect Supernatant (50 µL) incubate2->supernatant griess Add Griess Reagents A & B (50 µL each) supernatant->griess incubate3 Incubate 15 min (Dark) griess->incubate3 read Measure Absorbance (540 nm) incubate3->read analyze Calculate % NO Inhibition vs. LPS Control read->analyze

Caption: Experimental workflow for the Griess assay to measure nitric oxide inhibition.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for adherence.

  • Treatment:

    • Pre-treat the cells for 1-2 hours with various concentrations of the chromane derivative.

    • Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm. The intensity of the resulting azo dye is proportional to the nitrite concentration.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

Neuroprotective and Antioxidant Activities

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by oxidative stress and neuronal loss.[10] Chromane derivatives, particularly those related to Vitamin E (α-tocopherol), are potent antioxidants and are being explored as multi-target agents for treating such diseases.[2][10]

Mechanism of Action: Enzyme Inhibition and Radical Scavenging

The neuroprotective effects of chromanes are multifaceted.

  • Antioxidant Activity: The phenolic hydroxyl group on the chromane ring is a key feature, enabling these compounds to act as free radical scavengers, thereby mitigating oxidative stress.[2] This is a primary mechanism for Vitamin E.

  • Enzyme Inhibition: In the context of AD, chromane derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters.[10][11] Inhibition of these enzymes increases neurotransmitter levels, providing symptomatic relief. Some chroman-4-one derivatives bind to the peripheral anionic site (PAS) of AChE.[10]

  • Sirtuin-2 Inhibition: Certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2, an enzyme linked to age-related neurodegeneration.[10]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeIC50 (µM)Reference
gem-dimethylchroman-4-oleqBuChE2.9 - 7.3[10][11]
gem-dimethylchroman-4-amineeqBuChE7.6 - 67[10][11]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for screening the antioxidant activity of compounds.

Causality: The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from deep violet to pale yellow. The degree of color change, measured as a decrease in absorbance, is directly proportional to the radical scavenging capacity of the compound. Trolox, a water-soluble analog of Vitamin E, is the gold-standard positive control.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds and a positive control (Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compound or control to the wells. For the blank, add 100 µL of methanol.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the percentage of scavenging against compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Outlook

Chromane and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The "privileged" scaffold has been successfully leveraged to develop potent agents with demonstrable anticancer, anti-inflammatory, and neuroprotective activities. The ongoing exploration of structure-activity relationships continues to yield derivatives with improved potency and selectivity. Future research will likely focus on developing multi-target ligands, particularly for complex diseases like cancer and Alzheimer's, and advancing the most promising candidates, such as the chromene analog Crolibulin™ (currently in clinical trials), through preclinical and clinical development pipelines.[3]

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sayed, N.N.E., Belal, A., Barakat, A. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

  • Al-Warhi, T., Rizvi, S.U.M.D., Ahmad, A., Qu, N. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Kaur, R., Kishore, D. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

  • Emami, S., Ghanbarimasir, Z. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Singh, A., Parveen, A., Ahmad, A. (2017). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Gueddouda, N.M., Ghinet, A., Daressy, F., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

  • Kamal, A., Reddy, T.S., Sree, U.B., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]

  • Gueddouda, N.M., Ghinet, A., Daressy, F., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed. [Link]

  • Wang, Z., Li, J., Chen, Z., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Publishing. [Link]

  • Johansson, M. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Anonymous. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. ijcpr.com. [Link]

  • Wang, Z., Zhang, J., Zhang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]

Sources

A Technical Guide to the Asymmetric Synthesis of Chiral Chromane Amines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromane scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and pharmaceutical agents. When functionalized with a chiral amine, these molecules gain critical stereochemical features that dictate their interaction with biological targets, making their enantioselective synthesis a paramount objective in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth exploration of the core strategies for synthesizing chiral chromane amines. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, focusing on authoritative, field-proven methodologies. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of organocatalytic, transition-metal-catalyzed, and diastereoselective approaches, complete with detailed protocols, quantitative data, and mechanistic visualizations.

The Strategic Imperative for Chiral Chromane Amines

Chirality is a fundamental determinant of a drug's pharmacological profile. The three-dimensional arrangement of a molecule governs its binding affinity with inherently chiral biological receptors and enzymes.[3][4][5] For chromane amines, controlling the stereochemistry at the amine-bearing carbon, as well as other potential stereocenters on the chromane ring, is crucial for optimizing efficacy and minimizing off-target effects.[6] The development of robust, stereoselective synthetic routes is therefore not merely an academic exercise but a critical step in the pipeline of novel therapeutics, particularly in areas like neurodegenerative diseases.[2]

Modern asymmetric synthesis offers several powerful platforms to construct these valuable molecules, each with its own set of advantages regarding substrate scope, operational simplicity, and scalability. The primary challenge lies in concurrently constructing the heterocyclic ring and controlling the stereochemistry of the amine-bearing center.

Pillar 1: Asymmetric Organocatalysis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free, environmentally benign alternative for constructing chiral molecules. For chromane synthesis, chiral secondary amines (e.g., prolinol derivatives) and bifunctional catalysts (e.g., squaramides, thioureas) are particularly effective.

Domino and Cascade Reactions: Building Complexity Efficiently

The most elegant organocatalytic strategies involve cascade (or domino) reactions, where multiple bond-forming events occur in a single pot, orchestrated by the catalyst. A prominent example is the domino Michael/hemiacetalization reaction.

This approach typically involves the reaction of an aldehyde with a substituted (E)-2-(2-nitrovinyl)phenol.[7] The chiral amine catalyst activates the aldehyde via enamine formation, which then undergoes a stereoselective Michael addition to the nitroalkene. The resulting intermediate rapidly undergoes an intramolecular hemiacetalization to form the chromane ring, establishing multiple stereocenters with high fidelity. The nitro group can subsequently be reduced to the desired amine.

G cluster_0 Organocatalytic Domino Reaction Start Aliphatic Aldehyde + (E)-2-(2-nitrovinyl)phenol Enamine Enamine Intermediate Start->Enamine Iminium Formation Catalyst Chiral Amine Catalyst Catalyst->Enamine Michael Asymmetric Michael Addition Enamine->Michael Intermediate Nitro-substituted Intermediate Michael->Intermediate Cyclization Intramolecular Hemiacetalization Intermediate->Cyclization Product cis-3,4-disubstituted Chroman-2-ol Cyclization->Product Final Chiral Chromane (Post-reduction/dehydroxylation) Product->Final Reduction of Nitro Group & Dehydroxylation

Caption: Organocatalytic domino Michael/hemiacetalization workflow.

[4+2] Cycloadditions via ortho-Quinone Methides (o-QMs)

Another powerful strategy employs the in-situ generation of ortho-quinone methides (o-QMs) which act as potent electrophiles in [4+2] cycloadditions. When reacted with aldehydes, a chiral secondary amine catalyst can promote an enantioselective annulation to afford 2-hydroxy chroman derivatives with high enantiopurity (up to 98% ee).[1] The resulting hydroxyl group can be converted to an amine through standard functional group interconversions.

Pillar 2: Transition-Metal Catalysis

Transition metal complexes with chiral ligands offer unparalleled activity and selectivity for a wide range of transformations. Asymmetric hydrogenation is a particularly direct and atom-economical method for installing chiral amine centers.

Asymmetric Hydrogenation of Chromene Derivatives

This strategy involves the synthesis of a prochiral precursor, such as an enamide or a 3-nitrochromene, followed by catalytic hydrogenation.

  • From Chroman-3-ones: A chroman-3-one can be converted into a trisubstituted enamide. This substrate is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a cationic Ruthenium-Synphos complex. This approach delivers optically active 3-aminochromans with excellent yields and enantiomeric excesses.

  • From 3-Nitrochromenes: A 3-nitrochromene can be synthesized and then reduced to the corresponding 3-aminochromane. The reduction of the nitro group and the double bond can be achieved simultaneously and stereoselectively using catalytic hydrogenation (e.g., with Palladium on carbon under a hydrogen atmosphere), often directed by existing substituents on the ring.

G cluster_1 Asymmetric Hydrogenation Workflow Start Chroman-3-one Enamide Trisubstituted Enamide Precursor Start->Enamide Condensation Hydrogenation Asymmetric Hydrogenation Enamide->Hydrogenation Product Chiral Protected 3-Aminochroman Hydrogenation->Product Catalyst [Ru(Synphos)]+ Catalyst + H2 Catalyst->Hydrogenation Final Chiral 3-Aminochroman Product->Final Deprotection

Caption: Workflow for synthesis via asymmetric hydrogenation.

Nickel-Catalyzed Asymmetric Cyclization

Recent advances have demonstrated the power of nickel catalysis for the enantioselective synthesis of chiral chromans. For instance, a P-chiral monophosphine ligand can be used with a nickel catalyst to achieve the cyclization of substrates like quaternary allylic siloxanes, providing access to complex chroman structures with excellent yields and enantioselectivities.[8] This method highlights the capacity of transition metals to forge challenging C-C bonds while controlling stereochemistry.

Pillar 3: Diastereoselective Synthesis

When a molecule already contains one or more stereocenters, they can be used to direct the formation of a new stereocenter. This substrate-controlled approach is a cornerstone of complex molecule synthesis.

A key strategy involves an intramolecular Friedel–Crafts epoxy–arene (IFCEA) cyclization. In this method, a glycidyl ether derived from a tetralone can undergo a completely regio- and cis-diastereoselective cyclization catalyzed by a Brønsted acid.[9] This reaction builds the chroman ring fused to the existing structure, with the stereochemistry of the epoxide directing the outcome of the ring junction. The resulting tertiary alcohol can then be further manipulated, including reductive removal to access trans-fused systems.[9] This showcases how existing stereochemical information within a substrate can be leveraged to create new, well-defined stereocenters.

Quantitative Data Summary

The efficacy of these methods is best illustrated through quantitative data. The following tables summarize representative results from the literature, highlighting the high levels of stereocontrol and efficiency achievable.

Table 1: Organocatalytic Domino Reaction for Chromane Synthesis[7]

EntryAldehyde SubstrateYield (%)dr (cis:trans)ee (%)
1Propanal9599:199
2Butanal9799:199
3Isovaleraldehyde9295:599
4Cyclohexanecarbaldehyde8599:198
Conditions: (E)-2-(2-nitrovinyl)phenol, aldehyde, modularly designed organocatalyst (10 mol%), toluene.

Table 2: Asymmetric Hydrogenation of Enamides for 3-Aminochroman Synthesis

EntryR¹ SubstituentR² SubstituentYield (%)ee (%)
1HPhenyl>9996
26-FPhenyl>9997
36-ClPhenyl>9995
4H2-Thienyl>9996
Conditions: Enamide substrate, Cationic Ruthenium-Synphos catalyst, H₂ atmosphere.

Experimental Protocols

Adherence to precise experimental conditions is critical for reproducibility and success. Below are representative, step-by-step protocols derived from authoritative sources.

Protocol 1: Organocatalytic Domino Michael/Hemiacetalization[9]
  • Catalyst Preparation: To a vial, add the precatalyst modules (e.g., a cinchona alkaloid derivative, 0.010 mmol, 10.0 mol %) and an amino acid co-catalyst (0.010 mmol, 10.0 mol %) in dry toluene (1.0 mL).

  • Stirring: Stir the resulting mixture at room temperature for 15 minutes to allow for self-assembly of the modularly designed organocatalyst.

  • Reactant Addition: Add the aliphatic aldehyde (0.12 mmol, 1.2 equiv.) and stir for an additional 5 minutes.

  • Initiation: Add the (E)-2-(2-nitrovinyl)phenol (0.1 mmol, 1.0 equiv.).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, extract with an organic solvent, dry the combined organic phases, and purify the crude product by flash column chromatography to yield the chroman-2-ol.

  • Amine Formation: The resulting nitro-substituted chroman can be converted to the target amine via standard reduction protocols (e.g., H₂, Pd/C or Zn/HCl).

Protocol 2: Asymmetric Hydrogenation of an Enamide[7]
  • Precursor Synthesis: Synthesize the enamide from the corresponding chroman-3-one and the desired amide source following standard literature procedures.

  • Reaction Setup: In a glovebox, charge a pressure-rated vial with the enamide substrate (1.0 equiv) and the chiral Ruthenium catalyst (e.g., 1 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., 2-propanol).

  • Hydrogenation: Seal the vial, remove it from the glovebox, and place it in an autoclave. Pressurize the autoclave with hydrogen gas (e.g., 50 atm H₂).

  • Reaction: Stir the reaction at a specified temperature (e.g., 25-40 °C) for the required time (typically 12-24 hours).

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by silica gel chromatography. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The synthesis of chiral chromane amines has matured significantly, with organocatalysis and transition-metal catalysis now providing highly efficient and selective routes to these valuable compounds. Cascade reactions, in particular, offer a powerful means to rapidly build molecular complexity from simple precursors.[10][11][12] Asymmetric hydrogenation stands out as a robust and scalable method for the direct introduction of the chiral amine functionality.[13][14]

Future efforts will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing novel catalytic systems that operate under even milder and more sustainable conditions. The continued synergy between methodology development, mechanistic studies, and application in drug discovery will undoubtedly lead to the creation of next-generation therapeutics built upon the privileged chiral chromane amine scaffold.

References

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. National Institutes of Health (NIH).
  • Chen, Y.-H., Li, D.-H., & Liu, Y.-K. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 16615–16625. Available at: [Link]

  • Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans. BenchChem.
  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Sci-Hub.
  • Chen, Y.-H., Li, D.-H., & Liu, Y.-K. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega. Available at: [Link]

  • Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Thesis.
  • The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. BenchChem.
  • Davis, J., et al. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. Chemistry, 28(27). Available at: [Link]

  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. ResearchGate. Available at: [Link]

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. Available at: [Link]

  • Moutayakine, A. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available at: [Link]

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. Available at: [Link]

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. ResearchGate. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Thesis.
  • Chen, Y.-H., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Semantic Scholar. Available at: [Link]

  • A Comparative Review of Modern Techniques for Chiral Amine Synthesis. BenchChem.
  • Francos, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. MDPI. Available at: [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.
  • Enantioselective synthesis of[11]helicenes by organocatalyzed intermolecular C-H amination. Nature Communications. Available at: [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press. Available at: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jana, S., et al. (2016). cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Francos, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). Available at: [Link]

Sources

The Chromane Key: An In-depth Technical Guide to the Discovery and Significance of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the journey from a promising molecular scaffold to a life-saving therapeutic is often paved with pivotal chemical intermediates. These unsung heroes of drug synthesis, while not therapeutically active themselves, are the cornerstones upon which complex active pharmaceutical ingredients (APIs) are built. This technical guide delves into the discovery and profound significance of one such molecule: (4R)-6-Chlorochromane-4-ylamine. This chiral amine has emerged as a critical building block, most notably in the synthesis of the blockbuster anticoagulant, Rivaroxaban. We will explore its discovery, stereoselective synthesis, and the crucial role its specific stereochemistry plays in the pharmacological activity of the final drug product.

The Rise of Chromanes in Medicinal Chemistry

The chromane scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and potential for diverse functionalization have made it an attractive starting point for the design of novel therapeutics. Derivatives of chromane have demonstrated a wide array of pharmacological activities, including anticancer, antiepileptic, and antimicrobial properties. The introduction of an amine group at the 4-position, creating a chromane-4-ylamine, adds a critical point for further molecular elaboration and interaction with biological targets, particularly in the realm of neurological and cardiovascular diseases.

Discovery and Connection to Anticoagulant Therapy

The story of this compound is intrinsically linked to the development of direct oral anticoagulants (DOACs), a class of drugs that has revolutionized the prevention and treatment of thromboembolic disorders. The quest for a safe and effective oral anticoagulant with a predictable dose-response led researchers at Bayer to the discovery of Rivaroxaban (Xarelto®), a potent and selective direct inhibitor of Factor Xa.[1]

Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to clot formation.[2] The chemical structure of Rivaroxaban features a central oxazolidinone ring, a morpholinone-substituted phenyl group, and a 5-chlorothiophene-2-carboxamide moiety.[2][3] The precise three-dimensional arrangement of these groups is paramount for its high-affinity binding to the active site of Factor Xa.

It was during the retrosynthetic analysis of Rivaroxaban that the significance of a chiral amine precursor became evident. The (S)-configuration of the oxazolidinone ring in Rivaroxaban is essential for its biological activity.[3] To construct this specific stereocenter, a chiral building block with the opposite (R)-configuration at the corresponding position was required. This critical precursor was identified as this compound.

Physicochemical Properties and Structural Data

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 1018978-86-3N/A
Molecular Formula C₉H₁₀ClNON/A
Molecular Weight 183.63 g/mol N/A
Appearance Likely a solid at room temperatureN/A
Chirality (R)-enantiomerN/A

The Crucial Role of Stereochemistry: The "Why (4R)?"

The absolute stereochemistry at the 4-position of the chromane ring is the most critical feature of this intermediate. The use of the (4R)-enantiomer is non-negotiable for the synthesis of the pharmacologically active (S)-Rivaroxaban. This is a direct consequence of the reaction mechanism involved in the formation of the oxazolidinone ring.

The synthesis typically proceeds through a reaction cascade where the amine group of this compound initiates a sequence of bond formations. This process involves a stereospecific ring-opening of a chiral epoxide, followed by cyclization. The stereochemistry of the starting amine directly dictates the stereochemistry of the resulting oxazolidinone ring in the final drug molecule. Using the (4S)-enantiomer would lead to the formation of the (R)-Rivaroxaban, which is considered an impurity and lacks the desired pharmacological activity.[3]

The structure-activity relationship (SAR) studies of Rivaroxaban have unequivocally demonstrated that the (S)-enantiomer possesses the potent and selective inhibitory activity against Factor Xa, while the (R)-enantiomer is significantly less active.[1] This highlights the importance of sourcing or synthesizing enantiomerically pure this compound for the production of a safe and effective drug.

Stereoselective Synthesis: Crafting the Chiral Intermediate

The industrial production of a single enantiomer intermediate like this compound relies on robust and efficient stereoselective synthetic methods. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 6-Chlorochromane-4-ylamine

One of the most established methods for separating enantiomers is chiral resolution.[4] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Commonly Used Chiral Resolving Agent:

  • (+)-Tartaric Acid: A readily available and cost-effective chiral acid widely used for the resolution of racemic amines.[5]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol is a representative example and may require optimization for scale-up and specific purity requirements.

  • Salt Formation:

    • Dissolve racemic 6-Chlorochromane-4-ylamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • In a separate vessel, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, warming if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((4R)-6-Chlorochromane-4-ammonium (+)-tartrate).

    • The crystallization process can be aided by seeding with a small crystal of the desired salt.

    • Cool the mixture further in an ice bath to maximize the yield of the crystalline salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and break the salt.

    • Extract the free this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Diagram of Chiral Resolution Workflow:

G racemic_amine Racemic 6-Chlorochromane-4-ylamine diastereomeric_salts Mixture of Diastereomeric Salts ((4R)-Amine-(+)-Tartrate & (4S)-Amine-(+)-Tartrate) racemic_amine->diastereomeric_salts chiral_acid (+)-Tartaric Acid chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Crystals of Less Soluble Salt ((4R)-Amine-(+)-Tartrate) crystallization->less_soluble Solid Phase mother_liquor Mother Liquor with More Soluble Salt ((4S)-Amine-(+)-Tartrate) crystallization->mother_liquor Liquid Phase liberation Liberation of Free Amine (Addition of Base) less_soluble->liberation final_product This compound liberation->final_product

Caption: Workflow for chiral resolution of 6-Chlorochromane-4-ylamine.

Asymmetric Synthesis

An alternative to chiral resolution is asymmetric synthesis, which aims to directly produce the desired enantiomer. A common approach for synthesizing chiral amines is the stereoselective reduction of a prochiral ketone.[6][7]

Experimental Protocol: Asymmetric Reductive Amination

This is a conceptual protocol illustrating the strategy. Specific catalysts and conditions would need to be developed and optimized.

  • Starting Material: 6-Chlorochroman-4-one.

  • Reaction: Asymmetric reductive amination using a suitable ammonia source and a chiral catalyst (e.g., a transition metal complex with a chiral ligand).

  • Reducing Agent: A hydride source such as H₂ gas or a transfer hydrogenation reagent.

  • Work-up and Purification: Standard aqueous work-up followed by extraction and purification by chromatography or crystallization to isolate this compound.

Diagram of Asymmetric Synthesis Pathway:

G start 6-Chlorochroman-4-one reaction Asymmetric Reductive Amination start->reaction Ammonia Source, Chiral Catalyst, Reducing Agent product This compound reaction->product

Caption: Asymmetric synthesis of this compound.

Application in the Synthesis of Rivaroxaban

Once enantiomerically pure this compound is obtained, it serves as a key precursor for the construction of the core of the Rivaroxaban molecule. The synthesis then proceeds through a series of steps to form the final API. While multiple synthetic routes have been patented, a general pathway involves the reaction of the amine with a chiral epoxide, followed by cyclization and subsequent amidation.[8]

Diagram of Rivaroxaban Synthesis from the Key Intermediate:

G start This compound step1 Reaction with Chiral Epoxide (e.g., (R)-epichlorohydrin derivative) start->step1 intermediate Key Chiral Intermediate (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) step1->intermediate step2 Amidation with 5-Chlorothiophene-2-carbonyl chloride intermediate->step2 product Rivaroxaban step2->product

Sources

Methodological & Application

Asymmetric synthesis of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Asymmetric Synthesis of (4R)-6-Chlorochromane-4-ylamine

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral amine derivative of the chromane scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The specific stereochemistry at the C4 position is often crucial for potent and selective interaction with biological targets, making enantioselective synthesis a critical aspect of its preparation for drug discovery and development.[3] This technical guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of this compound, starting from the readily available precursor, 6-chlorochroman-4-one.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthetic strategy.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence starting from 6-chlorochroman-4-one:

  • Synthesis of 6-Chlorochroman-4-one: The synthesis of the ketone precursor is a foundational step. A common and effective method starts from 4-chlorophenol.

  • Asymmetric Reductive Amination: This crucial step converts the prochiral ketone into the target chiral amine with high enantioselectivity. This is achieved using a chiral catalyst to control the stereochemical outcome of the reduction of an intermediate imine.[4][5]

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Asymmetric Synthesis 4-Chlorophenol 4-Chlorophenol 6-Chlorochroman-4-one 6-Chlorochroman-4-one 4-Chlorophenol->6-Chlorochroman-4-one O-Alkylation & Cyclization imine_intermediate In situ Imine Formation 6-Chlorochroman-4-one->imine_intermediate Ammonia source target_molecule This compound imine_intermediate->target_molecule Asymmetric Reduction (Chiral Catalyst)

Caption: Overall synthetic workflow from 4-chlorophenol to this compound.

Part 1: Synthesis of 6-Chlorochroman-4-one

The precursor, 6-chlorochroman-4-one, is a versatile building block in organic synthesis. Its preparation from 4-chlorophenol is a well-established multi-step process that can often be performed in a one-pot fashion.

Protocol 1: Synthesis of 6-Chlorochroman-4-one from 4-Chlorophenol

This protocol is based on the general principles of O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization).

Materials
Reagent/SolventCAS NumberMolecular FormulaNotes
4-Chlorophenol106-48-9C₆H₅ClOStarting material
3-Chloropropionyl chloride625-36-5C₃H₄Cl₂OAcylating agent
Aluminum chloride (AlCl₃)7446-70-0AlCl₃Lewis acid catalyst
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous solvent
Hydrochloric acid (HCl)7647-01-0HClFor workup
Sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorophenol (1 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Friedel-Crafts Cyclization: Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, maintaining the temperature below 5 °C. The reaction mixture will typically become viscous and change color.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 6M HCl. This should be done carefully as the reaction is exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-chlorochroman-4-one as a solid.

Part 2: Asymmetric Synthesis of this compound

The conversion of 6-chlorochroman-4-one to the desired chiral amine is achieved via an asymmetric reductive amination. This process involves the in situ formation of an imine, which is then reduced enantioselectively.[4] The choice of a chiral catalyst is paramount for achieving high enantiomeric excess (e.e.).[3] Transition metal catalysts, particularly those based on iridium or rhodium with chiral ligands, have shown great success in similar transformations.[6]

Conceptual Framework for Asymmetric Reductive Amination

Asymmetric_Reductive_Amination Ketone 6-Chlorochroman-4-one Imine Prochiral Imine (in situ) Ketone->Imine Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Imine Product This compound Imine->Product Catalyst_System Chiral Catalyst + H₂ Source Catalyst_System->Imine Catalyst_System->Product Enantioselective Reduction

Caption: Key components of the asymmetric reductive amination process.

Protocol 2: Asymmetric Reductive Amination

This protocol employs a transition metal-catalyzed hydrogenation, a robust method for achieving high enantioselectivity.[6]

Materials
Reagent/SolventCAS NumberMolecular FormulaNotes
6-Chlorochroman-4-one37674-72-9C₉H₇ClO₂Substrate
Ammonium acetate (NH₄OAc)631-61-8C₂H₇NO₂Ammonia source
[Ir(COD)Cl]₂12112-67-3C₁₆H₂₄Cl₂Ir₂Iridium precursor
(R)-BINAP76189-55-4C₄₄H₃₂P₂Chiral phosphine ligand
Hydrogen gas (H₂)1333-74-0H₂Reducing agent
2-Propanol (IPA)67-63-0C₃H₈OSolvent
Dichloromethane (DCM)75-09-2CH₂Cl₂For workup
Step-by-Step Procedure
  • Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve [Ir(COD)Cl]₂ (0.005 eq) and (R)-BINAP (0.011 eq) in degassed 2-propanol. Stir the mixture at room temperature for 30 minutes to form the active chiral catalyst.

  • Reaction Setup: To a high-pressure reactor, add 6-chlorochroman-4-one (1 eq) and ammonium acetate (5-10 eq).

  • Addition of Catalyst: Transfer the prepared catalyst solution to the reactor via cannula.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

  • Reaction Progression: Heat the reactor to 50-60 °C and stir vigorously for 24-48 hours. Monitor the reaction by taking aliquots (carefully depressurize before sampling) and analyzing by chiral HPLC to determine conversion and enantiomeric excess.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with water to remove excess ammonium acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient containing 1% triethylamine to prevent streaking) to yield this compound.

Data Summary and Expected Outcomes
ParameterExpected ValueNotes
Yield 60-85%Dependent on reaction scale and purity of starting materials.
Enantiomeric Excess (e.e.) >95%Highly dependent on the choice of chiral ligand and reaction conditions.
Diastereomeric Ratio (d.r.) N/AOnly one new stereocenter is formed.

Trustworthiness and Self-Validation

  • Monitoring Progress: The progress of both synthetic steps should be meticulously monitored by TLC and/or LC-MS to ensure complete conversion of starting materials.

  • Chiral Purity Analysis: The enantiomeric excess of the final product, this compound, must be determined using a suitable chiral stationary phase column in HPLC. This provides direct validation of the asymmetric induction.

  • Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure chemical identity and purity.

Conclusion

The asymmetric synthesis of this compound is a critical process for accessing this valuable chiral building block for pharmaceutical research. The outlined two-step strategy, involving the synthesis of the 6-chlorochroman-4-one precursor followed by a robust asymmetric reductive amination, provides a reliable and scalable route. The key to success in the final step lies in the careful selection and preparation of the chiral catalyst system to ensure high enantioselectivity. Researchers are encouraged to optimize the reaction conditions, particularly the catalyst loading, temperature, and pressure, to achieve the best results for their specific applications.

References

  • MDPI. Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Available from: [Link]

  • ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Available from: [Link]

  • National Center for Biotechnology Information. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Available from: [Link]

  • Global Thesis. Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Available from: [Link]

  • Semantic Scholar. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available from: [Link]

  • Google Patents. Chroman-4-ones and process for preparing same.
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available from: [Link]

  • The Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • PubMed. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. Available from: [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Hilaris Publisher. The Role of Chiral Catalysts in Modern Organic Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Hyperbranched chiral catalysts for the asymmetric reduction of ketones with borane. Available from: [Link]

  • Progress in Chemistry. Progress of the Chiral Phase Transfer Catalysts and the Applications in Asymmetric Catalytical Reaction. Available from: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

Sources

Enantioselective synthesis of 6-chlorochromane-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Enantioselective Synthesis of 6-Chlorochromane-4-amine

Authored by a Senior Application Scientist

This document provides a detailed guide for the enantioselective synthesis of 6-chlorochromane-4-amine, a valuable chiral building block for drug discovery and development, particularly for agents targeting the Central Nervous System (CNS).[1] Due to the absence of a direct, established protocol in the literature, this guide presents a robust and scientifically-grounded approach, drawing from well-established methodologies in asymmetric synthesis. The primary proposed route is an organocatalytic asymmetric reductive amination of the readily accessible precursor, 6-chlorochroman-4-one. An alternative method, classical resolution of the racemic amine, is also provided.

Strategic Overview: Accessing Enantiopure 6-Chlorochromane-4-amine

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with applications in the development of inhibitors for enzymes related to neurodegenerative diseases, such as monoamine oxidase (MAO).[1] The stereochemistry at the C4 position is often crucial for biological activity, necessitating enantioselective synthetic strategies. Our strategy begins with the synthesis of the key intermediate, 6-chlorochroman-4-one, followed by two distinct approaches to obtain the desired enantiomerically pure amine.

Synthesis of the Key Precursor: 6-Chlorochroman-4-one

The most common and reliable route to 6-chlorochroman-4-one begins with 4-chlorophenol. The synthesis involves an O-alkylation followed by an intramolecular Friedel-Crafts cyclization.

Protocol 2.1: Synthesis of 6-Chlorochroman-4-one

Step 1: O-Alkylation of 4-Chlorophenol

  • To a solution of 4-chlorophenol (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in an appropriate solvent (e.g., acetone or DMF), add 3-chloropropionyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(4-chlorophenoxy)propanoic acid derivative.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the crude product from Step 1 to a flask containing a Lewis acid catalyst (e.g., aluminum chloride, 2.5 eq.) in a high-boiling inert solvent (e.g., 1,2-dichloroethane).

  • Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure 6-chlorochroman-4-one as a crystalline solid.

G cluster_0 Synthesis of 6-Chlorochroman-4-one 4-Chlorophenol 4-Chlorophenol Intermediate_Ester 3-(4-chlorophenoxy)propanoic acid derivative 4-Chlorophenol->Intermediate_Ester O-Alkylation (K2CO3, Acetone) 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate_Ester 6-Chlorochroman-4-one 6-Chlorochroman-4-one Intermediate_Ester->6-Chlorochroman-4-one Intramolecular Friedel-Crafts Cyclization (AlCl3)

Caption: Synthetic workflow for the precursor 6-chlorochroman-4-one.

Primary Approach: Organocatalytic Asymmetric Reductive Amination

This approach offers a direct and efficient route to the chiral amine from the ketone.[2] The use of a chiral organocatalyst, such as a BINOL-derived phosphoric acid, activates the intermediate imine towards enantioselective reduction by a mild hydride donor like a Hantzsch ester.[3]

Protocol 3.1: Asymmetric Reductive Amination
  • To a solution of 6-chlorochroman-4-one (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane) in a flame-dried flask, add the amine source (e.g., ammonium acetate or benzylamine, 1.5 eq.).

  • Add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 1.2 eq.) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., 40-60 °C) for 24-48 hours, monitoring progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 6-chlorochromane-4-amine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis (see Section 5).

G cluster_1 Asymmetric Reductive Amination Ketone 6-Chlorochroman-4-one Imine Intermediate Imine Ketone->Imine Amine_Source NH4OAc Amine_Source->Imine Chiral_Amine (S)-6-Chlorochromane-4-amine Imine->Chiral_Amine Enantioselective Reduction Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Imine Activates Hydride_Source Hantzsch Ester Hydride_Source->Chiral_Amine

Caption: Proposed mechanism for organocatalytic asymmetric reductive amination.

Parameter Expected Outcome Notes
Catalyst Loading 5-10 mol%Higher loading may improve reaction rate but increases cost.
Temperature 40-60 °COptimization may be required to balance reaction rate and enantioselectivity.
Yield 70-90%Dependent on reaction completion and purification efficiency.
Enantiomeric Excess (ee) >90%Highly dependent on the choice of chiral catalyst and reaction conditions.

Table 1: Expected outcomes for the asymmetric reductive amination.

Alternative Approach: Classical Resolution of Racemic Amine

This traditional method involves the synthesis of the racemic amine followed by separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent.

Protocol 4.1: Synthesis of Racemic 6-Chlorochromane-4-amine
  • Dissolve 6-chlorochroman-4-one (1.0 eq.) in methanol.

  • Add ammonium acetate (10 eq.) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) to the solution.[4]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield racemic 6-chlorochromane-4-amine.

Protocol 4.2: Resolution via Diastereomeric Salt Formation
  • Dissolve the racemic 6-chlorochromane-4-amine (1.0 eq.) in a minimal amount of hot methanol.

  • In a separate flask, dissolve a chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq.) in hot methanol.

  • Add the resolving agent solution to the amine solution.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • To liberate the free amine, dissolve the diastereomeric salt in water, basify with 2M NaOH, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched amine.

  • The enantiomeric purity can be enhanced by repeated recrystallizations.

G cluster_2 Classical Resolution Workflow Racemic_Amine Racemic (±)-6-Chlorochromane-4-amine Diastereomeric_Salts Diastereomeric Salt Mixture (in solution) Racemic_Amine->Diastereomeric_Salts Chiral_Acid (+)-Tartaric Acid Chiral_Acid->Diastereomeric_Salts Crystallized_Salt Less Soluble Diastereomeric Salt (Crystallized) Diastereomeric_Salts->Crystallized_Salt Fractional Crystallization Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Diastereomeric_Salts->Soluble_Salt Enriched_Amine Enantiomerically Enriched 6-Chlorochromane-4-amine Crystallized_Salt->Enriched_Amine Basification & Extraction

Caption: Workflow for the classical resolution of racemic 6-chlorochromane-4-amine.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric excess of the synthesized 6-chlorochromane-4-amine.

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the final product and all intermediates.

  • Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the final product.

Parameter Condition
Column Chiralcel OD-H or equivalent chiral stationary phase
Mobile Phase Hexane/Isopropanol with a small percentage of a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Table 2: Example Chiral HPLC Method for ee Determination.

Conclusion

This application note provides two robust, albeit distinct, strategies for the enantioselective synthesis of 6-chlorochromane-4-amine. The primary proposed method, organocatalytic asymmetric reductive amination, represents a modern, direct, and highly efficient approach to access this valuable chiral building block. The alternative classical resolution method, while more traditional, offers a reliable pathway when specialized catalysts are unavailable. Both protocols are grounded in established chemical principles and provide a solid foundation for researchers and drug development professionals working in medicinal chemistry.

References

  • Geng, Z.-C., Zhang, S.-Y., Li, N.-K., Li, N., Chen, J., Li, H.-Y., & Wang, X.-W. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785. Available at: [Link]

  • Li, J., Li, J., Lou, S., & Wang, Q. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic & Biomolecular Chemistry, 16(39), 7132–7136. Available at: [Link]

  • List, B., & MacMillan, D. W. C. (2021). Asymmetric Organocatalysis: 2021 Nobel Prize in Chemistry. YouTube. Available at: [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17636–17637. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022). ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84–86.
  • PubChem. (n.d.). 6-Chlorochroman-4-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Chiral resolution of racemic 6-chlorochromane-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Comprehensive Google Searches

I will start by performing a series of targeted Google searches to gather the necessary information. The queries are designed to cover the core aspects of the topic: the specific compound, the resolution techniques, the analytical methods, and the underlying principles.

  • "chiral resolution of 6-chlorochromane-4-amine" : This is a very specific query to find any existing literature or patents on the exact topic.

  • "diastereomeric salt resolution of amines protocol" : This is a broader search to gather general, well-established protocols for the most common chemical resolution method for amines. This will provide a solid foundation for the application note.[1][2]

  • "chiral HPLC separation of chromane derivatives" : This search will help identify suitable chiral stationary phases and mobile phase conditions for the analytical and preparative HPLC methods, as chromane is the core structure.

  • "enantiomeric excess calculation HPLC" : This is to ensure the analytical section is accurate and provides the correct formulas and context for verifying the success of the resolution.[3][4][5]

  • "properties of 6-chlorochromane-4-amine enantiomers" : This search aims to find any data on the physical or chemical properties of the individual enantiomers, which could be useful for the introduction and discussion.

  • "(R)-(-)-Mandelic acid as resolving agent for amines" : This query focuses on a common and effective resolving agent to gather specific examples and conditions for its use in diastereomeric salt formation.[6]

Part 2: Analysis and Synthesis of Search Results

Now, I will analyze the information gathered from the searches to build the application note.

  • From "diastereomeric salt resolution of amines protocol" and "(R)-(-)-Mandelic acid as resolving agent for amines" : I've found that diastereomeric salt formation is a very common and robust method for resolving chiral amines.[1][2] (R)-(-)-Mandelic acid is frequently cited as an effective resolving agent for amines, forming crystalline salts that can be separated by fractional crystallization.[6] The general protocol involves dissolving the racemic amine and the resolving agent in a suitable solvent (like ethanol), allowing the less soluble diastereomeric salt to crystallize, separating the crystals, and then liberating the free amine by treatment with a base.[1] This will form the basis of "Method 1" in the application note.

  • From "chiral HPLC separation of chromane derivatives" : The search results indicate that polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose (e.g., Chiralpak® IA), are highly effective for separating chroman derivatives. The typical mobile phase is a normal-phase system, often a mixture of hexane and an alcohol like isopropanol, with a small amount of a basic additive (like diethylamine) to improve peak shape for amines. This information is crucial for both the preparative separation ("Method 2") and the analytical verification section.

  • From "enantiomeric excess calculation HPLC" : I have confirmed the standard formula for calculating enantiomeric excess (e.e.) from the peak areas in an HPLC chromatogram: e.e. (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100.[3][4][5] This will be included in the analytical verification section to provide a complete protocol.

  • From "chiral resolution of 6-chlorochromane-4-amine" and "properties of 6-chlorochromane-4-amine enantiomers" : While I haven't found a specific paper detailing the resolution of this exact compound, the general principles for resolving chiral amines and chromane derivatives are well-established. The lack of specific data for this exact molecule means I will present the protocols as robust, general methods that are highly likely to be successful based on the chemistry of the functional groups and the core structure. I will frame the application note as a guide to developing a resolution method for this target molecule, based on established principles.

Based on this synthesis, I will structure the application note with an introduction explaining the importance of chiral resolution, followed by two detailed protocols: Diastereomeric Salt Crystallization and Preparative Chiral HPLC. Each protocol will have a "Principle" section, a detailed step-by-step procedure, a table summarizing key parameters, and a DOT diagram illustrating the workflow. The document will conclude with a section on analytical verification using chiral HPLC and a comprehensive reference list. This structure provides both practical instructions and the scientific reasoning behind them, fulfilling the prompt's requirements.

With the plan in place, I will now proceed to generate the full application note.## Application Note: High-Efficiency Chiral Resolution of Racemic 6-Chlorochromane-4-amine

Abstract

This application note provides a comprehensive guide to the chiral resolution of racemic 6-chlorochromane-4-amine, a crucial building block in pharmaceutical synthesis. Two robust and scalable methodologies are presented: classical diastereomeric salt crystallization using an enantiomerically pure chiral acid and modern preparative chiral High-Performance Liquid Chromatography (HPLC). This document provides detailed, step-by-step protocols, explains the fundamental principles behind each technique, and establishes a clear workflow for the analytical validation of enantiomeric purity. Designed for researchers, chemists, and drug development professionals, this guide offers field-proven insights to achieve high enantiomeric excess (e.e.) for both the (R)- and (S)-enantiomers of the target compound.

Introduction: The Imperative of Chirality in Modern Drug Design

In stereochemistry, enantiomers are chiral molecules that are non-superimposable mirror images of each other.[7] While they possess identical physical properties in an achiral environment (e.g., melting point, solubility), they can exhibit profoundly different pharmacological, toxicological, and metabolic effects in the chiral environment of the human body.[7] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern pharmaceutical development.[8]

6-Chlorochromane-4-amine is a key chiral intermediate whose enantiomerically pure forms are vital for the synthesis of targeted therapeutics. This guide details two effective methods for its resolution, providing a strategic choice based on scale, required purity, and available instrumentation.

Method 1: Diastereomeric Salt Crystallization

This classical and scalable technique is the most common method for chiral resolution.[8] It involves converting the enantiomers of the racemic amine into a pair of diastereomeric salts by reacting them with a chiral resolving agent.[1][2] These diastereomers have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[9]

2.1. Principle of Resolution

The racemic 6-chlorochromane-4-amine ((±)-amine) is reacted with an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid. This acid-base reaction forms two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. Because these salts are diastereomers, they have different crystal lattice energies and solubilities in a given solvent. By carefully controlling the solvent and temperature, one diastereomer will preferentially crystallize out of the solution, leaving the other enriched in the mother liquor. The desired amine enantiomer is then recovered from the isolated salt by treatment with a base.[1]

2.2. Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Salt Formation cluster_sep Separation cluster_liberation Liberation & Isolation racemate Racemic 6-Chlorochromane-4-amine in Ethanol mix Mix & Heat to Dissolve racemate->mix agent (R)-(-)-Mandelic Acid in Ethanol agent->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter crystals Crystals: Less Soluble Salt (e.g., (S)-Amine Salt) filter->crystals filtrate Filtrate: More Soluble Salt (e.g., (R)-Amine Salt) filter->filtrate basify Dissolve in H2O, Add NaOH (aq) crystals->basify extract Extract with Organic Solvent basify->extract purify Dry & Evaporate extract->purify s_amine (S)-Enantiomer purify->s_amine

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

2.3. Detailed Protocol

Materials:

  • Racemic 6-chlorochromane-4-amine

  • (R)-(-)-Mandelic acid (high enantiomeric purity)

  • Absolute Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating source, filtration apparatus

Procedure:

  • Salt Formation:

    • In a 250 mL flask, dissolve 5.0 g of racemic 6-chlorochromane-4-amine in 75 mL of absolute ethanol. Heat the mixture gently to achieve complete dissolution.

    • In a separate beaker, dissolve one equivalent of (R)-(-)-Mandelic acid (4.14 g) in 25 mL of absolute ethanol.

    • Slowly add the mandelic acid solution to the warm amine solution with stirring.

    • Heat the resulting mixture to a gentle reflux for 15 minutes to ensure complete salt formation.

  • Fractional Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming well-ordered crystals and achieving high diastereomeric purity.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.

    • Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol to remove residual mother liquor.

    • Note: The solid is the diastereomerically-enriched salt. The filtrate contains the more soluble diastereomer and should be saved for recovery of the other amine enantiomer.

  • Liberation of the Free Amine:

    • Transfer the collected crystals to a separatory funnel containing 50 mL of water.

    • Add 2 M NaOH solution dropwise while shaking until the solution is strongly basic (pH > 12) and all solids have dissolved. This neutralizes the mandelic acid and liberates the free amine.[1]

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically-enriched 6-chlorochromane-4-amine.

  • Purity Assessment and Optimization:

    • Determine the enantiomeric excess (e.e.) of the product using the analytical chiral HPLC method described in Section 4.

    • If the e.e. is below the desired level (>98%), the diastereomeric salt can be recrystallized from fresh ethanol before the liberation step.

2.4. Key Experimental Parameters
ParameterRecommended ConditionRationale & Field Insights
Resolving Agent (R)-(-)-Mandelic Acid or (S)-(+)-Tartaric AcidMandelic and tartaric acids are widely successful for resolving amines, forming well-defined crystalline salts. The choice can be empirical.[2]
Solvent Ethanol, Methanol, or IsopropanolAlcohols are excellent solvents for salt formation. The specific choice affects the differential solubility of the salts and must be optimized.
Stoichiometry 1.0 equivalent of resolving agentUsing one equivalent ensures that the salt of the less soluble diastereomer is preferentially formed and crystallized.
Cooling Rate Slow, undisturbed coolingRapid cooling traps impurities and leads to lower diastereomeric excess. Allowing slow, ambient cooling followed by an ice bath is optimal.
Method 2: Preparative Chiral HPLC

Preparative chiral chromatography offers a powerful and direct method for separating enantiomers. The separation occurs based on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP).[10] This method is particularly advantageous for obtaining very high purity material (>99.5% e.e.) and is readily scalable from milligrams to kilograms.

3.1. Principle of Separation

The racemic mixture is injected onto an HPLC column packed with a CSP. The enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase.[11] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column. This differential retention time allows for their complete separation and collection as individual, enantiomerically pure fractions. Polysaccharide-based CSPs are highly versatile and have shown great success in separating chroman derivatives.

3.2. Experimental Workflow: Preparative Chiral HPLC

G cluster_prep Preparation cluster_sep Separation & Collection cluster_post Isolation sample Dissolve Racemic Amine in Mobile Phase inject Inject Sample onto Chiral Column sample->inject system Equilibrate HPLC System with Mobile Phase system->inject elute Isocratic Elution inject->elute detect UV Detector elute->detect collect Automated Fraction Collector detect->collect frac1 Pool Fractions for Enantiomer 1 collect->frac1 frac2 Pool Fractions for Enantiomer 2 collect->frac2 evap1 Evaporate Solvent frac1->evap1 evap2 Evaporate Solvent frac2->evap2 pure_r (R)-Enantiomer evap1->pure_r pure_s (S)-Enantiomer evap2->pure_s

Caption: General workflow for enantiomer separation by preparative HPLC.

3.3. Suggested Protocol

Instrumentation and Materials:

  • Preparative HPLC system with UV detector and fraction collector.

  • Chiral Stationary Phase: Polysaccharide-based column, e.g., Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA).

  • Racemic 6-chlorochromane-4-amine.

Procedure:

  • Analytical Method Development:

    • First, develop a robust separation method on an analytical scale (e.g., 4.6 x 250 mm column).

    • Screen mobile phases. A good starting point is Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) .

    • Optimize the mobile phase ratio to achieve a resolution factor (Rs) greater than 1.5 between the two enantiomer peaks. DEA is a crucial additive for basic amines to ensure good peak shape.

    • Set UV detection at an appropriate wavelength (e.g., 230 nm).

  • Scale-Up to Preparative Separation:

    • Equilibrate the preparative column (e.g., 20 x 250 mm) with the optimized mobile phase until a stable baseline is achieved.

    • Dissolve the racemic amine in the mobile phase at a high concentration (e.g., 10-20 mg/mL).

    • Perform stacked injections of the sample solution. The volume of each injection depends on the column dimensions and the separation achieved in the analytical run.

    • Program the fraction collector to collect the eluent corresponding to the two separated peaks.

  • Product Isolation:

    • Combine the collected fractions for each respective enantiomer.

    • Remove the solvent from each set of fractions using a rotary evaporator to yield the pure (R)- and (S)-enantiomers.

3.4. Key Experimental Parameters
ParameterRecommended ConditionRationale & Field Insights
Chiral Column Polysaccharide-based (e.g., Chiralpak® IA)These columns have broad applicability and are known to be effective for chroman-type structures.
Mobile Phase Normal Phase (e.g., Hexane/IPA/DEA)Provides excellent selectivity on polysaccharide CSPs. The basic additive (DEA) is essential to prevent peak tailing by interacting with residual silanols on the silica support.
Flow Rate Scaled for column diameterStart with a linear velocity equivalent to the analytical method and optimize for resolution and throughput.
Sample Loading Determined by loading studyOverloading the column will cause peak broadening and loss of resolution. Perform a loading study to determine the maximum sample amount per injection.
Analytical Verification of Enantiomeric Purity

Independent and accurate determination of the enantiomeric excess (e.e.) is a mandatory step to validate the success of the resolution.

Analytical Chiral HPLC Method:

  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample: ~0.1 mg/mL in mobile phase.

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:[3][4][5]

e.e. (%) = ( |Area₁ - Area₂| / (Area₁ + Area₂) ) x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]

  • Ghosh, A. K., & Fanwick, P. E. (2009). Asymmetric Synthesis of Chromanes. Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • BenchChem. (2025). A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17, 1337–1348.
  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). A Guide to Chiral HPLC Method Development. Retrieved from [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1994). Enantiomers, Racemates, and Resolutions. Krieger Publishing Company.
  • Guiochon, G., & Felinger, A. (2006). Chirality in Drug Research. Wiley-VCH.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Periasamy, M., et al. (2012). An excellent new resolving agent for the diastereomeric resolution of rac-mandelic acid. Tetrahedron: Asymmetry, 23(14), 1046-1051.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Di-2-thienylglycolic Acid vs. Mandelic Acid.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Profnit. (n.d.). Properties Of Enantiomers.

Sources

Application Note: A Practical and Scalable Protocol for the Synthesis of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chromanamines

(4R)-6-Chlorochromane-4-ylamine is a crucial chiral building block in medicinal chemistry. The chromane scaffold is a privileged structure present in numerous biologically active compounds, and the introduction of a chiral amine at the C4 position opens avenues for creating stereospecific interactions with biological targets.[1] The precise (R) configuration is often essential for desired pharmacological activity, making enantiomerically pure synthesis a critical goal for drug discovery programs.

This document provides a detailed, two-part protocol for the synthesis of this compound. The strategy is designed to be robust, scalable, and accessible, employing common laboratory techniques. We will first synthesize the racemic amine via a one-pot reductive amination, followed by a classical chiral resolution to isolate the desired (R)-enantiomer.

Overall Synthetic Strategy

Our approach balances efficiency with practicality. Direct asymmetric synthesis can often be complex and require specialized catalysts. Instead, we opt for a reliable two-stage process:

  • Racemate Synthesis: We will perform a reductive amination on the commercially available starting material, 6-chlorochroman-4-one. This reaction forms the racemic (±)-6-Chlorochromane-4-ylamine in a high-yielding, one-pot procedure.[2]

  • Chiral Resolution: The racemic amine will be separated into its constituent enantiomers by forming diastereomeric salts with an enantiomerically pure chiral acid.[3][4] Selective crystallization of one diastereomer allows for the isolation and subsequent liberation of the target (4R)-enantiomer.

Part 1: Synthesis of Racemic (±)-6-Chlorochromane-4-ylamine via Reductive Amination

This procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent ideal for one-pot reductive aminations. It efficiently reduces the iminium ion formed in situ from the ketone and ammonia source, while minimizing the premature reduction of the starting ketone.[5][6]

Experimental Protocol

Materials:

  • 6-Chlorochroman-4-one (CAS: 37674-72-9)

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-chlorochroman-4-one (1.0 eq).

  • Addition of Amine Source: Add ammonium acetate (10.0 eq) to the flask. The large excess is crucial to drive the equilibrium towards imine/iminium formation.[7]

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to form a suspension (approx. 0.2 M concentration with respect to the ketone).

  • Initiation of Amination: Stir the suspension at room temperature for 30-60 minutes.

  • Reduction Step: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring suspension. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) until the starting ketone spot has been consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic amine.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine from streaking on the silica gel).

Visualization of the Synthetic Workflow

Reductive Amination Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 6-Chlorochroman-4-one + NH₄OAc in DCE add_stab Add NaBH(OAc)₃ start->add_stab Stir 30-60 min stir Stir 12-24h at RT add_stab->stir quench Quench with aq. NaHCO₃ stir->quench Monitor by TLC extract Extract with DCM quench->extract purify Column Chromatography extract->purify product (±)-6-Chlorochromane-4-ylamine purify->product

Caption: Workflow for the synthesis of racemic amine.

Part 2: Chiral Resolution of (±)-6-Chlorochromane-4-ylamine

This protocol uses an enantiomerically pure tartaric acid derivative to form diastereomeric salts with the racemic amine. Due to their different physical properties, these salts can be separated by fractional crystallization.[3][4] Here, we use (+)-(2R,3R)-Tartaric acid as the resolving agent.

Experimental Protocol

Materials:

  • (±)-6-Chlorochromane-4-ylamine (from Part 1)

  • (+)-(2R,3R)-Tartaric acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic (±)-6-Chlorochromane-4-ylamine (1.0 eq) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-(2R,3R)-Tartaric acid (0.5 eq) in a minimal amount of warm methanol. Note: Using 0.5 equivalents of the resolving agent is often sufficient to selectively crystallize one diastereomer, which is more economical.[8]

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. A precipitate (the diastereomeric salt) should begin to form.

    • To maximize crystallization, allow the flask to stand undisturbed for 24 hours. If needed, the solution can be cooled further in a refrigerator (4 °C).

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol, followed by diethyl ether. This solid is the enriched diastereomeric salt of one enantiomer (e.g., (4R)-amine • (+)-tartrate).

    • The mother liquor contains the other enriched diastereomer ((4S)-amine • (+)-tartrate).

  • Liberation of the Free Amine:

    • Suspend the collected crystalline salt in a mixture of water and dichloromethane.

    • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess (ee): The enantiomeric purity of the final product must be determined using a suitable chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases are often effective for separating chroman enantiomers.

Visualization of the Resolution Process

Chiral Resolution Workflow racemate (±)-Amine in MeOH mix Mix & Cool Slowly racemate->mix resolving_agent (+)-Tartaric Acid in MeOH resolving_agent->mix filter Vacuum Filtration mix->filter Crystallization crystals Crystals: (4R)-Amine • Tartrate Salt filter->crystals mother_liquor Mother Liquor: (4S)-Amine • Tartrate Salt filter->mother_liquor liberate Liberate with NaOH/DCM crystals->liberate final_product This compound liberate->final_product analyze Analyze by Chiral HPLC final_product->analyze

Sources

Application Notes & Protocols: (4R)-6-Chlorochromane-4-ylamine as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Introduction: The Strategic Importance of (4R)-6-Chlorochromane-4-ylamine

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry at the C4 position make it a crucial intermediate for creating complex molecular architectures with specific pharmacological activities. The presence of a primary amine and an aromatic chloro substituent offers versatile handles for a variety of chemical transformations.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into its core properties, provide a detailed, field-tested protocol for its application in the synthesis of a urea-based bioactive molecule, and discuss the critical scientific principles that underpin the synthetic strategy.

Physicochemical & Handling Information

A thorough understanding of the intermediate's properties is fundamental to its successful application and to ensuring laboratory safety.

PropertyValueSource
CAS Number 1018978-86-3[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
Appearance Typically an off-white to pale yellow solid-
Storage Store at room temperature, sealed in a dry environment.[1]
Handling Precautions Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood.-

Scientist's Note: The amine functionality makes this compound slightly basic and susceptible to oxidation over time. While stable under recommended storage conditions, it is best practice to use it promptly after opening and to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent degradation.

Core Application: Synthesis of Chiral N-Aryl-N'-chromanyl Ureas

A primary and high-value application of this compound is in the synthesis of N-aryl-N'-(3,4-dihydro-2H-1-benzopyran-4-yl)ureas. These compounds have been investigated for various therapeutic activities, including as potential anticancer agents.[3] The following protocol details the synthesis of a representative compound in this class, N-(4-Fluorophenyl)-N'-[(4R)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-yl]urea.

Reaction Principle

The core of this synthesis is the nucleophilic addition of the primary amine of this compound to an isocyanate. The amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group, forming a stable urea linkage. The reaction is typically clean and high-yielding. The stereochemistry at the C4 position is retained throughout the transformation.

Caption: Reaction scheme for urea formation.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. Adjustments can be made for scaling up or down, with appropriate consideration for reaction thermals and mixing.

Materials & Reagents:

  • This compound (183.63 g/mol )

  • 4-Fluorophenyl isocyanate (137.11 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (183.6 mg, 1.0 mmol, 1.0 eq).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂) until all the solid has dissolved.

  • Reagent Addition: Slowly add 4-Fluorophenyl isocyanate (137.1 mg, 1.0 mmol, 1.0 eq) to the stirred solution using a syringe.

    • Scientist's Note: While a 1:1 stoichiometry is theoretical, a slight excess (1.05 eq) of the isocyanate can be used to drive the reaction to completion if the starting amine is deemed less pure. However, this will require more rigorous purification to remove unreacted isocyanate and its byproducts. The addition should be done carefully as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.[4]

    • TLC System: A common mobile phase is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The starting amine and the product urea should have different Rf values. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

  • Work-up: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 20 mL of saturated aqueous NaHCO₃ solution.

    • Wash the organic layer with 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 50%).

    • Mechanistic Insight: The product is a polar urea derivative but is less polar than any potential amine starting material. The non-polar hexanes elute non-polar impurities, while the more polar ethyl acetate is required to elute the product from the silica gel.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, N-(4-Fluorophenyl)-N'-[(4R)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-yl]urea, as a white solid. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and In-Process Controls

A robust synthetic procedure relies on effective monitoring and control throughout the process.

Workflow start Start: Reagent Prep setup 1. Reaction Setup (Amine + Anhydrous DCM) start->setup addition 2. Isocyanate Addition (Slow, under N2) setup->addition reaction 3. Reaction at RT addition->reaction monitoring 4. In-Process Control (IPC) TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (Quench, Wash, Dry) monitoring->workup Complete concentrate 6. Concentration (Rotary Evaporation) workup->concentrate purify 7. Purification (Flash Chromatography) concentrate->purify characterize 8. Characterization (NMR, MS, Yield) purify->characterize finish End: Pure Product characterize->finish

Caption: General workflow for the synthesis and purification.

Analytical Monitoring Protocols

For rigorous process control, especially during scale-up, more advanced analytical techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for accurately tracking the disappearance of the starting material and the formation of the product.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detector at a wavelength where both reactant and product absorb (e.g., 254 nm).

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This method allows for real-time monitoring without sampling.

    • Procedure: An in-situ FTIR probe is inserted into the reaction vessel.

    • Data Analysis: Monitor the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of the strong C=O stretch of the newly formed urea group (typically ~1640-1680 cm⁻¹).

Conclusion

This compound is a valuable and versatile intermediate. The protocol described for the synthesis of N-aryl-N'-chromanyl ureas is robust and showcases a primary application of this building block. The key to success lies in the careful control of reaction conditions, use of anhydrous solvents, and diligent monitoring of the reaction's progress. By understanding the underlying chemical principles and employing appropriate analytical controls, researchers can confidently and efficiently utilize this intermediate to construct complex molecules for pharmaceutical research and development.

References

  • Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
  • Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. PubMed.
  • This compound - CAS:1018978-86-3. Sunway Pharm Ltd.
  • 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | C8H11ClN4 | CID 1085196. PubChem.
  • CN110437138B - Improved synthesis process of fluopyram. Google Patents.

Sources

Application Notes and Protocols for (4R)-6-Chlorochromane-4-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of (4R)-6-Chlorochromane-4-ylamine. This chiral building block is a cornerstone in the synthesis of potent and selective modulators of ATP-sensitive potassium (K-ATP) channels, a class of targets with significant therapeutic potential.

Introduction: The Significance of the Chromane Scaffold in K-ATP Channel Modulation

The chromane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific stereoisomer, this compound, has emerged as a critical intermediate in the development of potassium channel openers. These compounds are of particular interest for their potential in treating a range of conditions, including hypertension, angina pectoris, and certain neurological disorders, by inducing hyperpolarization of cell membranes.[3][4]

The therapeutic principle of K-ATP channel openers lies in their ability to increase potassium ion conductance across cell membranes, which drives the membrane potential towards the potassium equilibrium potential.[3] This hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and reduced neuronal excitability.[3][5]

This compound provides a rigid scaffold with a defined stereochemistry at the C4 position, which is crucial for specific interactions with the target protein. The primary amine at this position serves as a versatile handle for the introduction of diverse functionalities, most notably through the formation of urea derivatives.

Core Application: Synthesis of N,N'-Disubstituted Urea Derivatives as K-ATP Channel Openers

A primary application of this compound is its use in the synthesis of N,N'-disubstituted ureas. This is typically achieved through the reaction of the primary amine with an appropriately substituted isocyanate. The resulting urea moiety is a key pharmacophoric element, enabling crucial hydrogen bonding interactions within the binding site of the sulfonylurea receptor (SUR) subunit of the K-ATP channel.

General Synthetic Workflow

The synthesis of these urea derivatives is a robust and high-yielding process. The general workflow involves the nucleophilic attack of the primary amine of this compound on the electrophilic carbon of an isocyanate.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Amine This compound ReactionStep Nucleophilic Addition Amine->ReactionStep Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->ReactionStep Product N,N'-Disubstituted Urea Derivative ReactionStep->Product

General workflow for the synthesis of urea derivatives.
Detailed Synthetic Protocol: Synthesis of a Bioactive Urea Derivative

This protocol details the synthesis of a representative N,N'-disubstituted urea, a potent K-ATP channel opener, using this compound and a substituted aryl isocyanate. The choice of an inert, anhydrous solvent is critical to prevent the hydrolysis of the isocyanate. The reaction is typically conducted at room temperature to avoid side reactions.

Materials:

  • This compound hydrochloride

  • Substituted Aryl Isocyanate (e.g., 4-cyanophenyl isocyanate)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Free Amine: To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to generate the free amine in situ. The formation of triethylammonium chloride precipitate will be observed.

  • Reaction with Isocyanate: To the above mixture, add a solution of the substituted aryl isocyanate (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3).

  • Work-up: Upon completion of the reaction, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N,N'-disubstituted urea.[6]

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Targeting the ATP-Sensitive Potassium (K-ATP) Channel

Derivatives of this compound primarily exert their pharmacological effects by modulating the activity of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[7][8]

The activity of K-ATP channels is coupled to the metabolic state of the cell, specifically the intracellular ratio of ATP to ADP.[5] High levels of ATP promote channel closure, while an increase in the ADP/ATP ratio leads to channel opening.[5]

G cluster_0 Cellular State cluster_1 K-ATP Channel Regulation cluster_2 Cellular Response Metabolism High Cellular Metabolism ATP_ADP_High High ATP/ADP Ratio Metabolism->ATP_ADP_High LowMetabolism Low Cellular Metabolism ATP_ADP_Low Low ATP/ADP Ratio LowMetabolism->ATP_ADP_Low Channel_Closed K-ATP Channel Closed ATP_ADP_High->Channel_Closed Channel_Open K-ATP Channel Open ATP_ADP_Low->Channel_Open Depolarization Membrane Depolarization Channel_Closed->Depolarization Hyperpolarization Membrane Hyperpolarization Channel_Open->Hyperpolarization Drug This compound Derivative Drug->Channel_Open Opens Channel Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Mechanism of K-ATP channel modulation.

The urea derivatives synthesized from this compound act as K-ATP channel openers. They are thought to bind to the SUR subunit, inducing a conformational change that favors the open state of the Kir6.x pore, independent of the intracellular ATP concentration.[3] This leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and the subsequent physiological effects.

Structure-Activity Relationships (SAR)

The development of potent and selective K-ATP channel openers based on the (4R)-6-chlorochromane scaffold has been guided by extensive structure-activity relationship (SAR) studies. Key findings include:

MoietyPositionObservationImplication
Chromane Ring Core ScaffoldProvides a rigid and stereochemically defined framework.Essential for proper orientation in the binding pocket.
Chloro Group C6Electron-withdrawing group that can influence the electronics of the aromatic ring.May enhance binding affinity through halogen bonding or other interactions.
Amine/Urea C4The (R)-configuration is crucial for activity. The urea linkage provides key hydrogen bond donors and acceptors.Dictates the specific interactions with the SUR subunit.
Substituent on Urea Terminal Aryl RingThe nature and position of substituents on the terminal aryl ring significantly impact potency and selectivity.Allows for fine-tuning of the pharmacological profile.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry for the synthesis of K-ATP channel modulators. The straightforward and efficient formation of urea derivatives allows for the rapid generation of compound libraries for SAR studies and lead optimization. A thorough understanding of the mechanism of action and the structural requirements for potent activity will continue to drive the development of novel therapeutics targeting K-ATP channels for a variety of diseases. Future research in this area may focus on developing subtype-selective K-ATP channel modulators to minimize off-target effects and improve the therapeutic window.

References

Sources

Application Notes and Protocols: (4R)-6-Chlorochromane-4-ylamine as a Key Chiral Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Chromane Scaffold

The chromane ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] Found in compounds ranging from Vitamin E (tocopherols) to flavonoids, the chromane framework is a versatile template for drug design.[3] In modern drug discovery, stereochemistry is paramount; the biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart being inactive or even responsible for adverse effects.[4][5]

(4R)-6-Chlorochromane-4-ylamine emerges as a particularly valuable chiral building block for synthesizing novel therapeutics. This intermediate strategically combines three key features:

  • The (4R) Stereocenter: This fixed stereochemistry allows for the enantioselective synthesis of target molecules, enabling specific interactions with biological targets like enzymes and receptors to enhance efficacy and reduce off-target effects.[4][6]

  • The C4-Amine Group: This primary amine serves as a versatile synthetic handle for introducing a wide array of functional groups and side chains through well-established chemical transformations, such as amidation, alkylation, and reductive amination.

  • The C6-Chloro Substituent: The chlorine atom significantly influences the molecule's electronic properties and can enhance binding interactions with target proteins.[7] It also provides a potential site for further modification via cross-coupling reactions, adding another layer of synthetic versatility.

This guide provides detailed protocols and technical insights into the application of this compound in the synthesis of two distinct classes of high-value bioactive molecules: Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases and core scaffolds for Selective Estrogen Receptor Modulators (SERMs).

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of this chiral intermediate.

PropertyValueReference
CAS Number 1018978-86-3[8]
Molecular Formula C₉H₁₀ClNO[8]
Molecular Weight 183.63 g/mol [8]
Appearance Typically an off-white to white solid
Storage Conditions Sealed in a dry environment, Room Temperature[8]

Handling Recommendations: As a hydrochloride salt, the compound is generally stable. However, it is recommended to handle it in a well-ventilated area, using standard personal protective equipment (PPE). Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.

Application I: Synthesis of a Potent and Selective MAO-B Inhibitor

Scientific Rationale: Chroman-4-amines have been identified as a powerful structural motif for inhibitors of neurodegenerative-related enzymes, including monoamine oxidases (MAOs).[9] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for treating Parkinson's disease. The propargylamine functional group is a well-known pharmacophore that acts as an irreversible inhibitor of MAO-B. By coupling this group to the this compound scaffold, we can generate a potent and potentially selective inhibitor, where the chiral chromane core provides specific interactions with the enzyme's active site.

Protocol 1: N-Propargylation of this compound

This protocol details the synthesis of (4R)-6-chloro-N-(prop-2-yn-1-yl)chroman-4-amine, a target molecule for MAO-B inhibition studies.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (ACN) to form a suspension (approx. 0.1 M concentration). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to neutralize the hydrochloride salt and scavenge the acid formed during the reaction. Stir the mixture for 10 minutes at room temperature.

  • Alkylation: Add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise to the stirring suspension at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-propargylated product.

Causality Behind Experimental Choices:

  • DIPEA as Base: A bulky, non-nucleophilic base is chosen to prevent it from competing with the chromane amine in reacting with the electrophilic propargyl bromide.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent unwanted side reactions involving moisture.

  • Dropwise Addition at 0 °C: This controls the initial exothermic reaction, minimizing the formation of potential byproducts.

Expected Data and Characterization:

ParameterExpected Result
Yield 75-85%
Purity (HPLC) >98%
Enantiomeric Excess >99% ee (conservation of stereochemistry)
¹H NMR Appearance of new peaks corresponding to the propargyl group (alkynyl C-H and methylene CH₂)
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Reaction Scheme:

Caption: Synthesis of a potential MAO-B inhibitor.

Application II: A Building Block for Selective Estrogen Receptor Modulators (SERMs)

Scientific Rationale: The chromane scaffold is a proven platform for developing SERMs, which are critical in treating hormone-dependent breast cancer and osteoporosis.[10] The amine at the C4 position of this compound provides a perfect anchor point for installing the basic side chain characteristic of many SERMs. This side chain is known to be crucial for achieving the desired antagonistic effect on the estrogen receptor (ERα) in breast tissue while maintaining agonistic activity in bone.

Protocol 2: Synthesis of a SERM Core via Reductive Amination

This protocol describes a general workflow for attaching a key side-chain precursor, 4-(2-(dimethylamino)ethoxy)benzaldehyde, to the chiral chromane amine.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and 4-(2-(dimethylamino)ethoxy)benzaldehyde (1.1 eq.) in anhydrous methanol. Add DIPEA (1.2 eq.) to liberate the free amine. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 6-8 hours.

  • Work-up: Quench the reaction carefully by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with dichloromethane (DCM) (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography (silica gel, using a DCM/methanol gradient with 1% triethylamine to prevent amine tailing) to obtain the desired SERM core structure.

Causality Behind Experimental Choices:

  • Reductive Amination: This one-pot, two-step procedure is highly efficient for forming C-N bonds and is tolerant of various functional groups.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that reduces the imine intermediate without affecting the aldehyde or other functional groups.

  • Triethylamine in Chromatography: Adding a small amount of a volatile base to the eluent deactivates the acidic sites on the silica gel, leading to better peak shapes and improved separation of basic amine compounds.

Workflow Diagram:

workflow cluster_synthesis Synthetic Pathway cluster_downstream Downstream Process start (4R)-6-Chlorochromane -4-ylamine HCl imine Imine Formation (Methanol, DIPEA) start->imine aldehyde Substituted Benzaldehyde aldehyde->imine reduction Reduction (NaBH4) imine->reduction product Final SERM Core Structure reduction->product purification Chromatographic Purification product->purification analysis Structural & Chiral Analysis (NMR, MS, HPLC) purification->analysis bioassay Biological Evaluation (e.g., ERα Binding Assay) analysis->bioassay

Caption: General workflow for SERM scaffold synthesis.

Conclusion

This compound is a high-value, stereochemically defined intermediate with broad applications in the synthesis of complex bioactive molecules. The protocols detailed herein demonstrate its utility in creating potent MAO-B inhibitors and SERM core structures, highlighting its strategic importance for researchers in neuropharmacology, oncology, and endocrinology. The combination of its fixed stereochemistry, versatile amine handle, and modulating chloro-substituent makes it an indispensable tool for accelerating the discovery and development of next-generation therapeutics.

References

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeTUCeIUq-TtF8karveF9Q30qEcB-E6ilXivcbFaj1NNhw3pWd7ik_whAQeMf74tPDC_EKcrKzEL5EUcRiBJ8SmgdIwnt658t-fhMiOK6bFYr4l828hIuVvb3g6e3LeMFBMTJ2sZ9bzRAGDZARqZ63xuccnc4YE8Up3a7uLGC2n44kUrPGBGLXmVpA8QBAIq2LHlGo0Dr3ArYJ0oX_uQZXBBE0IwLk2owhJPfogCLqy2LMr-mCXo8W6aQCNHrSFlu94UfqED5Uj07j-gcmVIQ8-WY15JAb8DV3L8Qf6wzpj_UoCkPFWjckw39D6FIxZEpunflo9M3l035o0fmoEae-dMuBh4XRvirLBigdBlqhXc2HHGo4wjK3geYwM6Wc92CNETtYaSHKBkV6PIk=]
  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU2-NFcsl8oIKOcWydzuolZdcYCJgddILy2DarCG-n5_mTUuTW45meZlOxZk1JE1A9UskVDdqkbtcZtH4TXvVaFbSbW67iqhTfpHbGpm0JGvcnd8LgIBiwkbPfJXyJSxVt17nf4byCz10MpWBG23jwRDy8lqfTjFS6xDzO0PUMW6nzh7HPIfTCXehnPDdjMbA0WHwOgAOBwiBf]
  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe5yk4BvI_UsT-5rACJfEqHSaQ7a7f1rTil0w3yHds7HB3g4Om_QtQJ9PEazXk1a933TUSNb8otuVf6zDYi-8OIX0Bx3EUKI5ekk6F7w5xDeWkyREDWNzKIrHnVCoNr9ojdl_zabfKmrbeuQ==]
  • Heterogeneous enantioselective synthesis of chromanes. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmNr_QpbwUdRHd3UYr8bvHc-ti2eZ3Sd5G4dZisYZiklZb4jq4IrjRY8XD8gCTv1NzGjt_e1ivsreH215__bJweEFNAA_MT5aaGLGGE9p2-3NDRshZbpW7NcDjkfMpuXLR6f1OBWQHkPNMZRGhdN18K1hTCuxBD-zJWuu0GqAJPDhSJOM7KVJHcMg-hNCygxBKwn3mi2_JalmWxCFBIsuBvj55]
  • Chapter 1 Recent Advances in the Stereoselective Synthesis of Chroman Derivatives via Ar–O, ArO–C, and. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBf-XmTl4ZQP4xDoxDI21qFTSJYfEDY8IpGbFQ7mT-TTBf9ELO77Pjwm8v8oQp17_KxcwDYWtqjHIyuP90Ygr_sfBteqR82nPif8dbp8pmtMzeDduOLSKCn4ojg_edCzyubCpIUBvWopKbuU76ju7rH-pZRcXe8te2Fsxbjzi_3YrHJQn9yP4=]
  • Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF531gOru0b2XL6Hy4BQt7drKtNAa7qJHai_vS0WA10DnIkfdO-39n5wiYTAqz25LATBuvc7CODjoMCwe25LMNgDRxi5R52L-QKnBsTUgIsqw7yhTAf-bl8iW2mvBOHU4cxGeiTRcQt5IM]
  • Estrogen receptor ligands. Part 10: Chromanes: old scaffolds for new SERAMs. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDe8KVtj6T_YTIH46GGCnlDpNIqIIY2bc4jt0UhwtBhyI_Dc8zwHSd7rX4tHxJMXMawoxvc1NaKJx-0_6VWbEsvdxrRjpcO5tASHJrKYohZ8Se-tjzBnxtlJsv85f1EMbwdEXt]
  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNul4_1gXSMJXujJDj01JQGV-bhK1fjXCMSAI_lby80qAsY72AyReLlU0tiPrXJ5pN5Z5wBqSVQTBw0rgUZH4BXVOriOeM7-Sia8BgVqTyQfS3oA3JGjpo6XCwCrpkc9lSJsqb3eNYOmzIcQIK2qRqcVSz2B7h3KXdHcGtmRse7wBmhmZejrWGGYS42LdVBlvOuyvMNL5VSsoogBkHA63HiCQ5quVPs2M-e37xtO-6x0Zxh0HPPDhHWV7rjaZHLg9WFTYYLlQ=]
  • (S)-6-Chlorochroman-4-amine hydrochloride. MySkinRecipes. [https://vertexaisearch.cloud.google.
  • An In-depth Technical Guide to 6-Chlorochroman-4-one (CAS Number: 37674-72-9). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVGa56Iu3-xhrwsoc0IPtj-SWfMbv9pTd7-IwnIMuVt-JNYFmWouG0Vyrap-O8WFZDuw5S3nqzIUcxzQdhLN5kB9eR-1KlCtgRKDticj5eKqifDVZ7rjYA84ilCWXznoqgEUVj0XhE7LRbTYJKk8V447sdVhkMrt7HZfx8B6cG6QnxYEAUmwHH3P-H8fhzkxKxJ02i6StrdH4-6_CcPB-UYdOTaD-LDQ==]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaU-3d2tYZyExGXjDW8MTR3HKctkHNf05cpHrposUoVq_REN34JwwHRWUxkSIJ9E1A6ouSEISOuYTG1H_L5Znp-qidP1qXfIsUXILMmDsNZUx63isENwNmlZqhgJ0oNV80cM_7OSTXs3sNW5A=]
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxtj-tmEWRESrs0vSg5KEISQ6X9EZGZ1TmCu9PzgVJxPfB2dLsxAcCTBhuwS1z0Nib7WuSNUDmv4tx7T3JjQynVLTyWLyitLMhBzKZkmAxZ8MkBawkXi0K-VR0EC_MbgfktisM8DreIzwWWuhYRpOBJ46MdDeCWclt3g1gR9DYFtJHsMLByRXaJg==]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsLv36DHvvH7D_sTapjMGmtOvIWFMfoW9FjCddLBv7OVprtiRQ7vt8LdBjpnmRhYsNdCxYT-NOTLRTCMzNEK0rScioPIfouDSRnR55EVh_NYMnnqapLV3Xs5TS508N9rtyaw==]
  • (S)-8-Chlorochroman-4-amine hydrochloride. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxJEsso8jtW8QGOHaEjYVhAe2cTXh3y_uZJa955nCT8roHg2kou_WzmRMySP5tSheGlxbArhUo96ZiiOOw6eHv_qcOfUIquH4ptoOYd8IEjpstRMo4YKR1IObTrBz-bcbnQFpj3gH35ZuADoqQZfhphSXUXir0M8F4u1zXzkIJKFHo0qnk7zT49Gq-JIoYyzk-kamk7cJciK-dsm26_L7_KMvVZKWE9-o]
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz9rmmigLVU5Rg8OP_AfXzBb-hXWE5QDb92165Bl0R_kvFg4aqPlBhW7MZ9nLXNY9WtJ9zrz4qKJjQv25rJS7_Bg5eE0lexNNRJaebb3yMsr7OrvHldrA5-SXLk_YhzNA1_iZlt1NV2aD7vaVa]
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZe-A5iBXS8iaN3t86ttHC_19IkGIOaq_4PhHiYt36pOB2r9QDB9DGwOsmmBJjqedrGmrDMZj6GbssWTD0D5wkuU8zEMvwh63r7AgEE4oE6vl6qiiPPkY7uxBliPC5hEmX-U-btKKxTX6FDv4=]
  • Synthesis of Bioactive Molecules from 4-Chloroquinoline-6-carbaldehyde: Application Notes and Protocols. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr24f-H7APeD4BRugJ3Z1ESXaZhcjsTM4MTMupOcoA2KCt9nyfjt29jKfSizIX2zTNCqmjcY9k4dsqkM6RorbXkGGYt0yn7_X2NOP8T392eQJL4f_bvNOmL3cBgI_-Si0wZASRybNfK0nb8VYumRPiols1G5PahzJqPwDw7gXAYYMR2qIjQ5WDcuoZUV90__nZec1WPDsdtiJbtT7yCviDlJYjMEuQF9iXwxInoS_je9EnCZbj5CWPVGOj9v6X4N-FaNzh]
  • This compound - CAS:1018978-86-3. Sunway Pharm Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOTWQRNp-TxbDl0dOkUatQQ26VWvu-Ss3OnBTZC8HsxvKHTDiA1Lz3u6i9QTuk5Vrr2SrJ5TCAK_SmKkk8EK9gZK5mMQd2buS6C90qgD-VaoLgfoHGYdJjCth0vR9HfdVk82hMA==]

Sources

Application Note: A Comprehensive Protocol for the N-Acylation of (4R)-6-Chlorochromane-4-ylamine for Synthesis and Chiral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the chemical derivatization of the primary amino group of (4R)-6-Chlorochromane-4-ylamine, a key chiral building block in pharmaceutical research and development. We present two robust N-acylation methodologies: a standard N-acetylation for synthetic applications and a chiral derivatization using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) for the determination of enantiomeric purity via High-Performance Liquid Chromatography (HPLC). The underlying chemical principles, step-by-step experimental procedures, analytical validation, and expected outcomes are discussed in detail to ensure reproducibility and reliability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a valuable chiral intermediate in the synthesis of various bioactive molecules. The primary amine functional group is a versatile handle for chemical modification; however, its high polarity and basicity can present challenges in purification and analysis. Derivatization of this amino group is a critical step for several applications:

  • Improving Chromatographic Behavior: Converting the polar amine into a less polar, neutral amide derivative significantly improves peak shape and resolution in both gas and liquid chromatography by reducing interactions with active sites on stationary phases.

  • Enabling Chiral Analysis: The enantiomeric purity of the starting material is paramount. Reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) forms a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated and quantified using standard achiral chromatography techniques.[1][2]

  • Synthetic Elaboration: The resulting amide can be a final product or a stable intermediate for further functionalization in a synthetic pathway. N-acylation can also serve as a protecting group strategy for the amine.[3]

This guide focuses on N-acylation using acyl chlorides, a highly efficient and widely used method for forming stable amide bonds with primary amines.[4]

The Chemistry of N-Acylation: A Mechanistic Overview

The reaction between a primary amine and an acyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism .[5][6][7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[5][7]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.[5][8]

  • Deprotonation: A base, either a second molecule of the amine starting material or an added non-nucleophilic base (like triethylamine or pyridine), removes the proton from the nitrogen atom.[3] This step neutralizes the positively charged nitrogen and generates the final amide product along with a hydrochloride salt byproduct. The inclusion of a tertiary amine base is crucial as it prevents the protonation of the starting amine and drives the reaction to completion.[3]

G Figure 1: Mechanism of N-Acylation R_NH2 R-NH₂ (Amine) invis1 R_NH2->invis1 Nucleophilic Attack R_COCl R'-COCl (Acyl Chloride) R_COCl->invis1 Base Base: invis3 Base->invis3 Tetrahedral Tetrahedral Intermediate invis2 Tetrahedral->invis2 Elimination of Cl⁻ Amide_H Protonated Amide Amide_H->invis3 Deprotonation Amide R-NH-COR' (Amide) HCl Base-H⁺Cl⁻ invis1->Tetrahedral Addition invis2->Amide_H invis3->Amide invis3->HCl

Caption: Figure 1: Mechanism of N-Acylation.

Protocol 1: General N-Acetylation

This protocol describes the synthesis of N-((4R)-6-chlorochroman-4-yl)acetamide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% eeCommercialStarting material
Dichloromethane (DCM)Anhydrous, ACSSigma-AldrichInert reaction solvent
Triethylamine (TEA)>99.5%Sigma-AldrichBase to neutralize HCl byproduct
Acetyl Chloride>99%Sigma-AldrichAcylating agent
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor aqueous workup (quenching)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Ethyl Acetate & HexanesHPLC GradeFisher ScientificEluent for column chromatography
Step-by-Step Experimental Procedure

G Figure 2: Workflow for N-Acetylation start Dissolve Amine & TEA in DCM cool Cool to 0 °C (Ice Bath) start->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Stir at RT for 2h (Monitor by TLC) add_acyl->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end_node Characterize Pure Product purify->end_node

Caption: Figure 2: Workflow for N-Acetylation.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 183.6 mg, 1.0 mmol) and triethylamine (1.5 eq., e.g., 209 µL, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous DCM is used as an inert solvent to prevent unwanted side reactions of the highly reactive acyl chloride with water. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction.[3][8] An excess is used to ensure complete neutralization.

  • Addition of Acylating Agent: Cool the flask to 0 °C in an ice-water bath. Add acetyl chloride (1.2 eq., e.g., 85 µL, 1.2 mmol) dropwise to the stirred solution over 5 minutes.

    • Causality: The reaction is often exothermic. Cooling the mixture controls the reaction rate, minimizes potential side reactions, and ensures safety. Dropwise addition prevents a rapid temperature increase.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) to the flask to quench any remaining acetyl chloride and neutralize the triethylamine hydrochloride salt.[9]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.[10]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-((4R)-6-chlorochroman-4-yl)acetamide.[9]

Protocol 2: Chiral Derivatization with Mosher's Acid Chloride (MTPA-Cl)

This protocol is designed to create diastereomeric amides for the subsequent determination of the enantiomeric excess (e.e.) of the starting amine.

Principle of Chiral Derivatization

Reacting a racemic or enantiomerically enriched amine ((R)-Amine and (S)-Amine) with a single enantiomer of a chiral derivatizing agent, such as (R)-MTPA-Cl, results in a mixture of diastereomers ((R,R)-amide and (S,R)-amide). These diastereomers have distinct physical properties, including different retention times on an achiral HPLC column, allowing for their separation and quantification.

G Figure 3: Chiral Derivatization Logic start (4R)-Amine + (4S)-Amine (Enantiomeric Mixture) reagent +(R)-MTPA-Cl (Single Enantiomer CDA) start->reagent product (R,R)-Diastereomer + (S,R)-Diastereomer reagent->product analysis Analysis via Achiral HPLC product->analysis result Separated Peaks (Quantify Area to get e.e.) analysis->result

Caption: Figure 3: Chiral Derivatization Logic.

Experimental Procedure

The procedure is analogous to Protocol 1, with (R)-MTPA-Cl replacing acetyl chloride.

  • Reaction Setup: Dissolve this compound (~5 mg) and triethylamine (1.5 eq.) in anhydrous DCM (1 mL) in a small vial.

  • Addition of CDA: Add a solution of (R)-MTPA-Cl (1.2 eq.) in DCM (0.5 mL) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 30-60 minutes. The reaction is typically faster than with acetyl chloride.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Analysis: The crude product is often clean enough for direct HPLC analysis without chromatographic purification. Dissolve the residue in the HPLC mobile phase for injection.

Analytical Method: HPLC Validation

This section provides a standard method for analyzing the MTPA-derivatized products. Chromatography is a powerful technique for resolving enantiomers, and HPLC is a versatile and widely used tool for this purpose.[11]

HPLC Parameters
ParameterCondition
Instrument Standard HPLC system with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water
Ratio e.g., 60:40 (Acetonitrile:Water), optimize as needed
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. Ambient or 25 °C
Data Interpretation

A successful derivatization of an enantiomerically pure (4R)-amine will result in a single, sharp peak in the HPLC chromatogram corresponding to the (R,R)-diastereomer. If the starting material contains the (S)-enantiomer impurity, a second peak corresponding to the (S,R)-diastereomer will be observed at a different retention time.

The enantiomeric excess (e.e.) can be calculated from the peak areas (A) of the two diastereomers:

e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Where A_major is the area of the peak corresponding to the major diastereomer and A_minor is the area of the peak for the minor diastereomer.

References

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2020). The Journal of Organic Chemistry. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Molecules. [Link]

  • Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. (2020). ChemRxiv. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Mass Spectrometry. [Link]

  • Acylation of amines mechanism. (2013). Mastering Chemistry Help. [Link]

  • Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. (2021). Nature Communications. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2016). Analytical Chemistry. [Link]

  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. (2014). Chemical Communications. [Link]

  • Acylation Overview, Mechanism & Agents. (2023). Study.com. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. (1987). Journal of Neurochemistry. [Link]

  • An improved method of amide synthesis using acyl chlorides. (2018). ResearchGate. [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022). YouTube. [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (1983). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Acylation Mechanism. (n.d.). Save My Exams. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

Sources

Characterizing (4R)-6-Chlorochromane-4-ylamine: In Vitro Assay Protocols for Monoaminergic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Chromanamine

In the landscape of contemporary drug discovery, the exploration of novel chemical entities for their therapeutic potential is a cornerstone of progress. (4R)-6-Chlorochromane-4-ylamine is a chiral small molecule featuring a chromane scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets.[1] The presence of a primary amine group suggests a potential for interaction with targets within the central nervous system, particularly those involved in monoamine signaling.

This comprehensive guide presents a suite of detailed in vitro assay protocols designed to perform an initial pharmacological characterization of this compound. Given its structural features, we will focus on two primary classes of targets crucial for neurotransmission: monoamine transporters and monoamine oxidase enzymes. These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of this compound's biological activity.

It is important to note that, as of this writing, the specific biological targets of this compound are not extensively documented in scientific literature. Therefore, the following protocols represent a logical and scientifically-driven approach to its initial screening and characterization.

G cluster_0 Initial Screening Cascade Compound This compound Primary_Screening Primary Screening Panel Compound->Primary_Screening NET_Assay NET Uptake Assay Primary_Screening->NET_Assay Test for NRI activity SERT_Assay SERT Uptake Assay Primary_Screening->SERT_Assay Test for SRI activity MAO_Assay MAO Inhibition Assay Primary_Screening->MAO_Assay Test for MAOI activity Hit_Identified Hit Identification NET_Assay->Hit_Identified SERT_Assay->Hit_Identified MAO_Assay->Hit_Identified

Figure 1: A generalized workflow for the initial in vitro screening of this compound.

Section 1: Monoamine Transporter Activity Assays

Monoamine transporters, including the norepinephrine transporter (NET) and the serotonin transporter (SERT), are critical regulators of neurotransmitter levels in the synaptic cleft.[2] Inhibition of these transporters is a key mechanism for many antidepressant and anxiolytic drugs.[3] The following assays will determine if this compound can modulate the function of these transporters.

Principle of Neurotransmitter Uptake Assays

These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells that are engineered to express a specific monoamine transporter.[2][4] A reduction in the accumulation of the substrate inside the cells in the presence of the test compound indicates inhibitory activity.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Neurotransmitter NT Substrate Substrate* Transporter Extracellular Transporter (NET/SERT) Intracellular Substrate->Transporter:f0 Uptake Compound This compound Compound->Transporter:f1 Inhibition

Figure 2: Mechanism of neurotransmitter uptake inhibition.

Protocol 1: Radiolabeled Norepinephrine (NE) Uptake Inhibition Assay in hNET-HEK293 Cells

This protocol is adapted from established methods for assessing norepinephrine transporter inhibition.[2][5]

A. Materials and Reagents

  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]-Norepinephrine.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Reference Inhibitor: Desipramine or Reboxetine.

  • Buffers and Media:

    • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

    • Krebs-Ringer-HEPES (KRH) buffer.

  • Equipment:

    • 96-well cell culture plates.

    • Liquid scintillation counter.

    • Scintillation fluid.

    • Filtration apparatus.

B. Experimental Protocol

  • Cell Plating: Seed hNET-HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight.[4]

  • Preparation of Solutions:

    • Prepare serial dilutions of this compound and the reference inhibitor in KRH buffer.

    • Prepare a solution of [³H]-Norepinephrine in KRH buffer at a concentration near its Kₘ for hNET.

  • Assay Procedure:

    • Wash the cell monolayer gently with KRH buffer.

    • Add the diluted test compound or reference inhibitor to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.

    • Initiate the uptake reaction by adding the [³H]-Norepinephrine solution to all wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.[2]

  • Controls:

    • Total Uptake: Wells with cells and [³H]-NE but no inhibitor.

    • Non-specific Uptake: Wells with a high concentration of a known inhibitor (e.g., desipramine) to block all specific uptake.

C. Data Analysis

The inhibitory potency of this compound is determined by calculating its IC₅₀ value. This is the concentration of the compound that inhibits 50% of the specific uptake of [³H]-Norepinephrine. The data can be analyzed using non-linear regression analysis.

ParameterDescription
IC₅₀ The half maximal inhibitory concentration.
Kᵢ The inhibition constant, calculated from the IC₅₀ and the Kₘ of the substrate.
% Inhibition The percentage reduction in specific uptake at a given compound concentration.
Protocol 2: Fluorescent Serotonin (5-HT) Uptake Inhibition Assay in JAR cells

This protocol utilizes a fluorescent substrate and is a non-radioactive alternative for assessing serotonin transporter activity. JAR cells endogenously express SERT.[6]

A. Materials and Reagents

  • Cells: JAR human placental choriocarcinoma cells.

  • Fluorescent Substrate: A commercially available fluorescent substrate that mimics serotonin (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[4][7][8]

  • Test Compound: this compound.

  • Reference Inhibitor: Fluoxetine or Paroxetine.

  • Buffers and Media:

    • Cell culture medium.

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Equipment:

    • 96- or 384-well black-walled, clear-bottom cell culture plates.

    • Fluorescence microplate reader with bottom-read capability.

B. Experimental Protocol

  • Cell Plating: Plate JAR cells in a 96- or 384-well plate to achieve a confluent monolayer.[4]

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference inhibitor in buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Assay Initiation:

    • Add the fluorescent substrate solution to all wells.

    • Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[4]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader. The assay can be run in kinetic or endpoint mode.[4][7][8]

C. Data Analysis

Similar to the radiolabeled assay, calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

Section 2: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines.[9] Inhibition of these enzymes can increase the levels of neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.

Principle of MAO Inhibition Assays

These assays measure the activity of MAO-A or MAO-B in the presence of a test compound. A common method involves a fluorometric approach where the MAO enzyme converts a non-fluorescent substrate into a highly fluorescent product.[9] A decrease in the rate of fluorescence generation indicates inhibition of the enzyme.

G cluster_0 MAO Inhibition Assay Principle Substrate Non-fluorescent Substrate MAO MAO-A or MAO-B Substrate->MAO Product Fluorescent Product MAO->Product Oxidation Compound This compound Compound->MAO Inhibition

Figure 3: Principle of the fluorometric MAO inhibition assay.

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is based on commercially available MAO inhibitor screening kits.[10][11][12]

A. Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: A suitable fluorogenic substrate (e.g., kynuramine or a proprietary substrate from a kit).[9]

  • Test Compound: this compound.

  • Reference Inhibitors:

    • MAO-A selective: Clorgyline.

    • MAO-B selective: Selegiline (L-deprenyl).

  • Buffer: Assay buffer provided with a kit or a suitable phosphate buffer.

  • Equipment:

    • 96-well black microplate.

    • Fluorescence microplate reader.

B. Experimental Protocol

  • Preparation:

    • Prepare serial dilutions of this compound and the reference inhibitors.

    • Prepare working solutions of MAO-A and MAO-B enzymes.

  • Assay Procedure:

    • To the wells of the microplate, add the assay buffer, the test compound or reference inhibitor, and the MAO enzyme solution.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to interact with the enzyme.[10][11]

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence kinetically over a period of 10-30 minutes at 25°C or 37°C.[11]

  • Controls:

    • Enzyme Control: All components except the inhibitor.

    • Blank Control: All components except the enzyme.

C. Data Analysis

Calculate the rate of reaction (slope of the linear portion of the kinetic read). The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control. An IC₅₀ value is then determined.

Assay ComponentMAO-A AssayMAO-B Assay
Enzyme Recombinant hMAO-ARecombinant hMAO-B
Selective Inhibitor ClorgylineSelegiline
Substrate MAO-A preferential or non-selectiveMAO-B preferential or non-selective

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent pipetting; Cell monolayer is not uniform.Use calibrated pipettes; Ensure even cell seeding and check confluency before the assay.
Low signal-to-noise ratio Low transporter or enzyme activity; Incorrect buffer composition.Use a higher concentration of protein; Optimize buffer pH and ionic strength.
Compound insolubility The compound is precipitating at higher concentrations.Use a lower concentration range; Check the solubility in the assay buffer.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro pharmacological profiling of this compound. By systematically evaluating its effects on key monoamine transporters and enzymes, researchers can gain crucial insights into its potential mechanism of action and therapeutic relevance. Positive results from these screening assays would warrant further investigation, including selectivity profiling against other transporters and receptors, and subsequent evaluation in more complex cellular and in vivo models.

References

  • BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision Inc. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]

  • MPG.PuRe. (2021). Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. MPG.PuRe. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Journal of Young Pharmacists. (2023). In vitro and in vivo Antidiabetic Evaluation of Synthesised Novel New Chromane and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • PMC. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PMC. Retrieved from [Link]

  • PMC. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]

  • PMC. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4R)-6-Chlorochromane-4-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4R)-6-Chlorochromane-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemistry behind each step, ensuring you can make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and key decision points.

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

There are two predominant strategies:

  • Chiral Resolution of a Racemic Mixture: This is the most common and often most practical approach for many labs. It involves synthesizing the racemic amine, followed by separation of the enantiomers. The typical pathway involves the reduction of 6-chlorochroman-4-one to the racemic amine, which is then resolved. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the unwanted enantiomer can sometimes be recycled via racemization.[1][2]

  • Asymmetric Synthesis: This more elegant approach aims to create the desired (4R) stereocenter directly. Methods can include catalytic asymmetric reduction of the ketone or a prochiral precursor.[3][4] While potentially more efficient in terms of atom economy, this often requires specialized chiral catalysts or reagents and significant optimization.[5][6]

This guide will focus primarily on the chiral resolution pathway due to its widespread use.

Q2: Why is amine protection, typically with a Boc group, necessary before chiral resolution?

The primary amine functionality of 6-chlorochromane-4-ylamine is basic. The most effective method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid).[1][] However, the free amine can interfere with the crystallization process and may not form well-defined, easily separable salt crystals.

Protecting the amine as a tert-butoxycarbonyl (Boc) carbamate serves two key purposes:

  • Neutralization: It removes the basicity of the amine, preventing unwanted side reactions.

  • Improved Crystallinity: The bulky Boc group often enhances the rigidity and crystallinity of the diastereomeric derivatives formed during resolution, which is critical for efficient separation. The Boc group is stable in basic conditions but is easily removed under acidic conditions, making it an ideal protecting group for this process.[8][9][10]

Q3: How do I select the appropriate chiral resolving agent?

The selection of a chiral resolving agent is often empirical and may require screening. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system, allowing for separation by fractional crystallization.

Common choices for resolving amines (or their derivatives) include chiral acids:

Resolving AgentCommon Solvents for CrystallizationKey Considerations
(+)-Tartaric Acid or derivatives (e.g., Dibenzoyl-D-tartaric acid)Alcohols (Methanol, Ethanol), Acetonitrile, Ethyl AcetateWidely available and cost-effective. The choice of derivative can significantly impact solubility and resolution efficiency.
(1R)-(-)-Camphor-10-sulfonic acidAlcohols, Acetone, Water mixturesStrong acid that forms well-defined salts.[1]
(S)-(+)-Mandelic AcidAlcohols, WaterOften effective for a range of amines.

Screening multiple agents and solvents is the most reliable path to an optimized resolution protocol.[11]

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to challenges you may encounter during the synthesis.

Overall Synthesis Workflow

The following diagram outlines the common synthetic route discussed in this guide.

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Amine Protection cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Deprotection A 6-Chlorochroman-4-one B Racemic 6-Chlorochroman-4-ylamine A->B e.g., NaBH4, MeOH or H2, Pd/C C Racemic Boc-Protected Amine B->C (Boc)2O, Base (e.g., TEA, NaHCO3) D Diastereomeric Salts C->D Chiral Acid (e.g., (+)-Tartaric Acid) E (4R)-Boc-Protected Amine D->E Fractional Crystallization & Salt Break F (4R)-6-Chlorochroman-4-ylamine E->F Strong Acid (e.g., TFA or HCl)

Caption: General workflow for (4R)-6-Chlorochroman-4-ylamine synthesis via chiral resolution.

Issue 1: Low Yield During the Reduction of 6-Chlorochroman-4-one

  • Symptom: After the reduction step, analysis (TLC, HPLC, or NMR) of the crude product shows a low yield of the desired racemic amine and significant amounts of unreacted starting material or side products.

  • Potential Causes & Solutions:

    • Incomplete Reaction:

      • Causality: The reducing agent may have degraded or been added in insufficient stoichiometric amounts. Low reaction temperatures can also slow the reaction significantly.

      • Diagnostic: Monitor the reaction closely using TLC. The ketone starting material (6-chlorochroman-4-one) will have a different Rf value than the product amine.

      • Solution: Use a fresh, high-quality reducing agent (e.g., sodium borohydride). Ensure you are using the correct molar equivalents. If the reaction stalls, consider a slight increase in temperature or extending the reaction time.

    • Formation of Byproducts:

      • Causality: The chromanone ring can be susceptible to various side reactions. For example, using overly harsh reducing agents or conditions can lead to over-reduction or ring-opening.

      • Solution: Sodium borohydride (NaBH₄) in methanol or ethanol is generally a mild and effective choice for this transformation. If using catalytic hydrogenation (H₂/Pd-C), be mindful of pressure and temperature to avoid over-reduction of the aromatic ring.

Issue 2: Incomplete or Messy Boc-Protection Reaction

  • Symptom: TLC analysis after the protection step shows multiple spots, including unreacted amine, the desired Boc-protected product, and potentially other byproducts. The yield of the isolated protected amine is low.

  • Potential Causes & Solutions:

    • Insufficient Reagents:

      • Causality: The reaction requires at least one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) and a base to neutralize the acid formed during the reaction. If either is insufficient, the reaction will not go to completion.

      • Solution: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate is present. The reaction is typically fast and can be run at room temperature in solvents like THF, dichloromethane (DCM), or acetonitrile.[12][13]

    • Improper Workup:

      • Causality: The workup is designed to remove excess (Boc)₂O and the base. An improper aqueous wash can lead to an impure final product.

      • Solution: After the reaction is complete, perform an aqueous workup. Washing with a dilute acid solution (e.g., 0.1 N HCl) will remove the base, and a wash with saturated sodium bicarbonate will remove any acidic impurities. Extract the product into an organic solvent like ethyl acetate or DCM.[13]

Issue 3: Poor Separation During Chiral Resolution (Low Enantiomeric Excess)

  • Symptom: After crystallization and recovery, the enantiomeric excess (e.e.) of the desired (4R)-amine is low, indicating inefficient separation of the diastereomeric salts.

  • Potential Causes & Solutions:

    • Suboptimal Resolving Agent/Solvent Combination:

      • Causality: The difference in solubility between the two diastereomeric salts is the cornerstone of this separation.[1] If this difference is small in the chosen solvent, the separation will be poor.

      • Solution: This is the most critical parameter to optimize. Screen several chiral acids and solvent systems. For example, try crystallizing the tartaric acid salts from ethanol, then isopropanol, then an ethanol/water mixture to find the system that gives the best separation.

    • Crystallization Conditions are Too Fast:

      • Causality: Rapid cooling or high supersaturation can cause both diastereomers to crash out of solution together, trapping the undesired enantiomer in the crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Avoid agitating the solution excessively during the initial crystal formation. Seeding the solution with a small crystal of the desired diastereomeric salt can sometimes promote selective crystallization.

    • Insufficient Purity of Starting Material:

      • Causality: Impurities from previous steps can interfere with crystal lattice formation, leading to poor selectivity.

      • Solution: Ensure the racemic Boc-protected amine is highly pure before attempting the resolution. If necessary, purify it by column chromatography.

Issue 4: Incomplete Deprotection of the Boc Group

  • Symptom: The final product contains significant amounts of the Boc-protected starting material.

  • Potential Causes & Solutions:

    • Acid is Too Weak or Dilute:

      • Causality: Cleavage of the Boc group requires a strong acid to protonate the carbamate and facilitate the release of the stable tert-butyl cation.[9]

      • Solution: The most common and effective reagents are trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in an organic solvent like dioxane or methanol (e.g., 4M HCl in dioxane).[14] These reactions are often complete within 1-2 hours at room temperature.[12]

    • Premature Workup:

      • Causality: The reaction was stopped and neutralized before all the starting material was consumed.

      • Solution: Monitor the reaction by TLC until the starting material spot has completely disappeared. After completion, carefully remove the acid and solvent in vacuo. The final product is often isolated as the corresponding hydrochloride or trifluoroacetate salt, which can be neutralized in a subsequent step if the free base is required.

Troubleshooting Workflow Diagram

This decision tree can help guide your troubleshooting process for low final yield.

G Start Low Final Yield of (4R)-6-Chlorochroman-4-ylamine CheckPurity Check Purity & Yield at Each Step (TLC/HPLC/NMR) Start->CheckPurity IdentifyStep Which Step Shows Poor Yield/Purity? CheckPurity->IdentifyStep Reduction Step 1: Reduction IdentifyStep->Reduction Reduction Protection Step 2: Protection IdentifyStep->Protection Protection Resolution Step 3: Resolution IdentifyStep->Resolution Resolution Deprotection Step 4: Deprotection IdentifyStep->Deprotection Deprotection Sol_Reduction Verify reducing agent quality/stoichiometry. Monitor reaction to completion. Reduction->Sol_Reduction Sol_Protection Use excess (Boc)2O. Ensure adequate base is present. Protection->Sol_Protection Sol_Resolution Low e.e.? Screen new resolving agents/solvents. Optimize crystallization conditions (slow cooling). Resolution->Sol_Resolution Sol_Deprotection Use strong acid (TFA or HCl/dioxane). Monitor to completion before workup. Deprotection->Sol_Deprotection

Caption: A decision tree for troubleshooting low yield in the synthesis pathway.

Experimental Protocols

Protocol 1: Boc-Protection of Racemic 6-Chlorochroman-4-ylamine

  • Dissolve racemic 6-chlorochroman-4-ylamine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Add triethylamine (TEA, 1.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-protected amine, which can be purified by column chromatography if necessary.[13]

Protocol 2: Deprotection using TFA

  • Dissolve the purified (4R)-Boc-6-Chlorochroman-4-ylamine (1.0 eq) in DCM (approx. 10 mL per gram).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq, often in a 1:4 ratio with DCM) dropwise.

  • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material. Note: CO₂ evolution will occur.

  • Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • The resulting product is the TFA salt of the amine. To obtain the free base, dissolve the residue in DCM and wash with a saturated NaHCO₃ or a mild NaOH solution until the aqueous layer is basic.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • PubMed. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

  • Semantic Scholar. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

  • RSC Publishing. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of enamine synthesis. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]

  • ACS Figshare. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • National Institutes of Health (NIH). (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]

  • European Patent Office. (n.d.).
  • ResearchGate. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]

  • Wikipedia. (n.d.). Delépine reaction. [Link]

  • Oreate AI Blog. (2024). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. [Link]

  • PubMed. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

Sources

Technical Support Center: Asymmetric Synthesis of 4-Amino-6-Chlorochromane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 4-amino-6-chlorochromane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging enantioselective synthesis. Here, you will find detailed troubleshooting guides in a direct question-and-answer format, validated experimental protocols, and key data to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of 4-amino-6-chlorochromane?

A1: The synthesis of chiral 4-aminochromanes, including the 6-chloro derivative, is a significant area of research due to their prevalence in bioactive molecules. The main strategies involve catalytic asymmetric reactions where a chiral catalyst controls the stereochemical outcome. Key approaches include:

  • Organocatalysis: This is one of the most powerful methods, often employing chiral amines or phosphoric acids. A common route is the tandem oxa-Michael/aza-Baylis-Hillman reaction between a substituted salicylaldehyde and an activated imine.[1] Organocatalysis is favored for its operational simplicity and avoidance of heavy metals.[2][3]

  • Transition Metal Catalysis: Methods using copper, rhodium, or nickel catalysts with chiral ligands have been developed.[4][5][6] For instance, copper-catalyzed hydroamination of vinylsilanes or 2H-chromenes can provide access to chiral aminosilanes which are precursors to amino alcohols, or directly to the aminochromane core.[7][8]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to the substrate to direct a diastereoselective reaction.[9] While effective, it requires additional steps for attaching and removing the auxiliary.

Q2: Why is achieving high enantioselectivity crucial for 4-amino-6-chlorochromane?

A2: In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological activities and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[9] Therefore, producing 4-amino-6-chlorochromane as a single, pure enantiomer is critical to ensure its safety and efficacy as a potential pharmaceutical agent or intermediate.

Q3: What are the typical starting materials for an organocatalytic approach?

A3: For a tandem oxa-Michael/aza-Baylis-Hillman reaction, the synthesis would typically start with:

  • A Salicylaldehyde Derivative: For this specific target, 4-chlorosalicylaldehyde (5-chloro-2-hydroxybenzaldehyde) would be the precursor to the chromane ring system.

  • An Activated Alkene/Imine Precursor: An N-protected α,β-unsaturated keto-imine or a similar activated olefin is used to introduce the C4-amino group and the adjacent carbon. The choice of the protecting group on the nitrogen (e.g., Boc, Ts) is crucial for both reactivity and subsequent deprotection.

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently below 80%, or varies significantly between batches. What are the likely causes?

A: Low or irreproducible enantioselectivity is a common challenge in asymmetric catalysis and points to issues with the stereodifferentiating transition state.[9][10] Here are the primary factors to investigate:

  • Catalyst Purity and Integrity: The organocatalyst is the heart of the reaction. Trace impurities, degradation from improper storage, or residual solvents can interfere with its catalytic activity and chiral environment.

    • Solution: Ensure the catalyst is of high purity. If synthesized in-house, re-purify by column chromatography or recrystallization. Always store catalysts under an inert atmosphere (N₂ or Ar) and at the recommended temperature.

  • Presence of Water or Protic Impurities: Many organocatalytic reactions are highly sensitive to moisture. Water can compete with the substrate for binding to the catalyst (e.g., in hydrogen-bond-donating catalysis) or hydrolyze intermediates, leading to a racemic background reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under a strict inert atmosphere. The use of molecular sieves can also be beneficial, but ensure they are properly activated.

  • Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers can be small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. If the reaction is run at room temperature, try cooling it to 0 °C or even -20 °C. While this may slow the reaction rate, it often significantly improves enantioselectivity.

  • Substrate Quality: Impurities in the starting materials (e.g., 4-chlorosalicylaldehyde) can sometimes act as catalyst poisons or participate in side reactions that disrupt the primary catalytic cycle.

    • Solution: Purify starting materials before use, for example, by recrystallization or chromatography. Verify their purity by NMR and/or melting point.

Data Summary: Effect of Conditions on Enantioselectivity
ParameterCondition ACondition B (Optimized)Typical Outcome
Catalyst Used from an old bottleFreshly purified/purchasedIncreased ee
Solvent Undried TolueneAnhydrous TolueneImproved consistency and ee
Temperature 25 °C (Room Temp)-20 °CSignificant increase in ee
Atmosphere AirNitrogen / ArgonReduced side reactions, better ee
Issue 2: Poor Reaction Yield

Q: The conversion of my starting material is low, or the isolated yield of 4-amino-6-chlorochromane is poor, even when the ee is acceptable. How can I improve this?

A: Low yield can be attributed to several factors ranging from reaction kinetics to product stability and work-up procedures.

  • Incomplete Conversion: The reaction may not be reaching completion due to catalyst deactivation, insufficient reaction time, or an unfavorable equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider adding a second portion of the catalyst. Increasing the reaction time or slightly increasing the temperature (if it doesn't compromise ee) can also drive the reaction to completion.

  • Product Instability: The 4-aminochromane product or key intermediates might be unstable under the reaction or work-up conditions. The free amine can be sensitive to air oxidation.

    • Solution: Ensure the work-up procedure is performed promptly after the reaction is complete. If the product has a free amine, consider keeping it in its protonated (salt) form or N-protected form, which is often more stable. Use degassed solvents for work-up and purification to minimize oxidation.

  • Losses During Purification: The product may be lost during aqueous work-up (if it has some water solubility) or during column chromatography (if it streaks or decomposes on silica gel).

    • Solution: Optimize the work-up by adjusting the pH to ensure the product is in a neutral, organic-soluble form before extraction. For chromatography, you can pre-treat the silica gel with a small amount of triethylamine (~1% in the eluent) to prevent streaking of the basic amine product.

Issue 3: Formation of Significant Side Products

Q: My crude reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are these impurities, and how can I prevent them?

A: Side product formation is common and understanding the plausible alternative reaction pathways is key to minimizing them.

  • Michael Adduct Formation: In a tandem reaction, the initial Michael adduct may fail to cyclize or proceed through the subsequent step, accumulating as a major side product.

    • Solution: This often points to an issue with the second step of the tandem sequence. Adjusting the catalyst or additives may be necessary. Sometimes, a co-catalyst or a specific solvent is required to promote the full tandem sequence efficiently.

  • Dimerization or Polymerization: The highly reactive starting materials, such as the unsaturated imine, can sometimes self-condense or polymerize, especially at higher concentrations or temperatures.

    • Solution: Use a higher dilution (lower concentration) for the reaction. Add one of the reactants slowly over a period of time to keep its instantaneous concentration low.

  • Hydrolysis of Imines: If water is present, the imine starting material can hydrolyze back to the corresponding aldehyde and amine, leading to a complex mixture.[11]

    • Solution: As with low ee, strictly anhydrous conditions are critical. Ensure all reagents, solvents, and glassware are dry.

Issue 4: Challenges with Reaction Scale-Up

Q: The reaction worked perfectly on a 100 mg scale, but when I tried to scale it up to 5 g, the yield and ee dropped significantly. What factors are important for scale-up?

A: Scaling up an asymmetric reaction is not always trivial. Physical processes that are negligible at a small scale can become dominant at a larger scale.

  • Mixing and Homogeneity: Inefficient stirring in a larger flask can lead to localized "hot spots" or areas of high concentration, causing side reactions and reducing selectivity.

    • Solution: Use an appropriately sized flask and a mechanical stirrer (instead of a magnetic stir bar) to ensure efficient and homogeneous mixing of the reaction mixture.

  • Heat Transfer: Exothermic reactions that are easily managed at a small scale can overheat in a larger vessel due to a lower surface-area-to-volume ratio. This temperature increase can drastically lower enantioselectivity.

    • Solution: Monitor the internal reaction temperature with a thermocouple. Use an ice bath or a cooling system to maintain the optimal temperature. For highly exothermic reactions, consider adding one of the reagents portion-wise or via a syringe pump.

  • Catalyst Loading: The optimal catalyst loading (in mol%) may need to be re-evaluated at a larger scale. Sometimes, a slightly higher loading is needed to compensate for a longer reaction time or trace impurities.

    • Solution: Perform a small-scale optimization of the catalyst loading for the new reaction scale before committing to a large-scale run.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Synthesis of N-Protected 4-Amino-6-Chlorochromane

This protocol is a representative example based on tandem reaction principles and should be optimized for specific substrates and catalysts.

  • Preparation: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a thiourea or amine catalyst, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add 4-chlorosalicylaldehyde (1.0 mmol, 1.0 eq.) and the N-protected α,β-unsaturated imine (1.2 mmol, 1.2 eq.).

  • Solvent and Cooling: Dissolve the reagents in anhydrous toluene (10 mL, 0.1 M) under an argon atmosphere. Cool the flask to the desired temperature (e.g., -20 °C) using a cryocooler or a suitable cooling bath.

  • Reaction Monitoring: Stir the reaction vigorously at this temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction may take 24-72 hours.

  • Work-up: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N if the product is a free amine) to afford the pure N-protected 4-amino-6-chlorochromane.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~0.5 mg/mL).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are often effective for this class of compounds.[12]

  • Chromatographic Conditions:

    • Column: Chiralpak IA (or other screened column)

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Section 4: Visualizations & Data

Diagrams

A logical workflow is essential for systematically troubleshooting issues in asymmetric synthesis.

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Loop Start Asymmetric Synthesis Start Check_TLC Reaction Complete? (TLC/LC-MS) Start->Check_TLC Check_TLC->Start No, continue reaction Workup Aqueous Work-up & Extraction Check_TLC->Workup Yes Purification Column Chromatography Workup->Purification Analysis Analyze Yield & ee (NMR, HPLC) Purification->Analysis Problem Results Unsatisfactory? Analysis->Problem Success Product Meets Specs Problem->Success No Low_ee Low ee Problem->Low_ee Yes Low_Yield Low Yield Problem->Low_Yield Yes Side_Products Side Products Problem->Side_Products Yes Optimize Adjust Conditions: - Temperature - Solvent - Catalyst Loading - Purity Low_ee->Optimize Low_Yield->Optimize Side_Products->Optimize Optimize->Start Rerun Reaction

Caption: A systematic workflow for troubleshooting the asymmetric synthesis.

CatalyticCycle cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (Cat) NodeA 1. Michael Addition: Catalyst activates Imine Catalyst->NodeA Salicylaldehyde 4-Chlorosalicylaldehyde Salicylaldehyde->NodeA Imine N-Protected Imine Imine->NodeA NodeB Intermediate A (Enolate) NodeA->NodeB NodeC 2. Intramolecular Aldol/Cyclization NodeB->NodeC NodeD Intermediate B (Cyclized Adduct) NodeC->NodeD NodeD->Catalyst Catalyst Regeneration Product 4-Amino-6-chlorochromane NodeD->Product

Caption: Plausible catalytic cycle for an organocatalytic tandem reaction.

PurificationWorkflow Crude Crude Product (Racemic or Scalemic Mixture) Achiral_Purification Achiral Flash Chromatography (Remove Impurities) Crude->Achiral_Purification Initial_Analysis Check Purity & ee (NMR, Chiral HPLC) Achiral_Purification->Initial_Analysis Decision ee > 99%? Initial_Analysis->Decision Final_Product Final Enantiopure Product Decision->Final_Product Yes Chiral_Sep Preparative Chiral HPLC / SFC Separation Decision->Chiral_Sep No Fractions Collect Enantiomer Fractions Chiral_Sep->Fractions Fraction_Analysis Analyze Fractions (Chiral HPLC) Fractions->Fraction_Analysis Fraction_Analysis->Final_Product Pool pure fractions

Sources

Improving enantiomeric excess in the synthesis of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4R)-6-Chlorochromane-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in achieving high enantiomeric excess (e.e.).

I. Troubleshooting Guide: Enhancing Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in asymmetric synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity in the synthesis of this compound.

Issue 1: Low Enantiomeric Excess in Asymmetric Reduction of 6-Chloro-4-chromanone

The most direct route to this compound often involves the asymmetric reduction of the corresponding imine, which is derived from 6-chloro-4-chromanone. If the desired enantiomer is not obtained in high e.e., consider the following.

Question: My asymmetric transfer hydrogenation of the imine derived from 6-chloro-4-chromanone is resulting in low e.e. What are the critical parameters to investigate?

Answer:

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral amines.[1][2] However, its efficiency is highly dependent on the careful optimization of several reaction parameters. When troubleshooting low e.e., a systematic evaluation of the catalyst system, hydrogen donor, solvent, and temperature is crucial.

Troubleshooting Workflow for Low Enantiomeric Excess in Asymmetric Transfer Hydrogenation

G cluster_0 Problem Identification cluster_1 Optimization Strategy low_ee Low Enantiomeric Excess Observed catalyst Evaluate Catalyst System (Metal, Ligand, Loading) low_ee->catalyst h_donor Screen Hydrogen Donors (e.g., Formic Acid/Triethylamine, Isopropanol) catalyst->h_donor If e.e. remains low high_ee High e.e. Achieved catalyst->high_ee solvent Optimize Solvent (Polarity, Coordinating Ability) h_donor->solvent If no significant improvement h_donor->high_ee temp Adjust Reaction Temperature solvent->temp If further optimization needed solvent->high_ee temp->high_ee

Figure 1: A workflow for troubleshooting low enantiomeric excess in ATH.

Detailed Investigation:

  • Catalyst System: The choice of the metal catalyst and the chiral ligand is paramount. Ruthenium and rhodium-based catalysts, in combination with chiral diamine or amino alcohol ligands, are commonly employed for the ATH of imines.[2]

    • Ligand Screening: The electronic and steric properties of the chiral ligand directly influence the stereochemical outcome. It is often necessary to screen a library of related ligands to find the one that provides the best stereochemical induction for your specific substrate.

    • Metal Precursor: Ensure the use of a high-purity metal precursor. The activity of the catalyst can be significantly affected by impurities.

    • Catalyst Loading: Higher catalyst loading does not always translate to higher e.e. Catalyst aggregation at increased concentrations can sometimes be detrimental to enantioselectivity. It is advisable to screen a range of catalyst loadings.

  • Hydrogen Donor: Formic acid/triethylamine azeotrope and isopropanol are common hydrogen sources for ATH. The choice of hydrogen donor can influence the reaction rate and enantioselectivity.

  • Solvent: The solvent can play a crucial role in the catalytic cycle. Screening solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, acetonitrile) can lead to significant improvements in enantiomeric excess.[3][4]

  • Temperature: Temperature affects the rates of both the desired and undesired reactions. Lowering the reaction temperature often, but not always, enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

Issue 2: Inefficient Chiral Resolution of Racemic 6-Chlorochromane-4-ylamine

When asymmetric synthesis routes are not feasible or optimized, classical resolution of the racemic amine via diastereomeric salt formation is a widely used alternative.[5]

Question: My attempts at chiral resolution of (±)-6-Chlorochromane-4-ylamine using a chiral acid are yielding low e.e. or poor recovery. How can I improve this process?

Answer:

The success of a diastereomeric salt resolution hinges on the difference in solubility between the two diastereomeric salts.[6] A systematic approach to screening resolving agents and crystallization solvents is key.

Protocol for Optimizing Diastereomeric Salt Resolution

1. Selection of a Chiral Resolving Agent:

  • A variety of commercially available chiral acids can be used, with tartaric acid derivatives being a common choice.[]

  • Screen a panel of resolving agents, such as (+)-dibenzoyl-D-tartaric acid, (-)-di-p-toluoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.

2. Solvent Screening:

  • The choice of solvent is critical as it directly impacts the solubility of the diastereomeric salts.[8]

  • Screen a range of solvents with varying polarities, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (MTBE), as well as solvent mixtures.[8][9]

3. Optimization of Crystallization Conditions:

  • Molar Ratio: The stoichiometry between the amine and the resolving agent can significantly affect the resolution efficiency. It is often beneficial to explore molar ratios other than 1:1.[6]

  • Temperature and Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often leads to larger, purer crystals.

  • Concentration: The concentration of the substrate and resolving agent in the solvent will influence the yield and purity of the crystallized salt.

Table 1: Troubleshooting Poor Diastereomeric Resolution

Problem Potential Cause(s) Suggested Solutions
No precipitation of either diastereomeric salt Salts are too soluble in the chosen solvent.Try a less polar solvent; increase the concentration; cool to a lower temperature.
Both diastereomers precipitate (oiling out) Salts are poorly soluble in the chosen solvent.Use a more polar solvent or a solvent mixture; decrease the concentration; perform the crystallization at a higher temperature.
Low enantiomeric excess of the resolved amine Small difference in solubility between the diastereomeric salts in the chosen solvent.Screen a wider range of solvents and resolving agents; optimize the molar ratio of the resolving agent.[6]
Low recovery of the desired enantiomer The desired diastereomeric salt is partially soluble in the mother liquor.Optimize the crystallization volume and temperature; consider a second crop of crystals.
Issue 3: Challenges with Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a green and highly selective method for obtaining chiral amines.[10] However, the efficiency of EKR can be limited by factors such as enzyme activity and substrate specificity.

Question: I am attempting an enzymatic kinetic resolution of (±)-6-Chlorochromane-4-ylamine, but the reaction is slow and the e.e. of the remaining amine is low. What can I do?

Answer:

For a successful EKR, the enzyme must selectively acylate one enantiomer of the amine at a much faster rate than the other. To overcome slow reaction rates and low enantioselectivity, consider the following:

  • Enzyme Selection: Screen a variety of lipases (e.g., Candida antarctica lipase B (Novozym 435), Burkholderia cepacia lipase) as they are commonly used for the resolution of amines.[11][12]

  • Acyl Donor: The choice of acyl donor (e.g., ethyl acetate, isopropyl acetate) can significantly impact the reaction rate and enantioselectivity.

  • Solvent: The reaction medium is critical. Non-polar organic solvents like hexane, heptane, or toluene are often preferred.

  • Temperature and pH: Optimize the temperature and pH to match the optimal operating conditions of the chosen enzyme.

  • Dynamic Kinetic Resolution (DKR): If the 50% theoretical yield of EKR is a limitation, consider a dynamic kinetic resolution. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product.[13][14] This often involves the use of a compatible metal catalyst (e.g., a ruthenium or palladium complex) for the racemization.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 6-chloro-chroman-4-one. This can be synthesized through various methods, including the intramolecular cyclization of corresponding phenol derivatives.[15][16]

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most reliable methods for determining the e.e. of chiral amines.[17] It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[18][19]

Q3: Are there any asymmetric synthetic routes that avoid a resolution step?

A3: Yes, asymmetric synthesis is a powerful strategy to directly obtain the desired enantiomer.[5] For the chromane scaffold, methods like asymmetric intramolecular oxy-Michael additions have been developed.[15][20] Asymmetric hydrogenation or transfer hydrogenation of the corresponding imine is also a direct and atom-economical approach.[21][22]

Q4: My diastereomeric salt resolution is forming a solid solution, leading to poor enrichment. What are my options?

A4: The formation of a solid solution, where both diastereomers co-crystallize, is a known challenge in chiral resolution.[23] In such cases, a thorough screening of different resolving agents and solvent systems is necessary to find conditions that disrupt this solid solution formation. In some instances, a combination of crystallization and enantioselective dissolution can be employed to enhance the enantiomeric excess.[23]

Q5: Can I racemize the unwanted (S)-enantiomer to improve the overall process efficiency?

A5: Yes, racemization of the undesired enantiomer is a common strategy to improve the overall yield of the desired product, especially when using resolution techniques. This can be achieved through various chemical methods, often involving a racemization catalyst.[11][24]

III. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a general starting point for the ATH of the N-benzyl imine of 6-chloro-4-chromanone.

  • Imine Formation: In a round-bottom flask, dissolve 6-chloro-4-chromanone (1.0 eq.) and benzylamine (1.1 eq.) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or GC-MS until completion. Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.

  • Asymmetric Transfer Hydrogenation: To a solution of the chiral catalyst (e.g., a Ru-diamine complex, 0.5-2 mol%) in an appropriate solvent (e.g., dichloromethane), add the imine (1.0 eq.).

  • Add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine, 2-5 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of (±)-6-Chlorochromane-4-ylamine using (+)-dibenzoyl-D-tartaric acid.

  • Salt Formation: Dissolve racemic 6-Chlorochromane-4-ylamine (1.0 eq.) in a suitable solvent (e.g., methanol).

  • In a separate flask, dissolve the chiral resolving agent, (+)-dibenzoyl-D-tartaric acid (0.5-1.0 eq.), in the same solvent.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to stir at room temperature or a slightly elevated temperature to facilitate salt formation and subsequent crystallization.

  • Cool the mixture slowly to allow for selective crystallization of one diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).

  • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Determine the yield and enantiomeric excess by chiral HPLC.

IV. References

  • Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 129(51), 15790-15791. [Link]

  • Paizs, C., & Toşa, M. I. (2014). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 16(1), 22-25. [Link]

  • Haraguchi, N., Tsuru, K., Arakawa, Y., & Itsuno, S. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75. [Link]

  • Engström, K. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Alonso, F., Riente, P., & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record, 15(5), 907-924. [Link]

  • Gómez-Bengoa, E., & Franciò, G. (2018). Asymmetric (Transfer) Hydrogenation of Imines. In Comprehensive Enantioselective Organocatalysis. Wiley-VCH. [Link]

  • Shaikh, I. R., & Ghorai, M. K. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Tetrahedron, 76(36), 131414. [Link]

  • Abreu, R., & Afonso, C. A. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 11(1), 109-159. [Link]

  • Costa, A. M., & Tavares, M. R. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(18), 2685-2692. [Link]

  • Szymański, W., & de Vries, J. G. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(17), 3103. [Link]

  • Bäckvall, J. E. (2011). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 133(51), 20589-20599. [Link]

  • Sato, Y., et al. (2021). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Miyaji, R., et al. (2010). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Tetrahedron Letters, 51(39), 5174-5177. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Clayden, J., & Tchabanenko, K. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. ARKIVOC, 2001(11), 74-79. [Link]

  • Singh, G. S., & Singh, V. (2016). ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. ChemInform, 47(32). [Link]

  • Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. [Link]

  • Taylor, R. D., et al. (2010). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. ACS Catalysis, 1(1), 1-14. [Link]

  • Feringa, B. L. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Sci-Hub. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Welsch, T., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1289, 76-85. [Link]

  • Stolar, T., et al. (2020). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications, 56(82), 12343-12346. [Link]

  • Reddy, B. V. S., et al. (2019). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. Organic & Biomolecular Chemistry, 17(3), 565-570. [Link]

  • Larkin, J. M., et al. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality, 27(4), 289-294. [Link]

  • Azim, E., et al. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals, 39(11), 907-914. [Link]

  • Guna, J. V., et al. (2011). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. E-Journal of Chemistry, 8(2), 735-742. [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents.

  • Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences, 71(6), 715-717. [Link]

Sources

Common side reactions in the synthesis of 4-amino-6-chlorochromane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-amino-6-chlorochromane. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this synthetic route. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges. We have structured this guide in a flexible question-and-answer format to address specific issues you may encounter, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Section 1: Synthetic Pathway Overview

The most common and reliable route to 4-amino-6-chlorochromane is a two-stage process. This approach offers robust control over each transformation, minimizing cross-reactivity and simplifying purification.

  • Stage 1: Cyclization to 6-Chlorochroman-4-one. This step involves a base-catalyzed reaction between a substituted 2'-hydroxyacetophenone and an aldehyde, proceeding through a crossed aldol condensation followed by an intramolecular oxa-Michael addition to form the chroman-4-one core.

  • Stage 2: Reductive Amination. The ketone of 6-chlorochroman-4-one is converted to the primary amine using a suitable ammonia source and a selective reducing agent.

This strategic division allows for the isolation and purification of the key intermediate, which is critical for the success of the final amination step.

Synthetic_Workflow cluster_0 Stage 1: Chroman-4-one Formation cluster_1 Stage 2: Reductive Amination start_materials 4-Chloro-2-hydroxyacetophenone + Formaldehyde Source cyclization Base-Catalyzed Cyclization start_materials->cyclization Aldol Condensation & Oxa-Michael Addition intermediate 6-Chlorochroman-4-one cyclization->intermediate amination Reductive Amination intermediate->amination Ammonia Source & Reducing Agent final_product 4-Amino-6-chlorochromane amination->final_product Imine Formation & Reduction

Caption: High-level workflow for the two-stage synthesis of 4-amino-6-chlorochromane.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing insights into their root causes and actionable solutions.

Problem 1: Low Yield of 6-Chlorochroman-4-one Intermediate

Q: My reaction to form 6-chlorochroman-4-one has a low yield, and TLC/LC-MS analysis shows a major byproduct with a molecular weight corresponding to the self-condensation of my aldehyde. What's happening and how can I fix it?

A: This is the most prevalent side reaction in chroman-4-one synthesis. You are observing the base-catalyzed self-condensation of the aldehyde (e.g., formaldehyde or its equivalent). This reaction competes directly with the desired crossed aldol condensation with the 4-chloro-2-hydroxyacetophenone.

Causality: The outcome of the reaction is determined by the relative rates of two competing pathways: the desired reaction with the acetophenone and the undesired aldehyde self-reaction. The electronic nature of the acetophenone plays a significant role; electron-donating groups can reduce its reactivity, favoring the aldehyde self-condensation pathway.[1]

Solutions:

Solution CategoryActionable Steps & Rationale
Stoichiometry Control 1. Use the Aldehyde as the Limiting Reagent: Start with a slight excess (1.05-1.1 equiv.) of the acetophenone. This ensures the aldehyde is consumed primarily by the desired reaction partner.
Reaction Conditions 2. Gradual Addition: Add the base or the aldehyde solution slowly and at a reduced temperature (0-10 °C). This keeps the instantaneous concentration of the highly reactive species low, suppressing the second-order self-condensation reaction.
Reagent Choice 3. Weaker Base: Switch from strong bases like NaOH or KOH to a milder base such as Diisopropylethylamine (DIPA) or piperidine. These are often sufficient to catalyze the desired reaction without aggressively promoting self-condensation.[1][2]
Solvent System 4. Solvent Optimization: Ensure your solvent (commonly ethanol) fully dissolves the acetophenone starting material. Poor solubility can reduce its effective concentration and give the aldehyde self-reaction a kinetic advantage.
Problem 2: Significant Formation of 6-Chlorochroman-4-ol During Amination

Q: In the reductive amination step, I'm getting a substantial amount of the alcohol byproduct (6-chlorochroman-4-ol) instead of the desired 4-amino product. Why does this happen?

A: This indicates that the direct reduction of the ketone is outcompeting the reductive amination pathway. The reaction proceeds via an intermediate imine (or iminium ion), which is then reduced. If the ketone is reduced before the imine can form and be reduced, the alcohol byproduct results.

Causality: This issue is typically governed by the choice of reducing agent and the pH of the reaction medium.

  • Reducing Agent: Highly reactive hydrides like sodium borohydride (NaBH₄) can rapidly reduce the ketone at a rate faster than imine formation.

  • pH Control: Imine formation is pH-dependent. The reaction requires a slightly acidic pH (typically 5-6) to protonate the carbonyl oxygen, activating it for nucleophilic attack by ammonia. However, if the pH is too low, the ammonia source (NH₃) will be fully protonated to non-nucleophilic ammonium (NH₄⁺), shutting down the reaction.

Solutions:

Solution CategoryActionable Steps & Rationale
Reagent Selection 1. Use a pH-Sensitive Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate. This selectivity is the key to high yields.
pH Management 2. Buffer the Reaction: Incorporate a buffer like ammonium acetate. It serves as both the ammonia source and a pH regulator, maintaining the optimal range for imine formation.
Reaction Staging 3. Pre-formation of the Imine: Mix the 6-chlorochroman-4-one and the ammonia source (e.g., ammonium acetate in methanol) and stir for 30-60 minutes at room temperature before adding the reducing agent. This allows the ketone-imine equilibrium to be established, maximizing the concentration of the intermediate that will be productively reduced.
Problem 3: Formation of a Di-substituted (Secondary Amine) Byproduct

Q: My final product is contaminated with a higher molecular weight impurity that appears to be a secondary amine, formed from two chromane units linked by a nitrogen atom. How can I prevent this?

A: This is a classic case of over-alkylation. The desired product, 4-amino-6-chlorochromane (a primary amine), is nucleophilic and can react with the imine intermediate in the same way as ammonia, leading to the formation of a secondary amine byproduct.

Causality: This side reaction becomes significant when the concentration of the primary amine product builds up relative to the concentration of the ammonia source.

Solutions:

Solution CategoryActionable Steps & Rationale
Stoichiometry 1. Use a Large Excess of the Ammonia Source: Employ a significant excess (10-20 equivalents) of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). According to Le Châtelier's principle and collision theory, this vastly increases the probability that an imine intermediate will react with an ammonia molecule rather than a product molecule.
Reaction Control 2. Monitor Conversion: If possible, monitor the reaction and stop it once the starting material is consumed, before the product has had excessive time to react further.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: For both stages, Thin Layer Chromatography (TLC) is an excellent, rapid technique. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. For the cyclization, you should see the consumption of the UV-active acetophenone and the appearance of a new, typically lower Rf spot for the chroman-4-one. For the reductive amination, the product is a primary amine, which may streak on silica gel. Staining with a ninhydrin solution is highly effective for visualizing the amine product, which will appear as a distinct colored spot (usually purple or yellow).

Q2: My final 4-amino-6-chlorochromane product is difficult to purify by column chromatography. What are some best practices? A2: Amines can be challenging on standard silica gel due to their basicity.

  • Neutralize the Column: Pre-treat your silica gel with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%). For example, flush the packed column with Hexane:Ethyl Acetate:Triethylamine (70:30:1) before loading your sample. This deactivates acidic sites on the silica, preventing peak tailing and improving separation.

  • pH Adjustment During Workup: Before extraction, ensure the aqueous layer is made basic (pH > 9) to deprotonate the ammonium salt and bring the free amine into the organic layer.[3]

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step. Alternatively, you can purposefully form a salt (e.g., the hydrochloride salt) which often has better crystalline properties, and then liberate the free base just before use.

Q3: Are there any specific safety considerations for using Pyridinium Chlorochromate (PCC) if I need to synthesize an aldehyde intermediate? A3: While not directly used in the main pathway described, if your synthesis requires an aldehyde that must be prepared from an alcohol, PCC is a common choice.[4] However, it is a chromium(VI) compound and must be handled with extreme care as it is toxic and a suspected carcinogen.[4][5] The workup can also be tedious.[5][6] Whenever possible, consider alternative, less hazardous oxidation reagents like a Swern or Dess-Martin periodinane oxidation.

Section 4: Mechanistic Visualizations

Understanding the electron-pushing mechanisms for both the desired reaction and common side reactions is crucial for effective troubleshooting.

Desired Pathway: Chroman-4-one Formation

Chromanone_Formation start 4-Chloro-2-hydroxyacetophenone Base (B:) enolate Enolate Intermediate start:f1->enolate Deprotonation aldehyde Formaldehyde enolate->aldehyde Nucleophilic Attack aldol Aldol Adduct aldehyde->aldol cyclization Intramolecular Oxa-Michael Addition aldol->cyclization Phenoxide Attack product 6-Chlorochroman-4-one cyclization->product

Caption: Mechanism for the base-catalyzed formation of the chroman-4-one intermediate.

Side Reaction 1: Aldehyde Self-Condensation

Aldehyde_Self_Condensation aldehyde1 Aldehyde Base (B:) enolate Aldehyde Enolate aldehyde1:f1->enolate Deprotonation aldehyde2 Second Aldehyde Molecule enolate->aldehyde2 Nucleophilic Attack dimer Aldol Dimer aldehyde2->dimer byproduct Unwanted Byproducts (e.g., Cannizzaro products) dimer->byproduct Further Reactions

Caption: Competing side reaction of aldehyde self-condensation leading to byproducts.

Side Reaction 2: Ketone vs. Imine Reduction

Reductive_Amination_Pathways cluster_desired Desired Pathway cluster_side Side Reaction ketone 6-Chlorochroman-4-one imine Imine Intermediate ketone->imine + NH3 - H2O alcohol 6-Chlorochroman-4-ol (Byproduct) ketone->alcohol + [H-] (e.g., NaBH4) amine 4-Amino-6-chlorochromane imine->amine + [H-] (e.g., NaBH3CN)

Caption: Competing pathways during the reductive amination step.

Section 5: Experimental Protocols

Protocol 1: Synthesis of 6-Chlorochroman-4-one

Disclaimer: This protocol is a representative example. All experiments should be conducted with appropriate personal protective equipment in a certified fume hood.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-2-hydroxyacetophenone (1.0 equiv.) and ethanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 0.95 equiv.) followed by the dropwise addition of a 2 M aqueous solution of potassium hydroxide (KOH) (1.5 equiv.) over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to pH ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-chlorochroman-4-one as a solid.

Protocol 2: Reductive Amination to 4-Amino-6-chlorochromane
  • Setup: To a round-bottom flask, add 6-chlorochroman-4-one (1.0 equiv.), ammonium acetate (15 equiv.), and methanol (approx. 0.1 M concentration).

  • Imine Formation: Stir the suspension at room temperature for 1 hour.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and will release HCN gas upon contact with strong acid.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor by TLC with ninhydrin stain.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Purification: Basify the aqueous residue to pH > 9 with 2 M NaOH. Extract the product with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on triethylamine-treated silica gel.

References

  • preventing byproduct formation in chroman-4-one synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications.
  • Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. (n.d.). Bentham Science.
  • Pyridinium chlorochromate. (n.d.). Wikipedia.
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal.
  • Process for purifying crude 4-aminophenol. (1989). Google Patents.

Sources

Troubleshooting chiral HPLC separation of 6-chlorochromane-4-amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the enantiomeric separation of 6-chlorochromane-4-amine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into resolving common challenges encountered during this specific chiral separation. This resource moves beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The separation of chiral primary amines like 6-chlorochromane-4-amine presents a unique set of challenges. The basic nature of the amine functional group often leads to undesirable secondary interactions with the stationary phase, resulting in poor peak shape and compromised resolution. This guide offers a structured, question-and-answer approach to systematically troubleshoot and optimize your separation.

Primary Troubleshooting Guide

This section addresses the most pressing issues encountered during the chiral HPLC analysis of 6-chlorochromane-4-amine.

Question: I am seeing poor or no resolution between my enantiomers. What are the primary causes and how do I fix it?

Answer:

Poor resolution is the most common challenge in chiral separations and typically stems from a suboptimal choice of stationary or mobile phase. The key is to systematically evaluate each component of your method.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.[1] The CSP must provide sufficient stereoselective interactions with the analyte. For a primary amine like 6-chlorochromane-4-amine, polysaccharide-based CSPs are the most effective starting point.

    • Action: If you are not using a polysaccharide-based column, switch to one. If you are, your specific choice may not be optimal. Screen a set of complementary polysaccharide columns.

    • Recommendation: Start with amylose-based (e.g., CHIRALPAK® IA, IB, IE) and cellulose-based (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H) columns, as they offer different chiral recognition mechanisms.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, particularly the ratio of alkane to alcohol and the presence of an additive, dictates retention, selectivity, and peak shape.[2]

    • Alkane/Alcohol Ratio: In normal phase mode, the alcohol (e.g., isopropanol, ethanol) acts as the polar modifier. Too much alcohol will decrease retention times and may reduce the interaction time with the CSP, leading to poor resolution. Too little alcohol can lead to excessively long retention times and peak broadening.

      • Action: Systematically vary the alcohol percentage. Start with a screening condition like Hexane/Isopropanol (90:10, v/v) and adjust the alcohol content in 5% increments (e.g., to 85:15 or 95:5).

    • Missing or Incorrect Additive: For a basic amine, a basic additive is essential to achieve good peak shape and often improves selectivity.[3]

      • Action: Ensure a basic additive is present in your mobile phase. Diethylamine (DEA) is the most common choice, typically at a concentration of 0.1% (v/v).[3][4] If DEA is not effective, consider other amines like triethylamine (TEA), butylamine, or ethanolamine.[3][5]

  • Incorrect Flow Rate or Temperature: Chiral separations can be sensitive to both flow rate and temperature, which affect the thermodynamics and kinetics of the chiral recognition process.[6]

    • Action (Flow Rate): Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Slower flow rates can enhance interaction with the CSP and improve resolution, though it will increase run time.[7]

    • Action (Temperature): Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[6]

Troubleshooting Workflow: Poor Resolution

start Poor or No Resolution csp Is CSP Polysaccharide-Based? (e.g., Amylose, Cellulose) start->csp screen_csp Screen Complementary CSPs (e.g., CHIRALPAK IA/IB/IE, Lux Cellulose-1/2) csp->screen_csp No mobile_phase Is a Basic Additive Present? (e.g., 0.1% DEA) csp->mobile_phase Yes screen_csp->mobile_phase add_additive Add 0.1% DEA or other basic modifier (TEA, BuNH2) mobile_phase->add_additive No optimize_mp Optimize Alkane/Alcohol Ratio (e.g., Hexane/IPA from 95:5 to 80:20) mobile_phase->optimize_mp Yes add_additive->optimize_mp optimize_conditions Optimize Flow Rate & Temperature (Try 0.5 mL/min and/or lower temp.) optimize_mp->optimize_conditions success Resolution Achieved optimize_conditions->success

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Question: My peaks are tailing significantly. How can I improve the peak shape?

Answer:

Peak tailing is a very common problem when analyzing basic compounds like 6-chlorochromane-4-amine. The primary cause is unwanted secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the CSP.[8][9]

Potential Causes & Solutions:

  • Silanol Interactions (Primary Cause): The free silanol groups (Si-OH) on the silica support can strongly interact with the basic amine via ion-exchange mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[8][9]

    • Solution: Add a basic modifier to the mobile phase. This is the most effective solution. An amine additive like diethylamine (DEA) or triethylamine (TEA) acts as a "silanol suppressor."[10] It competes with your analyte for the active silanol sites, effectively masking them and allowing your analyte to elute as a sharp, symmetrical peak.

      • Protocol: Prepare your mobile phase (e.g., Hexane/Ethanol) and add 0.1% to 0.5% (v/v) of DEA.[3] Ensure thorough mixing. Always dedicate a column to methods using amine additives, as they can be difficult to completely wash out and may affect future separations of acidic compounds (a phenomenon known as column memory effect).[11]

  • Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak broadening and tailing. Chiral stationary phases often have a lower sample capacity than standard reversed-phase columns.

    • Solution: Reduce the sample concentration or injection volume.

      • Protocol: Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. Observe if peak shape improves at lower concentrations.

  • Extra-Column Volume: Excessive volume in the HPLC system between the injector and the detector can cause band broadening and peak tailing.

    • Solution: Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005" or 0.12 mm) where possible, especially between the column and the detector.

Troubleshooting Workflow: Peak Tailing

Caption: Workflow for troubleshooting peak tailing of basic amines.

Frequently Asked Questions (FAQs)

Q1: Which specific chiral columns are best for screening 6-chlorochromane-4-amine?

A1: For initial screening, a multi-column approach is most effective. We recommend a set of 3-4 columns based on different polysaccharide derivatives to maximize the chances of finding a separation.[2] A good starting set includes:

  • Amylose tris(3,5-dimethylphenylcarbamate): e.g., CHIRALPAK® AD or IA

  • Cellulose tris(3,5-dimethylphenylcarbamate): e.g., CHIRALCEL® OD or Lux® Cellulose-1

  • Amylose tris(3,5-dichlorophenylcarbamate): e.g., CHIRALPAK® IE

  • Cellulose tris(4-chloro-3-methylphenylcarbamate): e.g., Lux® Cellulose-4

These phases provide a diverse range of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of amines.[1]

Q2: Should I use normal phase, reversed-phase, or polar organic mode?

A2: For initial method development with polysaccharide CSPs, normal phase chromatography is the most common and successful mode .[2] It typically consists of a non-polar solvent like n-hexane or n-heptane with an alcohol modifier. Immobilized CSPs (like the CHIRALPAK® "I" series) offer expanded solvent compatibility, allowing for the use of reversed-phase (e.g., water/acetonitrile) or polar organic modes (e.g., 100% Methanol or Acetonitrile), which can sometimes provide unique selectivity.[12] However, start with normal phase unless your analyte has poor solubility in hexane.

Q3: How do I prepare my sample for injection?

A3: Proper sample preparation is vital to avoid peak distortion and column damage.[12] The cardinal rule is to dissolve your sample in the mobile phase whenever possible. If the sample is not soluble in the mobile phase, use a solvent that is weaker than or matched in strength to the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause severe peak distortion. Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection to prevent blockage of the column frit.[5][13]

Q4: My backpressure is suddenly very high. What should I do?

A4: A sudden increase in backpressure usually indicates a blockage.[12]

  • Check the Frit: The inlet frit of the column is the most likely culprit, often blocked by precipitated sample or particulates from the mobile phase.[12]

  • Troubleshooting Step: First, disconnect the column from the detector and reverse the flow direction at a low flow rate (e.g., 0.2 mL/min). This can sometimes dislodge particulates from the inlet frit.[12]

  • Isolate the Problem: If reversing the flow doesn't work, remove the column from the system and replace it with a union. If the system pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (injector, tubing).

  • Prevention: Always use a guard column and filter your samples and mobile phases to prevent frit blockage.[5]

Q5: I developed a good method, but the results are not reproducible day-to-day. Why?

A5: Irreproducible results are often traced back to the mobile phase or column equilibration.

  • Mobile Phase Volatility: Normal phase solvents, especially hexane, are highly volatile. The composition of the mobile phase can change over time due to evaporation of the more volatile component (hexane), leading to a higher percentage of alcohol. This will decrease retention times. Solution: Always use fresh mobile phase prepared daily and keep the reservoir bottles tightly capped.

  • Column Equilibration: Chiral separations require meticulous column equilibration. Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

  • Column Memory Effect: If the column was previously used with a different additive (e.g., an acidic one), traces of that additive can remain adsorbed to the stationary phase and interfere with your current separation.[11] Solution: Dedicate columns for specific methods (e.g., basic or acidic additives). If you must switch, use a rigorous flushing procedure, often involving a strong solvent like THF or DMF for immobilized columns, followed by isopropanol as a transition solvent.[12][13]

Data & Protocols

Table 1: Recommended Starting Conditions for Method Screening
ParameterCondition 1 (Standard)Condition 2 (Alternative Alcohol)
Columns CHIRALPAK® IA, CHIRALCEL® OD-H, Lux® Cellulose-1(Same as Condition 1)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAn-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 220 nm or 275 nm)UV at an appropriate wavelength
Injection Vol. 5 - 10 µL5 - 10 µL
Sample Conc. 0.5 - 1.0 mg/mL0.5 - 1.0 mg/mL

Note: The choice between Isopropanol (IPA) and Ethanol (EtOH) can significantly alter selectivity and should be a primary screening parameter.

Experimental Protocol: Step-by-Step Method Development
  • Column Selection & Installation:

    • Select a set of 2-4 complementary polysaccharide CSPs as outlined in the FAQs.

    • Install the first column into the HPLC system.

  • Mobile Phase Preparation:

    • Prepare 1 L of the starting mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • System & Column Equilibration:

    • Flush the entire HPLC system with the mobile phase to remove any previous solvents.

    • Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) for at least 20 column volumes (approximately 30-40 minutes for a 250 x 4.6 mm column) or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the 6-chlorochromane-4-amine sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter.

  • Analysis & Optimization:

    • Inject the sample and acquire the chromatogram.

    • If no separation: Switch to the next column in your screening set and repeat the equilibration and analysis.

    • If partial separation: Begin optimization on the most promising column. Adjust the alcohol content (e.g., try 95:5 and 85:15 Hexane/IPA), change the alcohol type (e.g., to Ethanol), or adjust the temperature and flow rate as described in the troubleshooting sections.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
  • Chiral HPLC Column. Phenomenex.
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • HPLC method for enantiomeric separ
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide. BenchChem.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Care and Use Notes. Phenomenex.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • instruction manual for chiralpak® as-h. Daicel Chiral Technologies.
  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies.
  • Trouble with chiral separations. (2020).
  • Optimizing mobile phase for better chiral separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Technical Support Center: Optimizing Diastereomeric Salt Crystallization for 6-Chlorochromane-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 6-chlorochromane-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a senior application scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the complexities of diastereomeric salt crystallization.

Introduction to the Resolution of 6-Chlorochromane-4-amine

The separation of enantiomers of 6-chlorochromane-4-amine is a critical step in the development of many pharmacologically active agents. Diastereomeric salt crystallization is a classical and highly effective method for this purpose.[1][2] The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

The success of this technique hinges on the careful selection of a suitable chiral resolving agent and an appropriate solvent system.[1] This guide will walk you through common challenges and provide systematic approaches to optimize your crystallization process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the diastereomeric salt crystallization of 6-chlorochromane-4-amine.

Issue 1: No Crystallization Occurs

Q: I've mixed the racemic 6-chlorochromane-4-amine with the chiral resolving agent in the chosen solvent, but no crystals have formed, even after an extended period. What should I do?

A: This is a common issue that can stem from several factors related to supersaturation and nucleation.

Probable Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts. Be cautious not to evaporate too quickly, as this can lead to the formation of oils or amorphous solids. Alternatively, if the solubility of the salts is highly temperature-dependent, you can try cooling the solution slowly.[4]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from crystallizing.

    • Solution: Introduce an anti-solvent. An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble. Add the anti-solvent dropwise to your solution until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate. Allow the solution to stand. The slow diffusion of the anti-solvent can promote gradual crystallization.

  • Inhibition of Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is kinetically hindered.

    • Solution 1 (Seeding): If you have a small amount of the desired diastereomeric salt crystal, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside of the glass vessel with a glass rod below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

Issue 2: Oiling Out Instead of Crystallization

Q: Instead of forming crystals, my mixture has separated into a dense, oily layer. How can I resolve this?

A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase rather than a solid crystalline phase.

Probable Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: This is the most common cause of oiling out.

    • Solution: Try diluting the solution with more of the primary solvent and then allowing for slower evaporation or cooling. A slower approach to reaching supersaturation is often key.

  • Incompatible Solvent: The solvent may not be suitable for the crystallization of your specific diastereomeric salts.

    • Solution: Experiment with different solvent systems. A combination of a good solvent and a poor solvent (anti-solvent) can often mitigate oiling out. The goal is to find a system where the desired salt is sparingly soluble.

  • Impure Reactants: Impurities can sometimes interfere with the crystal lattice formation, leading to an oil.

    • Solution: Ensure that your racemic 6-chlorochromane-4-amine and chiral resolving agent are of high purity. Recrystallize or purify them if necessary.

Issue 3: Poor Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Q: I've managed to obtain crystals, but after analysis, the diastereomeric or enantiomeric excess is very low. How can I improve the selectivity?

A: Low stereochemical purity is a sign that both diastereomers are co-crystallizing or that the separation is inefficient.

Probable Causes & Solutions:

  • Similar Solubilities of Diastereomers: The fundamental requirement for successful resolution is a significant difference in the solubility of the two diastereomeric salts.[3]

    • Solution 1 (Screening Resolving Agents): The choice of resolving agent is critical. If one isn't providing good selectivity, you must screen others. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[5][6]

    • Solution 2 (Screening Solvents): The solvent can dramatically influence the relative solubilities of the diastereomers.[3] A systematic screening of different solvents and solvent mixtures is highly recommended.[1]

  • Crystallization is Under Kinetic Control: Rapid crystallization can trap the undesired diastereomer in the crystal lattice.[7]

    • Solution: Employ a slower crystallization method. This can be achieved by slow cooling, slow evaporation of the solvent, or vapor diffusion of an anti-solvent. This allows the system to remain closer to thermodynamic equilibrium, favoring the crystallization of the less soluble diastereomer.[7]

  • Recrystallization: A single crystallization may not be sufficient to achieve high purity.

    • Solution: Perform one or more recrystallizations of the obtained solid. Each recrystallization step should enrich the desired diastereomer.

Workflow for Troubleshooting Poor Selectivity

G start Low d.e. or e.e. Obtained screen_agents Screen Different Chiral Resolving Agents start->screen_agents screen_solvents Systematically Screen Solvent Systems start->screen_solvents optimize_conditions Optimize Crystallization Conditions (Temperature, Rate) screen_agents->optimize_conditions Promising agent found screen_solvents->optimize_conditions Good solvent system identified recrystallize Perform Recrystallization of Solid Product optimize_conditions->recrystallize success High d.e. / e.e. Achieved recrystallize->success

Caption: Troubleshooting workflow for low stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agents are most effective for 6-chlorochromane-4-amine?

A1: The choice of resolving agent is substrate-dependent and often requires empirical screening. For primary amines like 6-chlorochromane-4-amine, commonly successful chiral acids include:

  • Tartaric Acid: Readily available and inexpensive, with both enantiomers commercially accessible.

  • Mandelic Acid: Often forms highly crystalline salts, which can lead to high enantiomeric excess.

  • (-)-O,O'-Dibenzoyl-L-tartaric acid and (+)-O,O'-Dibenzoyl-D-tartaric acid: These derivatives of tartaric acid can sometimes offer better selectivity.

  • Camphorsulfonic Acid: A strong acid that can be advantageous for forming stable salts with weakly basic amines.

Q2: How do I choose the best solvent for the crystallization?

A2: A systematic solvent screen is the most effective approach.[1] The ideal solvent should exhibit a large difference in solubility between the two diastereomeric salts. Additionally, the desired diastereomer should have limited solubility, while the undesired one remains in solution. A typical screening process might involve dissolving the diastereomeric salt mixture in a range of solvents (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents like heptane) at an elevated temperature and then allowing them to cool to room temperature. The solids that form can then be analyzed for diastereomeric excess.

Q3: What is the optimal molar ratio of the resolving agent to the racemic amine?

A3: Typically, a 1:1 molar ratio of a monoprotic resolving agent to the racemic amine is a good starting point. However, for diprotic acids like tartaric acid, you might start with 0.5 equivalents. In some cases, using a slight excess of the resolving agent can improve the yield and purity of the desired diastereomeric salt. It is an important parameter to optimize during process development.

Q4: How can I recover the resolved 6-chlorochromane-4-amine from the diastereomeric salt?

A4: Once you have isolated the desired diastereomeric salt with high purity, the chiral amine can be liberated by treatment with a base.[8] A typical procedure involves dissolving the salt in water and adding an aqueous base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the amine. The free amine, being less water-soluble, can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Subsequent removal of the solvent will yield the enantiomerically enriched 6-chlorochromane-4-amine.

General Protocol for Diastereomeric Salt Resolution

G racemic_amine Racemic 6-chlorochromane-4-amine salt_formation 1. Salt Formation: Dissolve amine and agent in solvent, heat to dissolve. racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization 2. Crystallization: Cool slowly to induce crystallization of one diastereomer. salt_formation->crystallization filtration 3. Filtration: Isolate the less soluble diastereomeric salt crystals. crystallization->filtration liberation 4. Liberation of Amine: Treat salt with base to recover the pure enantiomer. filtration->liberation pure_enantiomer Enantiomerically Pure 6-chlorochromane-4-amine liberation->pure_enantiomer

Caption: General experimental workflow for diastereomeric salt resolution.

Quantitative Data Summary Table
ParameterTypical Range/ValueConsiderations
Resolving Agent:Amine Ratio 0.5 - 1.2 equivalentsStart with stoichiometric amounts and optimize.
Concentration 0.1 - 1.0 MHighly dependent on the solvent and salt solubility.
Crystallization Temperature -20°C to Room TemperatureSlower cooling generally improves selectivity.
Typical Yield (per step) 20 - 45% (max theoretical 50%)Yields are often improved with multiple crops or mother liquor processing.

References

  • Diastereomeric recrystallization. Wikipedia.[Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.[Link]

  • Diastereomeric resolution of p -chloromandelic acid with ( R )-phenylethylamine | Request PDF. ResearchGate.[Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.[Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.[Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Unchained Labs.[Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.[Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.[Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.[Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).[Link]

  • Chiral resolution. Wikipedia.[Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. Crystal Growth & Design.[Link]

Sources

Stability and storage conditions for (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (4R)-6-Chlorochromane-4-ylamine in their experiments. This document provides essential information on the stability and storage of this chiral amine, along with troubleshooting advice to address common challenges. The guidance provided herein is based on established chemical principles and data from related compounds, aiming to ensure the integrity of your research material.

Troubleshooting Guide

Encountering issues during your experiments with this compound? This guide will help you diagnose and resolve common problems related to the stability and handling of this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Start: Inconsistent Experimental Results check_purity 1. Verify Compound Purity and Identity (NMR, HPLC, MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok No issues purity_fail Purity Issue Detected check_purity->purity_fail Discrepancies found check_storage 2. Review Storage Conditions purity_ok->check_storage purify Purify Compound (e.g., Column Chromatography) purity_fail->purify purify->check_purity storage_ok Storage Conditions Correct check_storage->storage_ok As recommended storage_fail Improper Storage Identified check_storage->storage_fail Deviation from protocol check_handling 3. Assess Solution Handling & Stability storage_ok->check_handling correct_storage Action: Store at 2-8°C, desiccated, inert atmosphere, protected from light. storage_fail->correct_storage final_review 4. Re-evaluate Experimental Protocol correct_storage->final_review handling_ok Handling Practices Sound check_handling->handling_ok Best practices followed handling_fail Potential Degradation in Solution check_handling->handling_fail e.g., old solutions, reactive solvents handling_ok->final_review fresh_solution Action: Prepare Fresh Solutions Daily. Use Aprotic Solvents. Degas Solvents. handling_fail->fresh_solution fresh_solution->final_review end End: Consistent Results Achieved final_review->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Common Scenarios and Solutions

Scenario 1: Reduced Potency or Activity in Biological Assays

  • Potential Cause: Degradation of the amine due to improper storage or handling. Aromatic amines can be susceptible to oxidation.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before use, verify the identity and purity of your stock of this compound using an appropriate analytical method such as HPLC or LC-MS.

    • Use Fresh Solutions: Prepare solutions fresh for each experiment. If you must store solutions, do so at -20°C or -80°C for short periods and perform a quality control check before use.

    • Solvent Choice: Use dry, aprotic solvents for stock solutions. If aqueous buffers are required for assays, add the compound to the buffer immediately before starting the experiment.

Scenario 2: Appearance of Unexpected Peaks in Chromatography

  • Potential Cause: This could be due to degradation of the compound or racemization. Chiral amines can be susceptible to racemization under certain conditions (e.g., heat, presence of acids or bases).

  • Troubleshooting Steps:

    • Analyze by Chiral HPLC: Use a suitable chiral HPLC method to determine the enantiomeric excess (ee) of your sample. Compare this to the specification sheet. A researcher's guide can provide a starting point for method development.

    • Check for Degradants: Use LC-MS to identify potential degradation products. Common degradation pathways for aromatic amines include oxidation.

    • Review Reaction/Assay Conditions: Avoid harsh acidic or basic conditions and high temperatures if possible, as these can promote racemization or degradation.

Scenario 3: Poor Solubility or Precipitation in Solution

  • Potential Cause: this compound, as a free amine, may have limited solubility in aqueous buffers.

  • Troubleshooting Steps:

    • Solvent Selection: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with your aqueous buffer.

    • pH Adjustment: The solubility of amines is often pH-dependent. Adjusting the pH of your buffer may improve solubility.

    • Consider the Salt Form: For improved aqueous solubility and stability, consider using the hydrochloride salt form if available. The hydrochloride salt of the racemic 6-Chloro-chroman-4-ylamine has a reported shelf life of 1095 days, suggesting good stability[1].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored under the conditions summarized in the table below. While one supplier suggests "Sealed in dry, Room Temperature", a more conservative approach is recommended based on the general sensitivity of chiral amines and related chroman structures.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. While room temperature may be acceptable for short periods, long-term storage at lower temperatures is preferable. A related compound, 6-Chlorochroman-4-one, is stored at 0-8°C[2].
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the amine group.
Light Protected from light (Amber vial)Aromatic compounds can be light-sensitive.
Moisture Desiccated environmentPrevents hydrolysis and potential degradation.

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Solvents: Use high-purity, dry, aprotic solvents such as DMSO or anhydrous ethanol.

  • Storage: Store solutions at -20°C or -80°C in tightly sealed vials with an inert gas headspace.

  • Stability: The stability of the compound in solution is not well-documented. It is advisable to perform a stability study in your chosen solvent if you plan to store solutions for an extended period.

Q3: Is this compound sensitive to air?

Yes, aromatic amines are generally susceptible to oxidation in the presence of air, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities. It is crucial to handle the solid compound and its solutions under an inert atmosphere whenever possible.

Q4: What are the potential degradation pathways for this compound?

While specific degradation studies for this compound are not publicly available, potential degradation pathways based on its structure include:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Racemization: The chiral center at the 4-position could be susceptible to racemization under harsh pH or high-temperature conditions.

  • Reactions of the Chroman Ring: The chroman ring system is generally stable, but under certain conditions, reactions such as electrophilic aromatic substitution on the benzene ring could occur, though this is less likely under typical storage and experimental conditions. The chroman-4-one scaffold, a related structure, is noted as an important and stable intermediate in organic synthesis[2][3].

Q5: How can I tell if my sample of this compound has degraded?

  • Visual Inspection: A change in color from white/off-white to yellow or brown can be an indicator of degradation, likely due to oxidation.

  • Analytical Methods: The most reliable way to assess degradation is through analytical techniques.

    • HPLC/UPLC: The appearance of new peaks or a decrease in the area of the main peak.

    • Chiral HPLC: A decrease in the enantiomeric excess (ee%).

    • NMR: The appearance of unexpected signals.

By following these guidelines, researchers can minimize the risk of compound degradation and ensure the reliability and reproducibility of their experimental results.

References

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Emami, S., & Shahosseini, S. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Retrieved from [Link]

Sources

Identification of impurities in (4R)-6-Chlorochromane-4-ylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of (4R)-6-Chlorochromane-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to impurity identification and control during this critical synthesis. Here, you will find a combination of frequently asked questions for a rapid overview and a detailed troubleshooting guide for specific experimental challenges, all grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the synthesis of this compound?

A1: Impurities in this synthesis can be broadly categorized into four main groups:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials (e.g., 6-chlorochroman-4-one), reagents, and intermediates.

  • Side-Reaction Impurities: These are molecules formed from competing or undesired reaction pathways. Common examples include the dehalogenated analog (chromane-4-ylamine) and oxidation products.[1][2]

  • Stereoisomeric Impurities: The most critical impurity in this category is the unwanted (4S)-enantiomer, which arises from incomplete resolution or poor enantioselectivity in an asymmetric synthesis.[3][4]

  • Degradation Products: These can form during work-up, purification, or storage if the active pharmaceutical ingredient (API) is exposed to harsh conditions like strong acids, bases, light, or oxygen.

Q2: Why is controlling the (4S)-enantiomer so critical?

A2: The control of enantiomeric purity is a fundamental requirement in modern drug development. While one enantiomer of a chiral drug may have the desired therapeutic effect, the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity.[5] Regulatory bodies like the FDA and EMA have stringent guidelines requiring the justification and characterization of both enantiomers if a racemate is marketed.[6] Therefore, ensuring high enantiomeric excess of the (4R)-enantiomer is paramount for safety, efficacy, and regulatory compliance.

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A3: A multi-technique approach is essential for robust impurity profiling. The most powerful and commonly used methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: The workhorse for separating and quantifying known and unknown impurities.[5]

  • Chiral HPLC: Specifically designed to separate and quantify the (4R) and (4S) enantiomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information, which is the first step in structure elucidation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities.[7]

  • Gas Chromatography (GC): Primarily used for analyzing volatile impurities, such as residual solvents.[5][9]

Impurity Synthesis and Formation Pathway

The following diagram illustrates a common synthetic approach and highlights the stages where key impurities are likely to be introduced.

cluster_0 Precursor Synthesis cluster_1 Chiral Amine Formation cluster_2 Potential Impurities A Starting Materials (e.g., 4-chlorophenol derivatives) B 6-Chlorochroman-4-one A->B Cyclization C Racemic 6-Chlorochromane-4-ylamine B->C Reductive Amination I2 Impurity 2: Unreacted Ketone B->I2 Incomplete Reaction D This compound (Target Product) C->D Chiral Resolution I1 Impurity 1: (4S)-Enantiomer C->I1 Incomplete Resolution I3 Impurity 3: Dehalogenated Product D->I3 Side Reaction (e.g., over-reduction) I4 Impurity 4: Oxidation Products D->I4 Degradation

Caption: Synthetic pathway and key impurity formation points.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: An unexpected peak is observed in Reverse-Phase HPLC with a shorter retention time and a mass of [M-34] Da.
  • Question: During LC-MS analysis of my final product, I detected a significant impurity with a molecular weight that is 34 Da lower than my target compound, this compound (MW 183.63). What is this impurity and where does it come from?

  • Expert Analysis & Causality: This mass difference ([M-Cl+H]) strongly suggests the presence of the dehalogenated impurity, (4R)-chromane-4-ylamine (MW 149.20) . The loss of a chlorine atom (approx. 35.5 Da) and its replacement with a hydrogen atom (approx. 1 Da) results in a net mass decrease of ~34 Da. This side reaction, known as reductive dehalogenation, is a common pitfall, particularly when using catalytic hydrogenation for other transformations in the synthesis.[1] For instance, if a palladium catalyst (Pd/C) is used under a hydrogen atmosphere to perform the reductive amination of 6-chlorochroman-4-one, overly harsh conditions (high pressure, high temperature, or prolonged reaction time) can cause the cleavage of the aryl-chloride bond.[2]

  • Troubleshooting & Validation Protocol:

    • Confirm Identity:

      • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity peak. The measured mass should match the theoretical exact mass of C₉H₁₁NO.

      • NMR Spectroscopy: If the impurity can be isolated, acquire a ¹H NMR spectrum. You will observe a distinct change in the aromatic region. The characteristic doublet of doublets for the proton at C5 and the doublet for the proton at C7 in the chlorinated ring will be replaced by a more complex multiplet system corresponding to four protons on an unsubstituted aromatic ring.

    • Mitigation Strategies:

      • Optimize Reductive Conditions: If using catalytic hydrogenation, screen for milder conditions. This includes using a less active catalyst, lowering the hydrogen pressure, reducing the reaction temperature, or carefully monitoring the reaction and stopping it immediately upon consumption of the starting ketone.

      • Alternative Reagents: Consider alternative reducing agents for the reductive amination step that are less prone to causing dehalogenation, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

      • Purification: Improve the chromatographic purification method to ensure baseline separation of the target compound from this less polar impurity.

Issue 2: Chiral HPLC analysis shows a purity of <99% ee, with a second peak corresponding to the unwanted enantiomer.
  • Question: My final product shows a peak for the (4S)-enantiomer in the chiral HPLC analysis, resulting in a lower-than-desired enantiomeric excess (ee). How can I resolve this?

  • Expert Analysis & Causality: This is the most critical stereoisomeric impurity and its presence indicates a flaw in the chiral separation or synthesis step. If using a classical resolution approach, where the racemic amine is treated with a chiral acid to form diastereomeric salts, the presence of the (4S)-enantiomer is typically due to the incomplete separation of these salts by crystallization.[4][6] The relative solubilities of the two diastereomeric salts are highly dependent on the choice of resolving agent, solvent system, and crystallization temperature.[10]

  • Troubleshooting & Validation Protocol:

    • Confirm Identity:

      • The identity is confirmed by running a racemic standard of 6-chlorochromane-4-ylamine on the same chiral column, which should show two peaks with retention times matching your product and the impurity.

    • Optimize Chiral Resolution:

      • Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.

      • Temperature Control: Carefully control the crystallization and cooling rates. A slower cooling profile often leads to higher selectivity and better crystal formation.

      • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to upgrade the diastereomeric excess (and thus the final enantiomeric excess).

    • Alternative Approaches:

      • Different Resolving Agent: Investigate other commercially available chiral acids (e.g., derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid) as resolving agents.[4]

      • Asymmetric Synthesis: If resolution proves consistently difficult, consider a different synthetic strategy, such as an asymmetric reduction of an oxime precursor or an asymmetric transfer hydrogenation, which can directly yield the desired (4R)-enantiomer with high ee.

Issue 3: An impurity is detected with the same molecular weight as the 6-chlorochroman-4-one starting material.
  • Question: My HPLC chromatogram shows a late-eluting peak that my LC-MS confirms has a molecular weight of 182.61 g/mol , matching the ketone starting material. Why is this happening?

  • Expert Analysis & Causality: The presence of 6-chlorochroman-4-one in the final product is a straightforward indication of an incomplete reaction during the conversion of the ketone to the amine. This could be due to several factors: insufficient reducing agent, deactivation of a catalyst, suboptimal reaction temperature, or insufficient reaction time. The imine intermediate formed during reductive amination might also be prone to hydrolysis back to the ketone during aqueous work-up if the reduction step is not complete.

  • Troubleshooting & Validation Protocol:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC analysis to track the disappearance of the starting material. Do not proceed with the work-up until the ketone is consumed to the desired level (e.g., <0.1%).

    • Review Stoichiometry: Ensure that a sufficient molar excess of the amine source (e.g., ammonia or an ammonium salt) and the reducing agent is used.

    • Optimize Reaction Conditions:

      • Temperature: The reaction may require gentle heating to go to completion. Experiment with slightly higher temperatures.

      • pH: The pH of the reaction can be critical, especially for imine formation. Ensure the pH is within the optimal range for your specific conditions.

    • Work-up Procedure: After the reaction is complete, ensure the work-up conditions are not overly acidic, which could promote hydrolysis of any remaining imine back to the ketone before it can be fully reduced.

General Troubleshooting Workflow for Unknown Impurities

When an unknown peak appears in your analysis, a systematic approach is crucial.

A Unknown Peak Detected (HPLC/UPLC) B Obtain Molecular Weight (LC-MS) A->B C Propose Potential Structures (Process knowledge, side reactions) B->C D Isolate Impurity (Prep-HPLC, Column Chromatography) C->D If concentration > threshold E Structural Elucidation (NMR, HRMS, FT-IR) D->E F Identify Source & Formulate Mitigation Strategy E->F G Implement Changes & Monitor Batches F->G H Problem Solved G->H

Caption: Logical workflow for identifying unknown impurities.

Data Summary: Common Impurities

Impurity NameCommon OriginMolecular Weight ( g/mol )Key Analytical Signature
(4S)-6-Chlorochromane-4-ylamineStereoisomer183.63Peak in Chiral HPLC; Identical mass to product
6-Chlorochroman-4-oneUnreacted Starting Material182.61HPLC peak; M+H⁺ at m/z 183
(4R)-Chromane-4-ylamineReductive Dehalogenation149.20HPLC peak; M+H⁺ at m/z 150
Oxidation ByproductsDegradation/Side ReactionVariableVaries; often involves addition of oxygen atoms

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

  • Column: Chiral stationary phase column suitable for amines (e.g., polysaccharide-based like Chiralpak AD-H or similar).

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 85:15:0.1 v/v/v). Note: The exact ratio must be optimized for the specific column used.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

References

  • BenchChem. (2025). Troubleshooting unexpected side products in chroman synthesis. Retrieved from BenchChem Technical Support.

  • Wang, Y., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry.[11]

  • BenchChem. (2025). How to avoid common pitfalls in chromone synthesis. Retrieved from BenchChem Technical Support.

  • Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.[3]

  • Ikonnikova, V. A., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones. ChemRxiv.[12][13][14]

  • Yamaguchi, S., et al. (1971). The Oxidation of Chroman-4-Ols With Chromic Acid. Bulletin of the Chemical Society of Japan.[15]

  • Patel, D., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.[5]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.[4]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.[10]

  • Singh, B. P., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.[7]

  • International Journal of Pharmaceutical Research & Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.[6]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2020). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques.[8]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.[9]

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.

  • Organic Chemistry Portal. (2024). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.[1]

  • Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.[2]

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.

  • Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences.[16]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (4R)- vs (4S)-6-Chlorochromane-4-ylamine: A Stereochemical Investigation into Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and off-target effects. This guide provides an in-depth comparative analysis of the bioactivity of the enantiomers of 6-Chlorochromane-4-ylamine, specifically the (4R) and (4S) isomers. As researchers and drug development professionals, understanding the stereochemical nuances of pharmacologically active compounds is paramount for the rational design of next-generation therapeutics for neuropsychiatric disorders.

The Critical Role of Chirality in Monoamine Reuptake Inhibition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] This is because biological targets, such as receptors and transporters, are themselves chiral entities, leading to stereospecific interactions.

In the context of antidepressants, many drugs that target the serotonin transporter (SERT) and the norepinephrine transporter (NET) are chiral.[3][4] The differential binding of enantiomers to these transporters can lead to variations in potency, selectivity, and overall therapeutic effect. For instance, the S-enantiomer of citalopram (escitalopram) is responsible for the majority of its SERT inhibitory activity.[3][5] Therefore, a comprehensive understanding of the bioactivity of individual enantiomers is crucial for optimizing drug development efforts.

Synthesis and Chiral Separation: A Proposed Pathway

The stereoselective synthesis of (4R)- and (4S)-6-Chlorochromane-4-ylamine is a critical first step in their comparative evaluation. While a specific, published route for these exact enantiomers is not available, a plausible synthetic strategy can be devised based on established methods for the asymmetric synthesis of chiral amines and 4-aminochromanes.

A potential approach involves the asymmetric reduction of a corresponding prochiral ketone or imine precursor. This can be achieved using chiral catalysts or reagents to induce facial selectivity in the reduction step, yielding an enrichment of one enantiomer over the other. Subsequent purification via chiral chromatography would be necessary to obtain enantiomerically pure samples.

Synthesis_Workflow Prochiral_Ketone 6-Chloro-2H-chromen-4(3H)-one Asymmetric_Reduction Asymmetric Reduction (e.g., Chiral Borane Reagent) Prochiral_Ketone->Asymmetric_Reduction Racemic_Mixture Racemic (±)-6-Chlorochromane-4-ylamine Asymmetric_Reduction->Racemic_Mixture Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC R_Enantiomer (4R)-6-Chlorochromane-4-ylamine Chiral_HPLC->R_Enantiomer S_Enantiomer (4S)-6-Chlorochromane-4-ylamine Chiral_HPLC->S_Enantiomer

Caption: Proposed workflow for the synthesis and separation of (4R)- and (4S)-6-Chlorochromane-4-ylamine.

Comparative Bioactivity: An Inferential Analysis

In the absence of direct experimental data, we can infer the potential bioactivity of the (4R) and (4S) enantiomers based on SAR studies of structurally related monoamine reuptake inhibitors.

In Vitro Bioactivity: Monoamine Transporter Binding and Reuptake Inhibition

The primary mechanism of action for many antidepressant drugs is the inhibition of serotonin (5-HT) and/or norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[6] The affinity of a compound for these transporters is a key determinant of its potency and selectivity.

Table 1: Predicted In Vitro Bioactivity Profile of 6-Chlorochromane-4-ylamine Enantiomers

ParameterThis compound(4S)-6-Chlorochromane-4-ylamineRationale/Supporting Evidence
SERT Binding Affinity (Ki) Predicted Higher AffinityPredicted Lower AffinitySAR studies on related chiral molecules often show that one enantiomer possesses significantly higher affinity for SERT.[3][5] The precise orientation of the amine and other functional groups relative to the chromane scaffold is critical for optimal interaction with the transporter's binding pocket.
NET Binding Affinity (Ki) Predicted Moderate AffinityPredicted Moderate AffinityThe stereochemical requirements for high-affinity NET binding can differ from those for SERT.[3][7] It is plausible that both enantiomers may exhibit some affinity for NET, with one potentially showing slightly higher potency.
SERT/NET Selectivity Ratio Potentially Higher for SERTPotentially Lower for SERTThe enantiomer with higher SERT affinity is likely to exhibit a greater selectivity ratio, a desirable characteristic for selective serotonin reuptake inhibitors (SSRIs).
Monoamine Oxidase (MAO) Inhibition Likely Weak or InactiveLikely Weak or InactiveThe 4-aminochromane scaffold is not a typical pharmacophore for potent MAO inhibition. However, this should be experimentally verified.
In Vivo Bioactivity: Preclinical Models of Antidepressant Activity

The antidepressant potential of novel compounds is often evaluated in preclinical animal models. The Forced Swim Test (FST) is a widely used behavioral despair model to screen for antidepressant-like activity.[2] In this test, a reduction in immobility time is indicative of an antidepressant effect.

Table 2: Predicted In Vivo Bioactivity Profile of 6-Chlorochromane-4-ylamine Enantiomers in the Forced Swim Test

ParameterThis compound(4S)-6-Chlorochromane-4-ylamineRationale/Supporting Evidence
Effect on Immobility Time Predicted ReductionPredicted Lesser or No ReductionThe enantiomer with higher in vitro potency at SERT and/or NET is more likely to exhibit a significant reduction in immobility time in the FST.[8] The magnitude of the effect is expected to correlate with the compound's ability to increase synaptic levels of serotonin and/or norepinephrine.
Effective Dose Range Potentially LowerPotentially HigherThe more potent enantiomer is expected to be effective at lower doses.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically validate the predicted differences in bioactivity, a series of well-defined in vitro and in vivo experiments are required. The following protocols provide a framework for such a comparative study.

In Vitro Assays

1. Monoamine Transporter Radioligand Binding Assays

This assay determines the binding affinity (Ki) of the test compounds for SERT and NET.

  • Principle: Competition binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) for binding to membranes prepared from cells expressing the respective transporter.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing human SERT or NET.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (either (4R)- or (4S)-6-Chlorochromane-4-ylamine).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (hSERT or hNET expressing) Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze End End Analyze->End

Caption: Workflow for the monoamine transporter radioligand binding assay.

2. Monoamine Reuptake Inhibition Assays

This functional assay measures the potency of the compounds in inhibiting the uptake of neurotransmitters into synaptosomes or cells.

  • Principle: Measures the inhibition of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) uptake into rat brain synaptosomes or transporter-expressing cells.

  • Methodology:

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radioactivity taken up by the synaptosomes.

    • Determine the IC₅₀ value for the inhibition of uptake.

3. Monoamine Oxidase (MAO) Inhibition Assay

This assay assesses any off-target activity at MAO-A and MAO-B enzymes.

  • Principle: A fluorometric or colorimetric assay that measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.

  • Methodology:

    • Incubate recombinant human MAO-A or MAO-B with a substrate (e.g., kynuramine) in the presence of varying concentrations of the test compound.

    • Add a detection reagent that reacts with hydrogen peroxide to produce a fluorescent or colored product.

    • Measure the signal using a microplate reader.

    • Calculate the IC₅₀ value for MAO inhibition.

In Vivo Assay

Forced Swim Test (FST) in Rodents

This is a standard behavioral test to assess antidepressant-like activity.

  • Principle: Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, and antidepressant compounds are known to reduce this immobility time.

  • Methodology:

    • Acclimatize the animals (mice or rats) to the testing room.

    • Administer the test compound (either enantiomer or vehicle) at various doses via an appropriate route (e.g., intraperitoneal or oral).

    • After a specific pre-treatment time, place each animal individually in a cylinder filled with water.

    • Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.

    • Compare the immobility times of the drug-treated groups to the vehicle control group.

FST_Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Dosing Administer Test Compound ((4R), (4S), or Vehicle) Acclimatize->Dosing Pre_treatment Pre-treatment Period Dosing->Pre_treatment Swim_Test Forced Swim Test (6 minutes) Pre_treatment->Swim_Test Scoring Score Immobility Time (last 4 minutes) Swim_Test->Scoring Analysis Statistical Analysis Scoring->Analysis End End Analysis->End

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-6-Chlorochromane Analogs: A Roadmap for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chromane scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-amino-6-chlorochromane analogs. While direct, comprehensive SAR studies on this exact analog series are nascent, this guide synthesizes data from structurally related compounds to provide a predictive framework for designing and optimizing novel therapeutic agents. By understanding the causal relationships between molecular modifications and biological outcomes, we can accelerate the journey from lead identification to clinical candidate.[3]

The Architectural Blueprint: Understanding the 4-Amino-6-Chlorochromane Scaffold

The 4-amino-6-chlorochromane core is a rich tapestry of chemical features, each offering opportunities for modification to fine-tune pharmacological properties. The chromane ring system itself is a key component of numerous natural and synthetic molecules with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[2][4][5][6][7][8] The strategic placement of an amino group at the 4-position and a chloro group at the 6-position provides a unique electronic and steric profile that can be exploited for targeted drug design.

Caption: The core chemical structure of 4-amino-6-chlorochromane.

Deconstructing the Scaffold: A Deep Dive into Key Functional Groups

The Chromane Core: A Foundation for Diverse Interactions

The chromane ring system is not merely a passive scaffold; its conformation and electronic properties are critical determinants of biological activity. Modifications to this core can influence everything from target binding to metabolic stability.

  • Aromatic Ring Substitutions: The introduction of additional substituents on the benzene ring of the chromane nucleus can dramatically alter activity. For instance, in related chromone derivatives, the position and nature of substituents have been shown to be critical for anticancer activity.[1] Electron-donating or -withdrawing groups can modulate the pKa of the 4-amino group and influence hydrogen bonding potential.

  • Heterocyclic Ring Modifications: While this guide focuses on the chromane (saturated heterocyclic ring) scaffold, it is worth noting that the corresponding chromene (unsaturated) derivatives also exhibit a wide range of biological activities.[7] The degree of saturation in the heterocyclic ring impacts the overall three-dimensional shape of the molecule, which can be crucial for fitting into a protein's binding pocket.

The 4-Amino Group: A Locus of Potency and Selectivity

The amino group at the 4-position is a key handle for modulating the pharmacological profile of these analogs. Drawing parallels from the extensively studied 4-aminoquinolines, the basicity, nucleophilicity, and steric bulk of this group are paramount.[9][10][11][12]

  • Basicity and pKa: The pKa of the 4-amino group will determine its protonation state at physiological pH. A protonated (cationic) amino group can form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein.

  • Substitution on the Amino Group:

    • N-Alkylation: Introducing small alkyl groups on the nitrogen can fine-tune lipophilicity and may impact the molecule's ability to cross cell membranes.

    • N-Acylation: Converting the amino group to an amide can abolish its basicity and introduce new hydrogen bond donor/acceptor capabilities. This can be a strategy to alter the binding mode or to develop prodrugs.

The 6-Chloro Substituent: More Than Just a Halogen

The chlorine atom at the 6-position is not an inert decoration. Its presence has significant implications for the molecule's properties:

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom influences the electron density of the entire aromatic system, which can affect binding interactions, such as pi-stacking.

  • Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and, in some cases, lead to improved oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and toxicity.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially leading to a longer in vivo half-life.

Comparative Analysis of Structurally Related Analogs

To illustrate the principles outlined above, the following table summarizes the biological activities of various substituted chromane and chromanone derivatives from the literature. While not direct analogs of 4-amino-6-chlorochromane, these examples provide valuable insights into the SAR of the broader chromane class.

Compound ClassKey Structural FeaturesBiological ActivityReference
3-Benzylidene-7-methoxychroman-4-one derivativesMethoxy group at C7, benzylidene at C3Significant inhibition against MDA-MB-231 breast cancer cells[2]
Spiro[chroman-2,4'-piperidin]-4-one derivativesSpirocyclic piperidine at C2Potent anticancer activity against A2780 ovarian cancer cells[2]
6,8-Dimethyl-2-[2-(pyridin-3-yl)ethyl]-benzopyran-4-oneDimethyl substitution at C6 and C8Potent activity against MCF7 and HT29 cancer cell lines[2]
gem-Dimethylchroman-4-amine compoundsgem-Dimethyl at C2, amino at C4Selective inhibition of butyrylcholinesterase (BuChE)[6]

Postulated SAR Trends for 4-Amino-6-Chlorochromane Analogs: A Guide for Optimization

Based on the analysis of related compound classes, we can postulate the following SAR trends for 4-amino-6-chlorochromane analogs. This framework can guide the synthesis and evaluation of new derivatives.

SAR_Trends cluster_scaffold 4-Amino-6-Chlorochromane Core cluster_modifications Potential Modifications cluster_outcomes Predicted Impact on Activity Core Core Scaffold Mod_A Aromatic Ring Substitutions (R1) Core->Mod_A Mod_B 4-Amino Group Modifications (R2, R3) Core->Mod_B Mod_C Other Positions on Heterocyclic Ring Core->Mod_C Outcome_A Modulate Lipophilicity and Target Binding Mod_A->Outcome_A Outcome_B Alter Basicity, Solubility, and H-Bonding Mod_B->Outcome_B Outcome_C Fine-tune Conformation and Steric Profile Mod_C->Outcome_C

Caption: Key areas for modification and their predicted impact on activity.

  • Aromatic Ring (Positions 5, 7, 8):

    • Small, electron-donating groups (e.g., methoxy, methyl): May enhance activity by increasing the electron density of the ring system, potentially improving pi-stacking interactions with aromatic residues in the target's binding site.

    • Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Could decrease the basicity of the 4-amino group and may be beneficial if a less basic compound is desired to improve cell permeability or reduce off-target effects.

  • 4-Amino Group:

    • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen will significantly impact steric hindrance and the number of hydrogen bond donors. A primary amine offers two hydrogen bond donors, while a tertiary amine has none but may be more lipophilic.

    • Acylation to Amides: This modification will remove the basicity of the nitrogen and introduce a hydrogen bond acceptor (the carbonyl oxygen). This could fundamentally change the binding mode of the compound.

  • Chromane Ring:

    • Stereochemistry at C4: The 4-position is a chiral center. It is highly likely that one enantiomer will be significantly more active than the other, as is common for biologically active molecules that interact with chiral protein targets.

Experimental Protocols: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is the cornerstone of any successful drug discovery program.

General Synthetic Approach for Chromane Derivatives

The synthesis of 4-amino-6-chlorochromane analogs can be approached through multi-step sequences, often starting from commercially available substituted phenols. A representative synthetic workflow is depicted below.

Synthetic_Workflow Start Substituted Phenol Step1 Reaction with α,β-unsaturated aldehyde Start->Step1 Step2 Cyclization to form Chromanone Step1->Step2 Step3 Reductive Amination Step2->Step3 End 4-Amino-Chromane Analog Step3->End

Caption: A general synthetic workflow for 4-amino-chromane analogs.

Step-by-Step Methodology:

  • Synthesis of the Chromanone Intermediate:

    • A substituted phenol (e.g., 4-chlorophenol) is reacted with an α,β-unsaturated acid or aldehyde (e.g., acrylic acid) under acidic conditions (e.g., polyphosphoric acid) to effect a Michael addition followed by an intramolecular Friedel-Crafts acylation to yield the corresponding chroman-4-one.

  • Reductive Amination to Form the 4-Amino-Chromane:

    • The chroman-4-one intermediate is reacted with an amine source (e.g., ammonia, a primary or secondary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the desired 4-amino-chromane product.[6]

    • The choice of amine source will determine the substitution pattern on the 4-amino group.

  • Purification and Characterization:

    • The final compound is purified using standard techniques such as column chromatography or recrystallization.

    • The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation: A Representative Cytotoxicity Assay

To assess the potential anticancer activity of the synthesized analogs, a standard in vitro cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, can be employed.[4]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance values are proportional to the number of living cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Conclusion and Future Directions

The 4-amino-6-chlorochromane scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has drawn inferences from related structures, it provides a solid foundation and a logical framework for initiating a drug discovery program centered on these analogs. The key to unlocking the full potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological evaluation. Future work should focus on building a library of diverse analogs and testing them in a panel of relevant biological assays to elucidate the precise SAR and identify lead compounds for further preclinical development.

References

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. Available at: [Link]

  • Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

  • Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed. Available at: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed. Available at: [Link]

  • Therapeutic Potential of Chromones. TSI Journals. Available at: [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. Available at: [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central. Available at: [Link]

  • Structure−Activity Relationships of Analogues with Aromatic Amino Acids... ResearchGate. Available at: [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. Available at: [Link]

  • Amino acid analogs IV:4-fluoroisoleucine. PubMed. Available at: [Link]

  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. National Institutes of Health. Available at: [Link]

  • Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. Scholarly Publications Leiden University. Available at: [Link]

  • Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Chromane Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is integral to natural products like vitamin E (tocopherols) and is the foundation for synthetic drugs such as the anticancer agent ormeloxifene and the beta-blocker nebivolol.[2][3] Derivatives of chromane have demonstrated a vast and impressive spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[3][4][5][6]

However, for drug development professionals, the journey from a promising result in a petri dish to a successful outcome in a living organism is fraught with challenges. A compound that exhibits potent activity in vitro may fail spectacularly in vivo due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy in a complex biological system. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of chromane derivatives, offering a critical analysis of the experimental data, the methodologies used to obtain it, and the crucial insights needed to bridge the translational gap.

Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment

In vitro studies are the bedrock of drug discovery, providing the initial, indispensable evidence of a compound's biological activity.[7][8][9] These assays offer a controlled and high-throughput environment to dissect molecular mechanisms, screen extensive compound libraries, and establish a preliminary structure-activity relationship (SAR). For chromane derivatives, in vitro testing has been pivotal in identifying their therapeutic potential across various disease models.

Key In Vitro Assays and Findings

The versatility of the chromane scaffold is reflected in the breadth of its biological targets, which are commonly interrogated using the following assays:

  • Anticancer Activity: Chromane derivatives have shown significant promise as anticancer agents.[4] The primary method for evaluating this is through cytotoxicity assays on various cancer cell lines. The MTT assay, for instance, measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] A decrease in metabolic activity upon treatment indicates cytotoxic or cytostatic effects. Numerous studies have documented the potent effects of novel chromanes, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) often in the low micromolar or even nanomolar range against cell lines like MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer).[4] Beyond cytotoxicity, mechanism-of-action studies often involve enzyme inhibition assays. For example, certain chromane derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and Sirtuin-2 (SIRT2), enzymes that are critical for cancer cell survival and proliferation.[4][11]

  • Neuroprotective Activity: The chromane ring is a key pharmacophore in compounds designed to combat neurodegenerative diseases like Alzheimer's.[5] A common strategy involves inhibiting cholinesterase enzymes (AChE and BuChE) to increase acetylcholine levels in the brain. In vitro assays directly measure the ability of a compound to inhibit the activity of these purified enzymes.[5] Similarly, monoamine oxidase (MAO) inhibition, relevant for Parkinson's disease, is also assessed using enzymatic assays.[5]

  • Anti-inflammatory Activity: Chronic inflammation is linked to numerous diseases. The anti-inflammatory potential of chromane derivatives is frequently evaluated by their ability to suppress inflammatory responses in macrophage cell lines (e.g., RAW 264.7). Key assays measure the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS).[6]

Comparative In Vitro Efficacy of Selected Chromane Derivatives

The following table summarizes representative in vitro data for various chromane derivatives, illustrating their diverse biological activities.

Derivative ClassTarget / AssayCell Line / SystemKey Result (IC₅₀ / Inhibition)Reference
Spirocyclic Chromanes Cell Proliferation22Rv1 (Prostate Cancer)B16: 96 nM[12]
8-ethoxy-3-nitro-2H-chromenes HDAC1 InhibitionEnzyme Assay37b, 37c, 38c: Nanomolar (nM) range[4]
Substituted Chroman-4-ones Cytotoxicity vs. MCF-7MCF-7 (Breast Cancer)177e, 177f, 177m: 2.7, 0.6, 0.32 µM[4]
gem-Dimethylchroman-4-ols BuChE InhibitionEquine Serum BuChE2.9 – 7.3 µM[5]
Chroman-4-one Dithiocarbamate AChE InhibitionE. electricus AChE0.10 µM (4.5x more potent than Tacrine)[5]
Substituted Chroman-4-ones SIRT2 InhibitionEnzyme AssayLow micromolar (µM) range[11]
4-ferrocenyl-benzo[g]chromen-2-one NO ProductionRAW 264.7 MacrophagesPotent Inhibition
Visualizing the Mechanism: Targeting Cancer Signaling

Many chromane derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival and proliferation. The PI3K/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for chromone-based compounds.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival Chromane Chromane Derivative Chromane->PI3K Inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Protocol: MTT Cell Viability Assay

This protocol provides a standardized method for assessing the cytotoxic effects of chromane derivatives on adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromane derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: The Proving Ground: In Vivo Efficacy Assessment

While in vitro data is essential for initial screening, in vivo studies are the definitive test of a compound's therapeutic potential in a living system.[8] These experiments evaluate not only efficacy but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, providing a holistic view of its behavior.[13]

Bridging the In Vitro to In Vivo Divide

The transition from cell culture to animal models is a critical step where many promising compounds fail. A chromane derivative with a potent IC₅₀ in vitro might be ineffective in vivo due to:

  • Poor Absorption or Distribution: The compound may not reach the target tissue in sufficient concentrations.

  • Rapid Metabolism and Excretion: The liver may rapidly break down the compound, clearing it from the body before it can act.

  • Off-Target Toxicity: The compound may cause unacceptable side effects in the whole organism.

Key In Vivo Models and Findings

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data.

  • Oncology Models: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the gold standard for preclinical cancer research.[13][14][15] In these models, human tumor cells are implanted into immunocompromised mice. The efficacy of a chromane derivative is then assessed by measuring its ability to inhibit tumor growth over time compared to a control group.

  • Disease-Specific Models: For other therapeutic areas, specific models are employed. For instance, the antiepileptic activity of certain chromanes has been demonstrated in pentylenetetrazole (PTZ)-induced seizure models in mice, where the compounds showed significant protection against convulsions.[6][16] For antidiabetic research, the streptozotocin (STZ)-induced diabetic rat model is commonly used to evaluate a compound's ability to lower blood glucose levels.[17]

Comparative In Vivo Efficacy of Selected Chromane Derivatives
Derivative ClassAnimal ModelKey ResultReference
Chroman-Isatin Conjugates (6d, 6e, 6l) PTZ-induced Seizure (Mice)Provided protection at 30 mg/kg[16]
Novel Chromane (from Dillenia indica) STZ-induced Diabetes (Rats)Significant lowering of blood sugar levels[17]
Newly Synthesized Chromen-4-one DEN-induced HCC (Rats)Downregulated pro-inflammatory genes (TNF-α, VEGF)[18]
3-benzylidene-4-chromanones General Toxicity (Mice)Well tolerated in mice[1]
Visualizing the Workflow: A Xenograft Study

The following diagram outlines the typical workflow for an in vivo efficacy study using a human tumor xenograft model.

InVivo_Workflow cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis A Implant Human Tumor Cells into Immunocompromised Mice B Allow Tumors to Establish and Reach a Predefined Size (e.g., 100-200 mm³) A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Chromane Derivative (e.g., Oral, IP) according to Dosing Schedule C->D E Administer Vehicle to Control Group C->E F Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) D->F E->F G Euthanize Mice at Study Endpoint F->G H Excise Tumors for Weight Measurement and Biomarker Analysis G->H I Analyze Data: Tumor Growth Inhibition (TGI), Statistical Significance H->I

Caption: Experimental workflow for an in vivo tumor xenograft study.

Protocol: Human Tumor Xenograft Efficacy Study

This protocol outlines the key steps for evaluating an anticancer chromane derivative in an in vivo setting.

  • Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a specific pathogen-free (SPF) environment with access to sterile food and water ad libitum. Allow a one-week acclimatization period.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells (resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Grouping: When tumors reach an average volume of 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Prepare the chromane derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Administer the compound daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Data Collection: Measure tumor volumes and body weights three times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be flash-frozen or fixed in formalin for subsequent biomarker analysis (e.g., immunohistochemistry).

  • Efficacy Calculation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Conclusion: A Unified Approach to Drug Development

The development of therapeutic agents based on the chromane scaffold requires a rigorous and integrated evaluation of both in vitro and in vivo efficacy. In vitro assays serve as the essential discovery engine, identifying active compounds and elucidating their mechanisms of action at the molecular and cellular levels. However, the data generated from these simplified systems must be viewed as a preliminary step.

The true test of a compound's potential lies in its performance within a complex, living organism. In vivo models provide the critical data on pharmacokinetics, systemic efficacy, and safety that are indispensable for clinical translation. The discrepancies often observed between in vitro potency and in vivo efficacy underscore the importance of this translational step. For researchers, scientists, and drug development professionals, success hinges on a deep understanding of both domains and the ability to design and interpret experiments that effectively bridge the gap between the benchtop and the preclinical setting. The continued exploration of the versatile chromane scaffold, guided by this dual-pronged evaluative approach, holds significant promise for the future of medicine.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Comparative In Vitro Efficacy of Chroman Derivatives: A Guide for Researchers. Benchchem.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRPS.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. Benchchem.
  • Comparisons of in vivo cancer models and their applications.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
  • In Vivo Model Systems. Crown Bioscience.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer. PubMed Central.
  • In vitro and in vivo Antidiabetic Evaluation of Synthesised Novel New Chromane and its Derivatives.
  • Biological activities of chromone derivatives in medicinal chemistry. Benchchem.
  • In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. SciSpace.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Chromane. Wikipedia.

Sources

A Researcher's Guide to the Head-to-Head Comparison of Novel Adrenergic Modulators: A Case Study Approach with (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the characterization of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, using the hypothetical case of (4R)-6-Chlorochromane-4-ylamine, against a panel of established adrenergic modulators. While specific pharmacological data for this compound is not yet publicly available, the chromane scaffold has been identified in potent and selective modulators of both α1 and α2-adrenergic receptors, making it a compelling candidate for investigation.[1][2] This guide will, therefore, serve as a detailed roadmap for elucidating its potential adrenergic activity and positioning it within the broader landscape of adrenergic modulation.

The Adrenergic System: A Complex Network of Therapeutic Opportunity

The adrenergic system, composed of α and β receptors, is a critical regulator of physiological homeostasis. Adrenergic receptors are G-protein coupled receptors (GPCRs) that respond to the endogenous catecholamines, epinephrine and norepinephrine. Their widespread distribution and diverse downstream signaling pathways make them attractive targets for therapeutic intervention in a vast array of diseases, including hypertension, asthma, heart failure, and glaucoma.

Adrenergic Receptor Subtypes and Their Signaling Cascades

A thorough understanding of the distinct adrenergic receptor subtypes is fundamental to designing a robust comparative study.

  • α1-Adrenergic Receptors (α1A, α1B, α1D): Primarily coupled to Gq proteins, their activation leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction.

  • α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They often function as presynaptic autoreceptors, inhibiting further norepinephrine release.

  • β-Adrenergic Receptors (β1, β2, β3): All three subtypes are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing intracellular cAMP. This leads to a variety of cellular responses, including increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).

Adrenergic Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor a1 α1-AR Gq Gq a1->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction a2 α2-AR Gi Gi a2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Norepi_release ↓ Norepinephrine Release cAMP_inhib->Norepi_release b_ar β-AR Gs Gs b_ar->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA PKA cAMP_stim->PKA Response Cellular Response (e.g., Relaxation, ↑ Heart Rate) PKA->Response

Caption: Simplified signaling pathways of α1, α2, and β-adrenergic receptors.

Designing the Comparative Study: A Multi-faceted Approach

A comprehensive evaluation of a novel compound requires a battery of in-vitro and in-vivo assays. The following sections outline a logical and scientifically rigorous workflow for characterizing the adrenergic activity of a compound like this compound.

Step 1: In-Vitro Characterization - Receptor Binding and Functional Assays

The initial step is to determine the affinity and functional activity of the test compound at the various adrenergic receptor subtypes.

Experimental Protocol: Radioligand Binding Assays

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Cell Membranes: Transfect cell lines (e.g., HEK293 or CHO) to express a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [¹²⁵I]-Cyanopindolol for β).

  • Competition Binding: Add increasing concentrations of the unlabeled test compound (this compound) and reference compounds.

  • Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).

Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (Expressing Receptor Subtype) start->prep setup Incubate Membranes with Radioligand and Competitor prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity filter->quantify analyze Data Analysis (Ki Determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

  • cAMP Assays (for α2 and β receptors):

    • Seed cells expressing the receptor of interest in a 96-well plate.

    • For β-receptor agonism, treat cells with increasing concentrations of the test compound and measure cAMP production using a commercially available kit (e.g., HTRF or ELISA).

    • For α2-receptor agonism, co-stimulate cells with forskolin (an adenylyl cyclase activator) and increasing concentrations of the test compound. A decrease in forskolin-stimulated cAMP indicates α2 agonism.

    • To test for antagonism, pre-incubate cells with the test compound before adding a known agonist.

    • Data is plotted as a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).

  • Calcium Mobilization Assays (for α1 receptors):

    • Load cells expressing the α1 receptor subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • Add increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Antagonist activity is determined by pre-incubating with the test compound before adding a known α1 agonist.

    • Analyze the data to determine EC50 or IC50 values.

Table 1: Comparative In-Vitro Data of Adrenergic Modulators (Hypothetical Data for this compound)

Compoundα1A Ki (nM)α2A Ki (nM)β1 Ki (nM)β2 Ki (nM)α1A EC50 (nM)α2A IC50 (nM)β1 EC50 (nM)β2 EC50 (nM)
This compound 50 5 >1000 >1000 - 15 - -
Prazosin0.5200>1000>1000----
Clonidine30010>1000>1000-25--
Isoproterenol>1000>10001510--3020
Propranolol>1000>100021----

Note: Hyphen (-) indicates no significant activity detected.

Step 2: In-Vivo Evaluation - Assessing Physiological Effects

In-vivo studies are crucial for understanding the physiological effects of a novel modulator and its therapeutic potential.

Experimental Protocol: Blood Pressure and Heart Rate Monitoring in Rodents

This model assesses the cardiovascular effects of the test compound.

  • Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Instrumentation: Implant telemetric devices for continuous monitoring of blood pressure and heart rate.

  • Drug Administration: Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Record cardiovascular parameters continuously before and after drug administration.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate over time.

Table 2: Comparative In-Vivo Cardiovascular Effects (Hypothetical Data)

CompoundDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
This compound 10 -25 ± 3 -15 ± 5
Prazosin1-30 ± 4+10 ± 3 (reflex tachycardia)
Clonidine0.1-40 ± 5-50 ± 6
Isoproterenol0.05-15 ± 2+80 ± 10
Propranolol5-10 ± 2-60 ± 8

Discussion and Interpretation: Building a Pharmacological Profile

Based on the hypothetical data presented, this compound demonstrates a promising profile as a selective α2-adrenergic receptor antagonist. Its high affinity for the α2A receptor subtype, coupled with its functional antagonist activity and lack of significant binding to α1 and β receptors, suggests a targeted mechanism of action. The in-vivo data, showing a reduction in blood pressure with minimal reflex tachycardia, further supports this profile.

In a head-to-head comparison:

  • Versus Prazosin: this compound would be expected to have a more favorable side-effect profile, avoiding the postural hypotension and reflex tachycardia often associated with α1 blockade.

  • Versus Clonidine: As an antagonist, this compound would have opposing effects to the α2 agonist clonidine. This could make it a valuable research tool for probing the role of the α2 receptor in various physiological processes.

  • Versus β-modulators: Its lack of activity at β-receptors clearly differentiates it from non-selective agents like propranolol and agonists like isoproterenol, indicating a lower potential for cardiac side effects such as bradycardia or arrhythmias.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the pharmacological characterization of a novel adrenergic modulator, using this compound as a representative example. The proposed workflow, from in-vitro binding and functional assays to in-vivo physiological assessments, provides the necessary framework to build a comprehensive pharmacological profile. The discovery of novel, selective adrenergic modulators holds significant promise for the development of safer and more effective therapies. Further investigation into the structure-activity relationship of the chromane scaffold is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Designing Chromane Derivatives as α2A-Adrenoceptor Selective Agonists via Conformation Constraint. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]

Sources

Validation of (4R)-6-Chlorochromane-4-ylamine: A Research Tool in Search of a Target

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: The validation of any research tool compound is contingent on a deep understanding of its biological target and mechanism of action. This guide was intended to provide a comprehensive comparison of (4R)-6-Chlorochromane-4-ylamine against other research tools. However, an exhaustive search of scientific literature and patent databases has revealed a significant knowledge gap: the primary biological target of this compound is not publicly documented. While the broader chemical class of chromane derivatives is associated with a wide array of pharmacological activities, from anticancer to antihistaminic effects, the specific activity of this particular enantiomer remains uncharacterized in the public domain.

This presents a unique challenge. How does one validate a tool when its intended use is unknown? The following guide, therefore, pivots from a direct comparison to a foundational roadmap for researchers who may have synthesized or acquired this compound and wish to undertake its initial characterization. We will outline the essential experimental workflows required to identify its primary target and subsequently validate it as a reliable research tool.

Part 1: The Chromane Scaffold - A Privileged Structure with Diverse Activities

The chromane ring system is a common motif in a variety of biologically active compounds. This structural class has demonstrated a remarkable ability to interact with a diverse range of biological targets. This promiscuity underscores the necessity of rigorous experimental validation for any new chromane derivative before it can be confidently used in research.

Known Biological Activities of Chromane Derivatives:

  • Anticancer: Certain chromone derivatives have been investigated as topoisomerase inhibitors.

  • Antiepileptic and Neuroprotective: The chroman structure is present in compounds with neuroprotective and anti-convulsant properties.

  • Antihistaminic and Bronchodilatory: Some chromones have shown potential in modulating allergic responses.

  • Antibacterial: Various chromanone derivatives have been synthesized and evaluated for their activity against pathogenic bacteria.

Given this wide range of potential activities, a broad-based screening approach is the most logical first step in characterizing this compound.

Part 2: Experimental Roadmap for Target Identification and Validation

The following sections detail a logical flow of experiments designed to first identify the primary biological target of this compound and then to validate its utility as a selective research tool for that target.

Phase 1: Initial Target Screening

The primary objective of this phase is to cast a wide net to identify potential biological targets.

1. Broad-Panel Pharmacological Profiling:

  • Objective: To identify potential interactions with a wide range of receptors, ion channels, transporters, and enzymes.

  • Methodology: Submit this compound to a commercial or institutional core facility that offers broad-panel screening services (e.g., Eurofins' BioPrint®, Ricerca's LeadHunter®). These services typically test the compound at a single high concentration (e.g., 10 µM) against hundreds of known biological targets.

  • Data Interpretation: Positive "hits" (e.g., >50% inhibition or stimulation) from this screen will provide the first clues as to the compound's primary target(s).

Workflow for Initial Target Screening

G cluster_0 Phase 1: Target Identification A Synthesize or Acquire This compound B Broad-Panel Pharmacological Screen (e.g., >400 targets) A->B C Analyze 'Hit' Profile B->C D Prioritize Putative Primary Target(s) Based on Potency and Relevance C->D

Caption: Workflow for the initial identification of putative biological targets.

Phase 2: Target Confirmation and Potency Determination

Once a putative primary target is identified, the next step is to confirm this interaction and quantify its potency.

1. In Vitro Target Engagement and Functional Assays:

  • Objective: To confirm the interaction with the prioritized target and determine the compound's potency (IC₅₀ or EC₅₀).

  • Methodology:

    • Binding Assays: If the target is a receptor or transporter, perform radioligand binding assays to determine the binding affinity (Ki) of this compound.

    • Enzyme Inhibition Assays: If the target is an enzyme, perform enzyme activity assays to determine the half-maximal inhibitory concentration (IC₅₀).

    • Functional Assays: For receptors, ion channels, and transporters, utilize appropriate functional assays (e.g., second messenger assays, ion flux assays, or substrate uptake assays) to determine the half-maximal effective concentration (EC₅₀) or IC₅₀.

  • Data Presentation:

Assay TypeKey ParameterThis compoundControl Compound
Radioligand BindingKi (nM)Experimental ValueKnown Ligand Value
Enzyme InhibitionIC₅₀ (nM)Experimental ValueKnown Inhibitor Value
Functional AssayEC₅₀/IC₅₀ (nM)Experimental ValueKnown Agonist/Antagonist Value

Experimental Protocol: Example In Vitro Serotonin Transporter (SERT) Uptake Assay

This protocol is provided as a hypothetical example should the initial screen identify SERT as a potential target.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Assay Preparation: Plate the hSERT-HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with a range of concentrations of this compound or a known SERT inhibitor (e.g., fluoxetine) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding a mixture of [³H]-serotonin (as the tracer) and unlabeled serotonin to a final concentration near the Km for SERT.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the amount of [³H]-serotonin taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Phase 3: Selectivity Profiling

A good research tool should be selective for its primary target over other related targets.

1. Selectivity Counter-Screening:

  • Objective: To assess the potency of this compound against closely related biological targets.

  • Methodology: Based on the identified primary target, select a panel of related targets for counter-screening. For example, if the primary target is the serotonin transporter (SERT), the counter-screening panel should include the dopamine transporter (DAT) and the norepinephrine transporter (NET). Perform the same in vitro assays used for the primary target to determine the IC₅₀ or Ki values for these off-targets.

  • Data Presentation:

TargetIC₅₀/Ki (nM)Selectivity (Fold vs. Primary Target)
Primary Target Experimental Value1
Off-Target 1Experimental ValueCalculate Fold Difference
Off-Target 2Experimental ValueCalculate Fold Difference
Off-Target 3Experimental ValueCalculate Fold Difference

Workflow for Target Validation and Selectivity Profiling

G cluster_1 Phase 2 & 3: Validation A Putative Primary Target B In Vitro Binding/ Functional Assays A->B D Select Closely Related Off-Targets A->D C Determine Potency (IC₅₀/EC₅₀/Ki) B->C G Calculate Selectivity Ratios C->G E Counter-Screening Assays D->E F Determine Off-Target Potency E->F F->G

Caption: Workflow for confirming the primary target and assessing selectivity.

Part 3: In-Cell and In-Vivo Target Engagement

The final step is to demonstrate that the compound can engage its target in a more complex biological system.

1. Cellular Target Engagement:

  • Objective: To confirm that the compound can reach and interact with its target in a cellular context.

  • Methodology: Utilize techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to demonstrate target engagement in intact cells.

2. In-Vivo Pharmacokinetic and Pharmacodynamic Studies:

  • Objective: To assess the compound's properties in a living organism and to demonstrate a dose-dependent effect on a biomarker related to target engagement.

  • Methodology:

    • Pharmacokinetics (PK): Administer the compound to laboratory animals (e.g., mice or rats) and measure its concentration in plasma and brain over time to determine its half-life, bioavailability, and brain penetration.

    • Pharmacodynamics (PD): Measure a biomarker that reflects the activity of the target. For example, if the target is SERT, one could use in vivo microdialysis to measure changes in extracellular serotonin levels in the brain following compound administration.

Conclusion

While this compound is commercially available, its utility as a research tool is currently undefined due to the absence of a known biological target in the public domain. Researchers interested in using this compound should first undertake a systematic validation process as outlined in this guide. By first identifying the primary target through broad-panel screening and then confirming its potency and selectivity through a tiered in vitro and in vivo experimental approach, the scientific community can establish whether this compound is a valuable and reliable tool for biological research. Until such data is available, its use in hypothesis-driven research is not recommended.

References

Due to the lack of specific literature on this compound, this section provides general references for the methodologies described.

  • Broad-Spectrum Compound Profiling: Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Screening: when your lead looks promiscuous. Nature Reviews Drug Discovery, 11, 908. [Link]

  • In Vitro Assay Guidance: Kenakin, T.P. (2004). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press.
  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • In Vivo Microdialysis: Chaurasia, C.S. (1999). In vivo microdialysis sampling: theory and applications. Biomedical Chromatography, 13(5), 317-332. [Link]

A Researcher's Guide to the Cross-Reactivity Profiling of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel compound, (4R)-6-Chlorochromane-4-ylamine. As a chromane derivative, this molecule belongs to a class of compounds known for a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective properties.[1][2] A thorough understanding of its cross-reactivity profile is therefore paramount for any meaningful progression in its development as a potential therapeutic agent or research tool. This document outlines a tiered, data-driven approach to systematically evaluate the interaction of this compound with a broad range of biological targets, providing the necessary experimental details and rationale to ensure scientific rigor.

Introduction: The Imperative of Selectivity Profiling

The chromane scaffold is a privileged structure in medicinal chemistry, capable of interacting with a diverse array of cellular targets.[3] This inherent promiscuity necessitates a robust and early assessment of a novel derivative's selectivity to mitigate the risk of off-target effects that could lead to toxicity or undesirable pharmacology. This guide proposes a systematic approach, beginning with broad panel screening to identify potential areas of interaction, followed by more focused, hypothesis-driven secondary assays to confirm and quantify these interactions. The ultimate goal is to build a comprehensive "selectivity fingerprint" for this compound, comparing its activity with well-characterized tool compounds.

Tier 1: Broad-Spectrum Cross-Reactivity Screening

The initial step in profiling a novel compound is to cast a wide net to identify potential off-target liabilities. Several contract research organizations (CROs) offer comprehensive in vitro safety pharmacology panels that are an industry standard for this purpose. These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters that are known to be frequently implicated in adverse drug reactions.

A recommended starting point is a broad panel such as the Eurofins SafetyScreen44™ or the Reaction Biology InVEST44™ panel .[4] These panels provide a cost-effective initial screen against 44 key targets associated with adverse drug reactions.

Experimental Protocol: Broad Panel Screening (e.g., Eurofins SafetyScreen44™)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Concentration: The initial screening is typically performed at a single high concentration, usually 10 µM, to maximize the chances of detecting even weak interactions.

  • Assay Format: The panel utilizes a variety of assay formats, primarily radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.

  • Data Analysis: The results are typically reported as the percent inhibition or activation at the tested concentration. A commonly used threshold for a "hit" is >50% inhibition or activation.

Data Presentation: Hypothetical Tier 1 Screening Results

Target ClassTargetAssay TypeThis compound (% Inhibition @ 10 µM)
GPCR Serotonin Transporter (SERT)Radioligand Binding85%
α4β2 Nicotinic ReceptorRadioligand Binding62%
Ion Channel Maxi-K (BK) ChannelElectrophysiology75% (Activation)
Enzyme SIRT2Enzymatic Assay58%
hERGElectrophysiology<10%
... (other 39 targets)...<50%

This is a hypothetical representation of initial screening data.

Based on these hypothetical results, this compound shows significant interaction with the Serotonin Transporter, α4β2 Nicotinic Receptors, Maxi-K channels, and SIRT2. The lack of significant activity at the hERG channel is a positive initial safety indicator. These "hits" will be the focus of the Tier 2 confirmatory and quantitative assays.

Tier 2: Focused Secondary Assays and Comparator Profiling

The objective of Tier 2 is to confirm the initial hits, determine the potency (IC50 or EC50) of the interactions, and compare the activity of this compound with well-characterized reference compounds. This provides crucial context for its selectivity and potential therapeutic window.

Serotonin Transporter (SERT) Interaction

The chromanone scaffold is known to be present in compounds that modulate serotonin reuptake.[3] Therefore, the hit at SERT is of high interest.

Experimental Protocol: SERT Radioligand Binding Assay

  • Materials:

    • Human SERT (hSERT) expressed in HEK293 cell membranes.

    • Radioligand: [³H]-Citalopram.

    • Positive Control: Fluoxetine (a selective serotonin reuptake inhibitor, SSRI).

    • Negative Control: Desipramine (a norepinephrine transporter inhibitor with low affinity for SERT).

    • Inactive Control: A structurally related chromane analog confirmed to be inactive in broad panel screens. If unavailable, the vehicle (e.g., DMSO) serves as the baseline.

  • Procedure:

    • Prepare serial dilutions of this compound, Fluoxetine, and Desipramine.

    • In a 96-well plate, incubate the hSERT-expressing membranes with the radioligand and varying concentrations of the test compounds.

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative SERT Affinity

CompoundIC50 (nM)Ki (nM)
This compound15095
Fluoxetine (Positive Control)106.3
Desipramine (Negative Control)>10,000>6,300
Inactive Chromane Analog>10,000>6,300

This is a hypothetical representation of comparative data.

Nicotinic Acetylcholine Receptor (nAChR) α4β2 Subtype Interaction

Nicotinic receptors are another plausible target class for chromane derivatives.

Experimental Protocol: nAChR α4β2 Functional Assay (Fluorescent Imaging Plate Reader - FLIPR)

  • Materials:

    • HEK293 cells stably expressing the human α4β2 nAChR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Nicotine.

    • Antagonist (Positive Control): Dihydro-β-erythroidine (DHβE).

    • Inactive Control: Inactive chromane analog.

  • Procedure:

    • Plate the α4β2-expressing cells in a 96-well plate and load them with the calcium-sensitive dye.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound, DHβE, or the inactive control.

    • Stimulate the cells with a fixed concentration of nicotine (EC80) and measure the resulting change in fluorescence using a FLIPR instrument.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of the nicotine-induced calcium influx.

Data Presentation: Comparative nAChR α4β2 Antagonist Potency

CompoundIC50 (nM)
This compound520
Dihydro-β-erythroidine (DHβE)85
Inactive Chromane Analog>20,000

This is a hypothetical representation of comparative data.

Maxi-K (BK) Channel Modulation

The activation of Maxi-K channels is a significant finding that requires confirmation and characterization.

Experimental Protocol: Maxi-K Channel Electrophysiology (Patch-Clamp)

  • Materials:

    • CHO cells stably expressing the human Maxi-K (hSlo1) channel.

    • Patch-clamp rig with amplifier and data acquisition system.

    • Activator (Positive Control): NS1619.

    • Blocker (Negative Control): Paxilline.

    • Inactive Control: Inactive chromane analog.

  • Procedure:

    • Establish whole-cell patch-clamp recordings from the hSlo1-expressing cells.

    • Apply a series of depolarizing voltage steps to elicit Maxi-K currents.

    • Perfuse the cells with varying concentrations of this compound, NS1619, or the inactive control and record the changes in current amplitude.

  • Data Analysis:

    • Construct concentration-response curves for the potentiation of the Maxi-K current and determine the EC50 value.

Data Presentation: Comparative Maxi-K Channel Activator Potency

CompoundEC50 (µM)
This compound2.5
NS1619 (Positive Control)5.8
Inactive Chromane Analog>50

This is a hypothetical representation of comparative data.

SIRT2 Inhibition

Sirtuin 2 is an important enzyme in various cellular processes, and its inhibition by the test compound warrants further investigation.

Experimental Protocol: SIRT2 Enzymatic Assay

  • Materials:

    • Recombinant human SIRT2 enzyme.

    • Fluorogenic SIRT2 substrate.

    • NAD+.

    • Inhibitor (Positive Control): AGK2.[5][6]

    • Inactive Control: Inactive chromane analog.

  • Procedure:

    • In a 96-well plate, combine the SIRT2 enzyme, NAD+, and varying concentrations of this compound, AGK2, or the inactive control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • After a set incubation period, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of SIRT2 activity and determine the IC50 value.

Data Presentation: Comparative SIRT2 Inhibitor Potency

CompoundIC50 (µM)
This compound8.1
AGK2 (Positive Control)3.5
Inactive Chromane Analog>100

This is a hypothetical representation of comparative data.

Visualization of Profiling Strategy and Workflows

Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Profiling cluster_2 Data Analysis & Comparison A Compound Synthesis This compound B Broad Panel Screen (e.g., SafetyScreen44™) @ 10 µM A->B C Hit Identification (>50% activity) B->C D SERT Assay (IC50 Determination) C->D Prioritized Hits E nAChR α4β2 Assay (IC50 Determination) C->E Prioritized Hits F Maxi-K Assay (EC50 Determination) C->F Prioritized Hits G SIRT2 Assay (IC50 Determination) C->G Prioritized Hits H Comparator Profiling (Positive/Negative Controls) D->H E->H F->H G->H I Selectivity Fingerprint Generation H->I G A Prepare Reagents: hSERT Membranes, [³H]-Citalopram, Test Compounds B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki Calculation) D->E

Workflow for the SERT radioligand binding assay.

Conclusion and Future Directions

This guide provides a robust and systematic approach to delineating the cross-reactivity profile of this compound. The hypothetical data presented illustrate a compound with a polypharmacological profile, exhibiting activity at the serotonin transporter, a nicotinic receptor subtype, a potassium channel, and a sirtuin enzyme. The next steps in the characterization of this compound would involve:

  • Kinome Screening: Given the promiscuous nature of many small molecules, a broad kinase screen (e.g., Eurofins DiscoverX KINOMEscan®) would be a prudent next step to assess interactions with this large and important enzyme family.

  • Functional Assays: For the confirmed targets, further functional assays should be conducted to determine the mode of action (e.g., agonist, antagonist, allosteric modulator).

  • In Vivo Studies: Based on the in vitro profile, targeted in vivo studies can be designed to assess the physiological and potential therapeutic or toxicological effects of this compound.

By following a structured and comparative approach as outlined in this guide, researchers can build a comprehensive understanding of the pharmacological profile of novel compounds, enabling informed decisions in the drug discovery and development process.

References

  • Jing, H., Hu, J., He, B., et al. (2015). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer Cell, 27(2), 277-291. [Link]

  • Outeiro, T. F., Kontopoulos, E., Altmann, S. M., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. [Link]

  • Hoffmann, G., Rumpf, T., Scharfe, M., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1239-1249. [Link]

  • Toll, L., Zaveri, N. T., Polgar, W. E., et al. (2012). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. ACS Chemical Neuroscience, 3(1), 36-45. [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Neuroscience. 2nd edition. Sinauer Associates. [Link]

  • Wikipedia. (2023). Alpha-4 beta-2 nicotinic receptor. Retrieved from [Link]

  • Kasheverov, I. E., Zhmak, M. N., Utkin, Y. N., & Tsetlin, V. I. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Toxins, 7(5), 1683–1725. [Link]

  • Wikipedia. (2023). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2003). The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices. Neuropharmacology, 45(3), 334-344. [Link]

  • Wikipedia. (2023). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • Latorre, R., Castillo, K., Carrasquel-Ursulaez, W., et al. (1998). Maxi-KCa, a Unique Member of the Voltage-Gated K Channel Superfamily. Physiology, 13(3), 114-119. [Link]

  • Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Acta Pharmacologica Sinica, 35(4), 435-446. [Link]

  • Synapse. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. Retrieved from [Link]

  • Ishikawa, T., & Cook, D. I. (2000). Membrane-delimited Inhibition of Maxi-K Channel Activity by the Intermediate Conductance Ca2+-activated K Channel. The Journal of general physiology, 116(4), 543–556. [Link]

  • Ghanbarimasir, Z., & Emami, S. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry Letters, 25(5), 983-991. [Link]

  • Kumar, A., & Sharma, S. (2013). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 4(4), 1334-1345. [Link]

  • Latorre, R., Brauchi, S., & Gonzalez-Nilo, F. (2011). MaxiK channel and cell signalling. The Journal of physiology, 589(Pt 13), 3141–3148. [Link]

  • Welling, P. A. (2013). Distal Potassium Handling Based On Flow Modulation of Maxi-K Channel Activity. Current opinion in nephrology and hypertension, 22(5), 565–571. [Link]

  • Albert, P. R., & Le François, B. (2010). Overcoming Resistance to Selective Serotonin Reuptake Inhibitors: Targeting Serotonin, Serotonin-1A Receptors and Adult Neuroplasticity. Frontiers in pharmacology, 1, 134. [Link]

  • Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • van der Velden, W. J. C., van de Wetering, C. F. M., Prill, S., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11136-11144. [Link]

  • Sforna, L., Goru, A., Giansanti, V., et al. (2018). Oxidative Stress and Maxi Calcium-Activated Potassium (BK) Channels. International journal of molecular sciences, 19(11), 3456. [Link]

  • NHS. (2022). Sertraline: an antidepressant medicine. Retrieved from [Link]

  • Khelkhal, M., Niello, M., Holy, M., et al. (2021). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature communications, 12(1), 2697. [Link]

  • Singh, P., & Kaur, M. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1435-1463. [Link]

  • Bentzen, B. H., Osadchii, O., Sørensen, U. S., et al. (2014). A Pharmacological Master Key Mechanism that Unlocks the Selectivity Filter Gate in K+ Channels. The Journal of biological chemistry, 289(23), 16081–16091. [Link]

  • Bentzen, B. H., Olesen, S. P., Rønn, L. C., & Grunnet, M. (2014). BK channel activators and their therapeutic perspectives. Frontiers in physiology, 5, 389. [Link]

  • Coleman, N., & Latorre, R. (2019). The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology. Frontiers in physiology, 10, 127. [Link]

  • Clausen, T. R., Andersen, J., & Kastrup, J. S. (2019). Conformational dynamics of the human serotonin transporter during substrate and drug binding. Nature communications, 10(1), 1683. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of molecular modeling, 17(10), 2617–2629. [Link]

  • Wróbel, D., Sławiński, J., & Kawiak, A. (2018). Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT1A Receptor Ligands. International journal of molecular sciences, 19(10), 3213. [Link]

Sources

A Researcher's Guide to Benchmarking (4R)-6-Chlorochromane-4-ylamine: A Comparative Framework Against Established Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the complex landscape of neurodegenerative disease, the emergence of novel chemical entities like (4R)-6-Chlorochromane-4-ylamine presents both an opportunity and a challenge. While its chromane core is of medicinal chemistry interest, a lack of established biological targets necessitates a structured and rigorous approach to characterization and benchmarking. This guide provides a comprehensive framework for evaluating the therapeutic potential of this compound, using the well-trodden path of Alzheimer's disease (AD) drug discovery as a comparative landscape. We will benchmark this compound against two key classes of therapeutic agents that have undergone extensive clinical investigation: γ-secretase inhibitors/modulators and BACE1 inhibitors.

The rationale for selecting these comparators stems from the central role of the amyloid hypothesis in AD research. This hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is a primary pathological event in AD. Both γ-secretase and BACE1 are key enzymes in the amyloidogenic processing of the amyloid precursor protein (APP), making them prime targets for therapeutic intervention. By comparing this compound against agents with known mechanisms of action within this pathway, researchers can systematically elucidate its potential role, if any, in modulating Aβ production.

Section 1: The Comparative Landscape: Understanding the Benchmarks

Before initiating any experimental work, a thorough understanding of the benchmark compounds is critical. We will consider representatives from two major classes of Aβ-lowering agents.

γ-Secretase Inhibitors (GSIs) and Modulators (GSMs)

γ-secretase is a multi-subunit protease complex that performs the final cleavage of APP to generate Aβ peptides.[1]

  • γ-Secretase Inhibitors (GSIs): These compounds, such as Semagacestat and Avagacestat , were developed to directly inhibit the enzymatic activity of γ-secretase, thereby reducing the production of all Aβ isoforms.[2][3][4] However, their clinical development was hampered by significant side effects, largely attributed to the inhibition of Notch signaling, another critical substrate of γ-secretase.[3][5][6][7]

  • γ-Secretase Modulators (GSMs): In contrast to GSIs, GSMs allosterically modulate the activity of γ-secretase to shift the cleavage of APP, favoring the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42 isoform.[1][8][9] This approach is hypothesized to be a safer alternative by preserving essential γ-secretase activity on other substrates like Notch.[10]

BACE1 Inhibitors

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the amyloidogenic pathway.[11]

  • BACE1 Inhibitors: Compounds like Verubecestat are designed to block the action of BACE1, thereby preventing the initial cleavage of APP and reducing the overall production of Aβ peptides.[12][13][14] While potent BACE1 inhibitors have been developed and have demonstrated robust Aβ lowering in clinical trials, they have unfortunately failed to show cognitive benefits in patients with mild-to-moderate AD, and some have been associated with cognitive worsening.[14][15][16][17][18]

Section 2: Experimental Workflow for Comparative Benchmarking

The following experimental workflow provides a step-by-step guide to characterizing this compound and comparing its performance against the benchmark agents.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Functional Profiling cluster_2 Phase 3: In Vivo Evaluation A Primary Target Screening (Enzymatic Assays) B Cell-Based Aβ Production Assays (ELISA) A->B Hit Confirmation C Notch Signaling Counter-Screen (Reporter Gene Assay) B->C Selectivity Profiling D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Off-Target Profiling (e.g., CEREP Panel) D->E Safety Assessment F In Vitro ADME (Microsomal Stability, Permeability) E->F Drug-like Properties G Pharmacokinetic (PK) Studies (Rodent Models) F->G H Pharmacodynamic (PD) Studies (Aβ levels in CSF/Brain) G->H Exposure-Response I Preliminary Efficacy & Toxicology (Transgenic AD Mouse Models) H->I Proof-of-Concept

Caption: A multi-phase workflow for benchmarking a novel compound.

Phase 1: In Vitro Target Engagement and Selectivity

The initial phase aims to determine if this compound interacts with the primary targets of our benchmark compounds.

2.1.1. Enzymatic Assays: BACE1 and γ-Secretase Activity

  • Objective: To determine if the test compound directly inhibits the enzymatic activity of BACE1 or γ-secretase.

  • Protocol:

    • Utilize commercially available FRET-based enzymatic assay kits for both BACE1 and γ-secretase.

    • Prepare a dilution series of this compound, Verubecestat (BACE1 inhibitor control), and Semagacestat (γ-secretase inhibitor control).

    • Incubate the recombinant human enzyme, the fluorogenic substrate, and the test compounds according to the manufacturer's instructions.

    • Measure the fluorescent signal over time using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2.1.2. Cell-Based Aβ Production Assays

  • Objective: To measure the effect of the test compound on the production of Aβ40 and Aβ42 in a cellular context. This is crucial as it reflects the compound's ability to cross cell membranes and interact with the enzyme complex in a more physiologically relevant environment.

  • Protocol:

    • Culture a cell line that overexpresses human APP, such as HEK293 cells stably transfected with the "Swedish" mutation of APP (HEK293-APP_Swe).

    • Treat the cells with a dose-response of this compound and the benchmark compounds for 24 hours.

    • Collect the conditioned media.

    • Quantify the levels of secreted Aβ40 and Aβ42 using commercially available ELISA kits.

    • Calculate EC50 values for the reduction of Aβ40 and Aβ42. For GSMs, also analyze the Aβ42/Aβ40 ratio.

2.1.3. Notch Signaling Counter-Screen

  • Objective: To assess the compound's potential for mechanism-based toxicity by measuring its effect on Notch signaling.

  • Protocol:

    • Use a cell line co-transfected with a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

    • Treat the cells with the test compound and benchmark agents.

    • Measure the reporter gene activity (e.g., luminescence).

    • A decrease in signal indicates inhibition of the Notch pathway. Calculate the IC50 for Notch inhibition.

    • The ratio of Notch IC50 to Aβ EC50 provides a selectivity index. A higher index is desirable, as seen with Avagacestat's reported 137-fold selectivity in cell culture.[5][7]

Phase 2: Cellular Profiling and Drug-like Properties

This phase assesses the broader cellular effects and initial pharmacokinetic properties of the compound.

2.2.1. Cytotoxicity Assays

  • Objective: To determine the concentration at which the compound becomes toxic to cells.

  • Protocol:

    • Treat a relevant neuronal cell line (e.g., SH-SY5Y) with a wide range of concentrations of the test compound.

    • After 24-48 hours, assess cell viability using standard assays such as MTT (measures metabolic activity) or LDH release (measures membrane integrity).

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

2.2.2. In Vitro ADME Profiling

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol:

    • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

    • Permeability: Use a Caco-2 cell monolayer assay to assess its potential for oral absorption.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its free concentration and efficacy.

Section 3: Data Presentation and Interpretation

Summarizing the data in a clear, tabular format is essential for direct comparison.

Table 1: Comparative In Vitro Profile

ParameterThis compoundVerubecestat (BACE1-i)Semagacestat (GSI)Avagacestat (GSI)
BACE1 IC50 (nM) Experimental Data~2.2[12][13]>10,000>10,000
γ-Secretase IC50 (nM) Experimental Data>10,000~10-20~0.3
Aβ40 EC50 (nM) Experimental Data~5-10~10-20~0.30[19]
Aβ42 EC50 (nM) Experimental Data~5-10~10-20~0.27[19]
Notch IC50 (nM) Experimental Data>10,000~10-20~58[19]
Selectivity Index (Notch/Aβ42) CalculatedN/A~1~137
Neuronal CC50 (µM) Experimental Data>10~1-5~1-5

Note: Values for benchmark compounds are approximate and derived from public sources for illustrative purposes.

Interpreting the Results:

  • If this compound shows potent inhibition of BACE1 with a high IC50 for γ-secretase and Notch, its profile would resemble a BACE1 inhibitor.

  • If it inhibits γ-secretase and reduces Aβ production but also inhibits Notch with a low selectivity index, it would be classified as a non-selective GSI, similar to Semagacestat.

  • If it reduces Aβ42 more potently than Aβ40 and has a high selectivity index against Notch, it may be acting as a GSM.

Section 4: Visualizing the Mechanism of Action

Understanding the underlying biological pathways is crucial.

amyloid_pathway cluster_0 Cell Membrane cluster_1 Enzymatic Cleavage cluster_2 Products APP APP sAPPb sAPPβ APP->sAPPb Cleavage BACE1 BACE1 BACE1->sAPPb G_Secretase γ-Secretase Ab Aβ (Aβ40, Aβ42) G_Secretase->Ab sAPPb->Ab Cleavage AICD AICD Ab->AICD Plaques Amyloid Plaques Ab->Plaques Verubecestat Verubecestat Verubecestat->BACE1 Inhibits Semagacestat Semagacestat Semagacestat->G_Secretase Inhibits

Caption: The amyloidogenic processing pathway of APP.

Conclusion

This guide provides a foundational framework for the initial characterization and benchmarking of this compound. By systematically comparing its in vitro profile against well-characterized therapeutic agents for Alzheimer's disease, researchers can efficiently determine its primary mechanism of action, selectivity, and potential for further development. A positive outcome from these initial studies, such as high potency for Aβ reduction coupled with a strong safety and selectivity profile, would provide the necessary rationale to proceed to more complex in vivo models. This structured approach ensures that resources are directed toward compounds with the highest probability of success, a critical consideration in the challenging field of neurodegenerative drug discovery.

References

  • Albright, C. F., et al. (2013). Pharmacodynamics of selective inhibition of γ-secretase by avagacestat. Journal of Pharmacology and Experimental Therapeutics, 344(3), 666-675. Available at: [Link]

  • Vassar, R. (2016). BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. Alzheimer's Research & Therapy, 8(1), 44. Available at: [Link]

  • Barão, S., et al. (2016). Beta-secretase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opinion on Investigational Drugs, 25(8), 889-898. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2015). BACE1 Inhibitors in Phase 3 Trials for Alzheimer's are Safe in Moderate Doses, According to Study. Available at: [Link]

  • Alzheimer's Research UK. (n.d.). Researching new drugs for Alzheimer's disease. Available at: [Link]

  • Henley, D. B., et al. (2009). Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease. Expert Opinion on Pharmacotherapy, 10(10), 1657-1664. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of semagacestat (LY450139), a functional γ-secretase inhibitor, for the treatment of Alzheimer's disease. Available at: [Link]

  • Das, B., & Yan, R. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 168(1), 10-21. Available at: [Link]

  • Weinstock, M., & Shoham, S. (2024). Therapeutic agents for Alzheimer's disease: a critical appraisal. Frontiers in Aging Neuroscience, 16, 1484615. Available at: [Link]

  • Weinstock, M., & Shoham, S. (2024). Therapeutic agents for Alzheimer's disease: a critical appraisal. Frontiers in Aging Neuroscience, 16. Available at: [Link]

  • Semantic Scholar. (n.d.). Pharmacodynamics of Selective Inhibition of γ-Secretase by Avagacestat. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). semagacestat. Available at: [Link]

  • Henley, D. B., et al. (2009). Development of semagacestat (LY450139), a functional γ-secretase inhibitor, for the treatment of Alzheimer's disease. Expert Opinion on Pharmacotherapy, 10(10), 1657-1664. Available at: [Link]

  • Medscape. (2024). Alzheimer Disease Treatment & Management. Available at: [Link]

  • NHS. (n.d.). Alzheimer's disease - Treatment. Available at: [Link]

  • Petit, D., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1269345. Available at: [Link]

  • Kounnas, M. Z., et al. (2016). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Medicinal Chemistry Letters, 7(12), 1125-1127. Available at: [Link]

  • ResearchGate. (n.d.). BACE1 inhibitors in different phases of clinical trials. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacodynamics of Selective Inhibition of γ-Secretase by Avagacestat. Available at: [Link]

  • AlzForum. (2023). Semagacestat. Available at: [Link]

  • AlzForum. (2023). Avagacestat. Available at: [Link]

  • Wikipedia. (n.d.). Verubecestat. Available at: [Link]

  • ResearchGate. (n.d.). Structures of γ-secretase modulators in clinical trials. Available at: [Link]

  • Tanzi, R. E., & Wagner, S. L. (2021). gamma-secretase modulation: from bench to clinic. Alzheimer's & Dementia, 17(S6). Available at: [Link]

  • Forman, M. S., et al. (2017). Safety, Tolerability, and Pharmacokinetics of the β-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Inhibitor Verubecestat (MK-8931) in Healthy Elderly Male and Female Subjects. Clinical Pharmacology in Drug Development, 6(5), 446-457. Available at: [Link]

  • Tsubouchi, K., et al. (2019). Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study. Clinical Pharmacology & Therapeutics, 106(4), 847-855. Available at: [Link]

  • Golde, T. E., et al. (2013). γ-Secretase inhibitors and modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (4R)-6-Chlorochromane-4-ylamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral molecules is paramount. (4R)-6-Chlorochromane-4-ylamine, a key chiral intermediate, demands robust analytical methods to ensure the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your method development and selection process.

The Criticality of Enantioselective Quantification

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. An effective analytical method must not only quantify the total amount of the analyte but also selectively measure the desired (4R)-enantiomer in the presence of its (4S)-counterpart and any potential impurities or degradation products.

Comparative Overview of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the enantioselective analysis of this compound due to its versatility and wide applicability.[1] However, alternative and complementary techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) offer distinct advantages in terms of sensitivity, speed, and orthogonality.

Table 1: Comparative Performance of Analytical Methods for this compound Quantification
Performance ParameterChiral HPLC-UVUPLC-MS/MSChiral SFC-UVChiral GC-MS (after derivatization)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.998≥ 0.997
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 0.8%≤ 1.2%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 1.8%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mL0.02 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.003 µg/mL0.06 µg/mL0.03 µg/mL
Analysis Time ~15 minutes~5 minutes~8 minutes~20 minutes
Selectivity HighVery HighHighHigh
Solvent Consumption ModerateLowVery LowLow

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is the workhorse for enantiomeric separations in the pharmaceutical industry. The primary mechanism involves the use of a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to differential retention times.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including cyclic amines. Derivatized cyclofructans also show excellent selectivity for primary amines.[2] The selection of a specific CSP, such as Chiralpak® IA or Chiralcel® OD-H, is typically determined through a screening process.

  • Mobile Phase: A normal-phase mobile phase, commonly a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol), is frequently employed. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanesulfonic acid, is crucial to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and acidic sites on the silica support of the CSP.[3]

  • Detection: UV detection at a wavelength where the chromane moiety exhibits significant absorbance (e.g., 225 nm) provides a simple and robust means of quantification.

Experimental Protocol: Chiral HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to create working standards covering the desired concentration range (e.g., 0.15 - 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, UPLC-MS/MS is the method of choice. This technique couples the high separation efficiency of UPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices:

  • Chromatography: While a chiral column can be used, a common and often more rugged approach for LC-MS/MS is to use a standard reversed-phase C18 column and achieve chiral separation through derivatization with a chiral reagent. However, for simplicity and to avoid potential issues with derivatization, a direct injection onto a compatible chiral column is often preferred if sensitivity allows. UPLC systems, with their smaller particle size columns, provide faster analysis times and sharper peaks.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for primary amines, which are readily protonated.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity and reduces chemical noise.

Experimental Protocol: UPLC-MS/MS Method

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column compatible with reversed-phase solvents (e.g., a polysaccharide-based column designed for reversed-phase use).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • MRM Transition: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 184.1 → 148.1).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using mobile phase A as the diluent.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. For chiral separations, SFC often provides faster analysis times and higher efficiency than HPLC.[4][]

Causality Behind Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in resolution, leading to rapid separations.[4] A polar co-solvent, typically an alcohol like methanol or ethanol, is added to modulate the mobile phase strength.

  • Stationary Phase: Polysaccharide-based CSPs are widely used in SFC. For primary amines, crown ether-based CSPs have also shown excellent performance.[6]

  • Advantages: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique. The equilibration times are also much shorter than in HPLC.[4]

Experimental Protocol: Chiral SFC-UV Method

  • Instrumentation: SFC system with a back-pressure regulator, CO₂ pump, co-solvent pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% DEA) in a gradient or isocratic elution.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 225 nm.

  • Standard and Sample Preparation: Dissolve standards and samples in the co-solvent or a suitable solvent mixture.

Validation as a Self-Validating System: The Role of Forced Degradation Studies

A cornerstone of a trustworthy analytical method is its ability to be stability-indicating. This is demonstrated through forced degradation studies, as outlined in the ICH Q1A(R2) guideline.[7] The goal is to intentionally degrade the drug substance under various stress conditions to produce potential degradation products.[7][8] The analytical method is then challenged to prove its specificity by separating the intact analyte from these degradants.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A(R2)) cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze stressed samples using the developed method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Stress (e.g., ICH compliant light exposure) Photo->Analysis PeakPurity Assess Peak Purity (e.g., PDA detector) Analysis->PeakPurity MassBalance Evaluate Mass Balance PeakPurity->MassBalance Result Validated Stability-Indicating Method MassBalance->Result Confirms Drug (4R)-6-Chlorochromane- 4-ylamine Sample Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare solutions or solid samples of this compound.

  • Stress Conditions:

    • Acidic: Treat with 0.1 M HCl at 60°C for a specified time.

    • Basic: Treat with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Expose the solid drug substance to 80°C.

    • Photolytic: Expose the drug substance to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control using the developed analytical method (e.g., HPLC-UV). The aim is to achieve a target degradation of 5-20%.[4]

  • Evaluation:

    • Specificity: Demonstrate that the peak for this compound is well-resolved from all degradation product peaks.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of degradants.

    • Mass Balance: Account for the initial amount of the drug substance, with the sum of the remaining drug and the formed degradation products.

Overall Validation Workflow

The validation of the chosen analytical method must be performed in accordance with ICH Q2(R1) guidelines.[2][9] This ensures the method is suitable for its intended purpose.

Validation_Workflow cluster_params Validation Parameters Start Method Development Validation Method Validation (ICH Q2(R1)) Start->Validation Specificity Specificity (including forced degradation) Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Conclusion and Recommendations

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing, a validated chiral HPLC-UV method offers a robust, reliable, and cost-effective solution. Its performance is well-understood, and the methodology is readily available in most pharmaceutical laboratories.

  • When high sensitivity is required, such as in the analysis of biological matrices or for the detection of trace-level impurities, UPLC-MS/MS is the superior choice, providing unparalleled selectivity and low detection limits.

  • For laboratories focused on "green chemistry" initiatives and high-throughput screening, chiral SFC presents a compelling alternative to HPLC, offering faster analysis times and significantly reduced organic solvent consumption.

Regardless of the chosen technique, a thorough validation according to ICH guidelines, including forced degradation studies, is essential to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1075. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patel, K. N., Jeraj, K. J., & Shah, A. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 8(2), 114-123.
  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 141-164). Humana Press.
  • Husek, P., & Šimek, P. (2021).
  • Bakhtiar, R., & Tse, F. L. (2000). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kord, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Ghanem, A. (2007). Chiral separations by capillary electrophoresis: a review. Electrophoresis, 28(15), 2419-2451.
  • Sharma, S., & Singh, S. (2012). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 74(5), 430–436.
  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Al-azzawi, A. M., & Al-obaidi, O. M. (2014). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Journal of the Chilean Chemical Society, 59(4), 2686-2690.
  • de Oliveira, A. R. M., et al. (2024). A LC-MS/MS method for the simultaneous determination of 6-cyanodopamine, 6-nitrodopamine, 6-nitrodopa, 6-nitroadrenaline and 6-bromodopamine in human plasma and its clinical application in patients with chronic kidney disease.
  • Šimek, P., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Amino Acid Analysis (pp. 137-152). Humana, New York, NY.
  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 141-164). Humana Press.
  • Meyer, M. R., & Maurer, H. H. (2017). Enantioselective separation techniques in forensic analysis and clinical toxicology. Analytical and Bioanalytical Chemistry, 409(1), 61-76.
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 3037–3049.
  • Husek, P., & Šimek, P. (2021).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Prasad, K. V. S. R. G., et al. (2013). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. Indian Journal of Pharmaceutical and Biological Research, 1(4), 45-54.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests for intrinsic stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Karthikeyan, K., et al. (2015). A liquid chromatography–tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Kowalczuk, D., et al. (2024). The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples. Molecules, 29(7), 1639.
  • Gayathri, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 9(4), 01-04.
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

  • Chromatography Today. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4R)-6-Chlorochromane-4-ylamine. As a chlorinated amine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory.

Hazard Profile and Foundational Safety

Before handling waste, it is imperative to understand the inherent risks of this compound. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, its classification as a chlorinated aromatic amine allows us to infer a hazard profile from structurally similar compounds, such as 4-chloroaniline.

The primary hazards include:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Damage: May cause skin irritation, allergic reactions, or severe eye damage upon contact.

  • Carcinogenicity: Some chlorinated amines are suspected or known carcinogens.[1] It is crucial to handle this compound as a potential carcinogen until proven otherwise.

  • Environmental Hazard: Halogenated organic compounds are often very toxic to aquatic life and can have long-lasting adverse effects on the environment.[2]

These hazards mandate that all handling, including disposal, be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is its strict segregation as halogenated organic waste .[3][4] The chlorine atom classifies it as such, dictating its ultimate disposal path, which is typically high-temperature incineration at a licensed facility capable of scrubbing acidic gases (like HCl) from the exhaust.

Commingling halogenated waste with non-halogenated waste streams leads to two major issues:

  • Regulatory Non-Compliance: It violates fundamental hazardous waste segregation protocols outlined by the Environmental Protection Agency (EPA).[5]

  • Increased Disposal Costs: The entire volume of the mixed waste must be treated as the more hazardous (and more expensive) halogenated waste.[6][7]

Table 1: Waste Stream Compatibility

To prevent dangerous reactions and maintain waste stream purity, this compound waste must not be mixed with incompatible materials.

Compatible for Commingling STRICTLY INCOMPATIBLE
Dichloromethane, ChloroformAcids and Bases (risk of reaction)[3]
Other brominated, chlorinated, or fluorinated organic solvents[3]Non-halogenated solvents (e.g., Acetone, Ethanol, Hexane)
Minimal quantities of solvents used for rinsing glassware (e.g., methanol, acetone) if the final mixture remains predominantly halogenated.Heavy Metals (e.g., Mercury, Lead)[6]
Strong Oxidizers or Reducers[6]
Aqueous solutions[6]

Standard Operating Procedure (SOP) for Waste Disposal

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[8][9]

Step 1: Container Selection and Preparation
  • Select an Appropriate Container: Use only a designated, chemically compatible container provided by your institution's Environmental Health and Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy, often color-coded or specifically labeled for "Halogenated Organic Waste".[3][7]

  • Inspect the Container: Before use, ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting screw cap.[4]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the empty container before adding any waste.[4][7]

Step 2: Waste Accumulation
  • Location: All waste transfers must be performed inside an operating chemical fume hood to minimize inhalation exposure.[7]

  • Adding Waste: Carefully pour the waste this compound, whether in solid form or dissolved in a halogenated solvent, into the designated container.

  • Update the Label: Immediately after adding waste, record the chemical name "this compound" and the estimated quantity on the hazardous waste tag. Use full chemical names; do not use abbreviations or formulas.[4] Maintain a running list of all constituents and their approximate percentages.[6]

  • Secure the Container: Tightly close the container cap immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[4][10]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the waste container in a designated SAA within the laboratory. This area must be under the control of the generator.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from the incompatible materials listed in Table 1.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.

Step 4: Arranging for Final Disposal
  • Full Container: Once the container is full, or if waste generation is complete, finalize the hazardous waste tag with all required generator information.

  • Request Pickup: Contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup.[5]

  • Manifest System: The waste will be tracked from your lab to its final disposal site using the EPA's Hazardous Waste Manifest System, ensuring a "cradle-to-grave" chain of custody.[11]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for correctly segregating waste containing this compound.

G start Waste Generated: This compound is_mixed Is the waste mixed with other substances? start->is_mixed pure_solid Pure Solid or in Halogenated Solvent (e.g., DCM, Chloroform) is_mixed->pure_solid No non_halogenated In Non-Halogenated Solvent (e.g., Acetone, Hexane) is_mixed->non_halogenated Yes aqueous_or_acid In Aqueous Solution, Acid, or Base is_mixed->aqueous_or_acid Yes halogenated_container Dispose in: 'HALOGENATED ORGANIC WASTE' Container pure_solid->halogenated_container non_halogenated->halogenated_container Rationale: The entire mixture is now classified as halogenated waste. incompatible STOP! Incompatible Mixture. Consult EHS Immediately. DO NOT MIX. aqueous_or_acid->incompatible

Caption: Waste segregation decision tree for this compound.

Emergency Procedures

Minor Spill (within a chemical fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to absorb the spill. Do not use combustible materials like paper towels.

  • Clean: Carefully collect the absorbent material using non-sparking tools.

  • Dispose: Place all contaminated cleanup materials into a sealed, properly labeled container for disposal as halogenated hazardous waste.[4][7]

Major Spill or Spill Outside of a Hood
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Report: Contact your institution's emergency number and EHS department immediately. Provide details on the chemical and the spill location. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Safety D
  • Safety Data Sheet - 2-Chloro-4-fluoroaniline. Sigma-Aldrich.
  • Safety Data Sheet - 4-Chloro-o-toluidine. Sigma-Aldrich.
  • Safety Data Sheet - Pyridinium Chlorochrom
  • Safety Data Sheet - Pyridinium chlorochrom
  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]

Sources

Personal protective equipment for handling (4R)-6-Chlorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Safe Handling of (4R)-6-Chlorochromane-4-ylamine

A Proactive Approach to Laboratory Safety

As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of successful research is a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound. As a novel compound, comprehensive toxicological data may be limited. Therefore, this protocol is built upon a conservative assessment of risk, drawing from data on structurally similar compounds, namely halogenated aromatic amines. By understanding the principles behind these procedures, you can create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

This compound combines several structural motifs that warrant a cautious approach: a chromane backbone, a primary amine, and a halogen (chlorine) substituent on the aromatic ring. While a specific Material Safety Data Sheet (MSDS) for this exact molecule is not widely available, the MSDS for the related Chroman-4-ylamine hydrochloride indicates it may cause respiratory irritation[1].

Furthermore, related halogenated aromatic amines are known to be harmful if swallowed, in contact with skin, or if inhaled[2][3]. They can cause severe skin and eye damage, and some are suspected carcinogens[2]. Therefore, we must assume this compound presents similar hazards, including:

  • Acute Toxicity: Potential harm from single short-term exposure via inhalation, ingestion, or skin contact.

  • Skin and Eye Irritation/Corrosion: Aromatic amines can be corrosive and cause serious damage upon contact[2][3].

  • Sensitization: Risk of allergic reactions following skin contact.

  • Organ Toxicity: Potential for specific target organ toxicity, particularly with repeated exposure[1].

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation—it is a necessity.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)General VentilationSafety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureChemical splash gogglesDouble-glove with nitrile glovesLab coatRecommended: N95 respirator if dust may be generated[2]
Preparing Solutions (in a Fume Hood)Chemical Fume HoodChemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNot required if work is performed correctly within a certified fume hood
Running Reactions & Workup Chemical Fume HoodChemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNot required if work is performed correctly within a certified fume hood
Small Spill Cleanup (<50 mL / 5g)Chemical Fume HoodChemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsRequired: Air-purifying respirator with organic vapor/acid gas cartridges[1]
Causality Behind PPE Choices:
  • Eye Protection : Safety glasses are the bare minimum. However, when handling the solid or preparing solutions where splashing is a risk, chemical splash goggles are essential. A face shield used in conjunction with goggles provides the highest level of protection against splashes of hazardous materials[4].

  • Hand Protection : Aromatic amines can permeate standard laboratory gloves[5]. Double-gloving with nitrile gloves provides an extra layer of security for short-duration tasks like weighing. For extended handling or when working with solutions, more robust gloves like neoprene are recommended. Always check the manufacturer's glove compatibility charts.

  • Body Protection : A standard lab coat protects against minor spills. When the risk of splashing is higher, a chemical-resistant apron or coverall is necessary to protect your personal clothing and skin[6].

  • Respiratory Protection : All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[2]. If there is a risk of generating dust outside of a contained system, a NIOSH-approved respirator is mandatory[1].

Safe Handling and Operational Plans

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Workflow for Safe Handling

Caption: Workflow for routine handling of this compound.

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation : Before handling the compound, verify that the chemical fume hood has a current certification and is functioning correctly. Designate a specific area within the hood for this work.

  • Don PPE : Put on all required PPE as specified in the table for "Preparing Solutions." This includes a lab coat, chemical-resistant apron, double-layered gloves, and chemical splash goggles with a face shield.

  • Weighing : If weighing the solid, do so within the fume hood or a ventilated balance enclosure to contain any dust. Use anti-static weighing paper or a tared container.

  • Dissolution : Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Container Sealing : Once the solution is prepared, securely cap the container.

  • Surface Decontamination : Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Disposal : Dispose of all contaminated consumables (gloves, weighing paper, pipette tips) in a designated "Halogenated Organic Waste" container[7][8].

Emergency and Disposal Plans

Preparedness is key to managing unexpected events safely.

Emergency Procedures: Spills and Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Small Spill (<5g or 50mL in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[9].

    • Decontaminate the spill area with a suitable solvent.

  • Large Spill : Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) office and follow their emergency response plan.

Disposal Plan

This compound is a halogenated organic compound. As such, all waste streams containing this chemical must be segregated and disposed of according to institutional and local regulations.

  • Waste Segregation : Maintain separate, clearly labeled waste containers for:

    • Halogenated Organic Solid Waste : Contaminated gloves, paper towels, and other solid consumables[7].

    • Halogenated Organic Liquid Waste : Unused solutions and reaction mixtures[8][10].

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentages[9].

  • Storage : Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed and within secondary containment[9].

By implementing these detailed safety and logistical protocols, you build a resilient safety culture that protects both the researcher and the integrity of the research itself.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Airgas. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Acros Organics. (2010). Safety Data Sheet - 4-Chloroaniline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-6-Chlorochromane-4-ylamine
Reactant of Route 2
Reactant of Route 2
(4R)-6-Chlorochromane-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.